Yeast extract
説明
Structure
3D Structure
特性
IUPAC Name |
2-(11H-benzo[a]fluoren-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18(21)11-17-15-8-4-3-7-14(15)16-10-9-12-5-1-2-6-13(12)19(16)17/h1-10,17H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBDGXKDJSVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
8013-01-2 | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yeast, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bakers yeast extract | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Composition of Yeast Extract for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical composition of yeast extract and its application in cell culture media. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and pharmaceutical development, offering detailed insights into the components of this compound, their impact on cell growth and productivity, and the methodologies for their analysis.
Introduction: The Role of this compound in Cell Culture
This compound is a complex, water-soluble mixture derived from the autolysis or hydrolysis of yeast cells, primarily Saccharomyces cerevisiae. It serves as a critical nutrient supplement in cell culture media, particularly in serum-free and chemically defined formulations for the production of biotherapeutics. Its rich composition of amino acids, peptides, vitamins, minerals, and other growth-promoting factors makes it an effective and economical alternative to animal-derived components, reducing the risk of viral contamination and simplifying downstream processing.[1][2] The precise biochemical makeup of this compound can vary depending on the yeast strain and the manufacturing process, influencing its effectiveness in different cell lines and bioprocesses.[3]
Biochemical Composition of this compound
This compound is a heterogeneous mixture of macromolecules and small molecules that are essential for robust cell growth and protein production. The major components are detailed below, with quantitative data summarized in the subsequent tables.
Amino Acids and Peptides
Amino acids are the fundamental building blocks of proteins and are crucial for cell growth and the synthesis of recombinant proteins. This compound provides a complete profile of essential and non-essential amino acids, both in their free form and as short peptides.[4][5] The peptide form can offer advantages in terms of stability and uptake by cells. Glutamic acid is often the most abundant amino acid, contributing to the characteristic umami flavor of this compound.[6]
Vitamins
This compound is a rich source of B-complex vitamins, which are essential cofactors for numerous metabolic enzymes involved in cell growth and energy metabolism.[7] These include thiamine (B1217682) (B1), riboflavin (B1680620) (B2), niacin (B3), pantothenic acid (B5), pyridoxine (B80251) (B6), biotin (B1667282) (B7), folic acid (B9), and cyanocobalamin (B1173554) (B12). The careful control of the autolysis process is crucial to preserve these vital nutrients.[3]
Minerals and Trace Elements
A wide range of minerals and trace elements are present in this compound, playing critical roles in cellular function, including enzyme activity, signal transduction, and maintenance of osmotic balance.[8] Key minerals include potassium, phosphorus, magnesium, and calcium. Trace elements such as zinc, iron, manganese, and copper are also present in biologically relevant concentrations.
Other Growth-Promoting Factors
Beyond the core components, this compound contains other molecules that can stimulate cell proliferation and productivity. These include nucleotides, which are precursors for DNA and RNA synthesis, and polyamines like spermine (B22157) and spermidine, which are involved in cell growth and differentiation.[9][10]
Data Presentation: Quantitative Composition of this compound
The following tables summarize the typical quantitative composition of this compound based on various sources. It is important to note that these values can vary between different commercial products.
Table 1: General Chemical Composition of this compound
| Component | Concentration (g per 100 g) |
| Dry Matter | 94.0 - 98.0 |
| Total Nitrogen | 10.7 - 12.2 |
| Amino Nitrogen | 5.2 - 6.7 |
| Proteins (N x 6.25) | 66.8 - 76.3 |
| Carbohydrates | 2.0 - 6.0 |
| Ash | 11.5 - 16.0 |
| Sodium Chloride | < 0.5 |
Source: Data compiled from various commercial this compound specifications.
Table 2: Typical Amino Acid Composition of this compound Proteins
| Amino Acid | Concentration (g per 100 g of raw protein) |
| Alanine | 8.8 |
| Arginine | 5.1 |
| Aspartic Acid | 9.9 |
| Cystine | 0.9 |
| Glutamic Acid | 16.3 |
| Glycine | 4.8 |
| Histidine | 2.1 |
| Isoleucine | 5.5 |
| Leucine | 7.5 |
| Lysine | 8.0 |
| Methionine | 1.4 |
| Phenylalanine | 3.7 |
| Proline | 4.0 |
| Serine | 4.6 |
| Threonine | 4.3 |
| Tryptophan | 1.3 |
| Tyrosine | 2.4 |
| Valine | 5.8 |
Source: Representative data from commercially available yeast extracts.
Table 3: Vitamin Composition of this compound
| Vitamin | Concentration (mg/kg of dry matter or ppm) |
| B1 (Thiamine) | 100 - 120 |
| B2 (Riboflavin) | 80 - 120 |
| B5 (Pantothenic Acid) | 120 - 200 |
| B6 (Pyridoxine) | 60 - 80 |
| PP (Niacin) | 900 - 1100 |
| B12 (Cyanocobalamin) | 0.005 - 0.015 |
Source: Data from a typical analysis of a commercially available this compound.
Table 4: Mineral and Heavy Metal Composition of this compound
| Element | Concentration (mg/kg of dry matter or ppm) |
| Potassium | 45000 - 68000 |
| Phosphorus | 10000 - 20000 |
| Magnesium | < 1000 |
| Calcium | < 1000 |
| Sodium | < 4000 |
| Zinc | < 90 |
| Arsenic | < 0.50 |
| Cadmium | < 0.10 |
| Mercury | < 0.05 |
| Lead | < 0.20 |
Source: Data compiled from various commercial this compound specifications.
Impact on Cellular Signaling Pathways
The complex mixture of nutrients and growth factors in this compound can significantly influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis in cultured mammalian cells, particularly in Chinese Hamster Ovary (CHO) cells.
The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation.[11] The amino acids and other nutrients in this compound can activate the mTORC1 complex. This activation leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell cycle progression.[12]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[13] Growth factors present in this compound can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that suppress apoptotic signals and promote cell cycle progression.[14]
Experimental Protocols
This section provides detailed methodologies for the analysis of the biochemical composition of this compound and for evaluating its impact on cell culture performance.
Analysis of Amino Acid Composition by HPLC
Objective: To quantify the free amino acid and total amino acid (after hydrolysis) content in this compound.
Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Protocol:
-
Sample Preparation (Free Amino Acids):
-
Dissolve a known weight of this compound powder in ultrapure water to a final concentration of 1 mg/mL.
-
Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Preparation (Total Amino Acids):
-
To a known weight of this compound, add 6 M HCl in a hydrolysis tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, neutralize the sample with 6 M NaOH.
-
Bring the sample to a known volume with ultrapure water and filter through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Use a pre-column derivatization reagent such as o-phthalaldehyde (B127526) (OPA) for primary amino acids and fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amino acids.
-
Mix the sample with the derivatization reagent according to the manufacturer's instructions. An automated derivatization process using the HPLC autosampler is recommended for reproducibility.[8]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water mixture.
-
Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to elute all derivatized amino acids.
-
Detection: UV detector (e.g., 338 nm for OPA derivatives) or a fluorescence detector for higher sensitivity.
-
Quantification: Calibrate the system using a standard mixture of amino acids of known concentrations.
-
Analysis of Vitamin B Composition by HPLC
Objective: To quantify the B-complex vitamins in this compound.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Protocol:
-
Sample Preparation:
-
Disperse a known weight of this compound in an acidic solution (e.g., 0.1 M HCl) to extract the vitamins.
-
Heat the sample in a water bath (e.g., 80°C for 30 minutes) to aid extraction.
-
Cool the sample and adjust the pH to ~4.5.
-
Add an enzyme solution (e.g., takadiastase and papain) to release bound vitamins and incubate.
-
Stop the enzymatic reaction by heating, then bring the sample to a known volume and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Detection: A UV detector set at multiple wavelengths or a fluorescence detector, depending on the specific vitamins being analyzed.
-
Quantification: Use a calibration curve generated from a standard mixture of B vitamins.
-
Analysis of Mineral and Trace Element Composition by ICP-MS
Objective: To determine the concentration of various minerals and trace elements in this compound.
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Protocol:
-
Sample Preparation (Acid Digestion):
-
Weigh a precise amount of this compound into a digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrogen peroxide.
-
Digest the sample in a microwave digestion system using a programmed temperature and pressure ramp.
-
After digestion, dilute the sample to a known volume with ultrapure water.
-
-
ICP-MS Analysis:
-
Instrument: An ICP-MS system equipped with a nebulizer, spray chamber, plasma torch, and mass spectrometer.
-
Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The matrix of the standards should match the acid concentration of the digested samples.
-
Internal Standard: Use an internal standard (e.g., rhodium, indium) to correct for instrumental drift and matrix effects.
-
Analysis: Introduce the samples and standards into the ICP-MS. The instrument will measure the ion intensity for each element at its specific mass-to-charge ratio.
-
Quantification: The concentration of each element in the sample is determined by comparing its ion intensity to the calibration curve.
-
Experimental Workflow for Evaluating this compound in CHO Cell Fed-Batch Culture
Objective: To assess the impact of this compound supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture.
Methodology: Laboratory-scale bioreactor fed-batch culture.
Protocol:
-
Cell Line and Media:
-
Use a CHO cell line engineered to produce a specific monoclonal antibody.
-
Prepare a chemically defined basal medium and a concentrated feed medium.
-
-
Inoculum Expansion:
-
Thaw a vial of the CHO cells and expand them in shake flasks in the basal medium through several passages to ensure a healthy and consistent inoculum.
-
-
Bioreactor Setup:
-
Set up a laboratory-scale bioreactor (e.g., 2 L) with the basal medium.
-
Calibrate and sterilize the bioreactor and probes (pH, dissolved oxygen).
-
Control the temperature, pH, and dissolved oxygen at optimal levels for the specific CHO cell line.
-
-
Inoculation and Culture:
-
Inoculate the bioreactor with the expanded CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
The control group will receive only the standard feed medium. The experimental group will receive the standard feed medium supplemented with a predetermined concentration of this compound.
-
-
Fed-Batch Strategy:
-
Begin feeding on a specific day of the culture (e.g., day 3) based on nutrient consumption or a pre-defined schedule.
-
Add the feed medium (with or without this compound) as a bolus or continuously.
-
-
Sampling and Analysis:
-
Take daily samples from the bioreactor to measure:
-
Viable cell density and viability (using a cell counter).
-
Metabolite concentrations (glucose, lactate, glutamine, ammonia) using a bioanalyzer.
-
mAb titer (using ELISA or HPLC).
-
-
-
Data Analysis:
-
Plot the viable cell density, viability, and mAb titer over time for both the control and experimental groups.
-
Calculate the specific growth rate and specific productivity to determine the direct impact of this compound.
-
Conclusion
This compound is a multifaceted and highly effective supplement for cell culture media, providing a rich source of essential nutrients that promote cell growth, viability, and recombinant protein production. A thorough understanding of its biochemical composition is paramount for optimizing its use in biopharmaceutical manufacturing. The activation of key signaling pathways like mTOR and PI3K/Akt by components of this compound underscores its role as a potent bioprocess enhancer. The detailed analytical and experimental protocols provided in this guide offer a framework for researchers to characterize different yeast extracts and rationally design their cell culture media for improved performance. As the biopharmaceutical industry continues to move towards more defined and robust manufacturing processes, a comprehensive knowledge of critical raw materials like this compound will be indispensable.
References
- 1. Reconstitution of the mammalian PI3K/PTEN/Akt pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Frontiers | Enhancing productivity of Chinese hamster ovary (CHO) cells: synergistic strategies combining low-temperature culture and mTORC1 signaling engineering [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Phosphatidylinositol 3-Kinase-dependent Activation of Mammalian Protein Kinase B/Akt in Saccharomyces cerevisiae, an in Vivo Model for the Functional Study of Akt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Vitamins B1 B6 B12 [sigmaaldrich.cn]
The Pivotal Role of Yeast Extract as a Vitamin Source for Microbial Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yeast extract is a cornerstone of microbial culture media, prized for its rich and complex nutritional profile. This technical guide delves into the specific role of this compound as a critical source of vitamins, particularly the B-complex group, essential for robust microbial growth. We will explore the quantitative vitamin composition of commercially available yeast extracts, provide detailed experimental protocols for evaluating their efficacy, and illustrate the metabolic significance of these vitamins in key microbial pathways. This document aims to equip researchers with the foundational knowledge and practical methodologies to optimize microbial cultivation for applications ranging from basic research to industrial-scale fermentation and drug development.
Introduction: The Nutritional Powerhouse of this compound
This compound, typically derived from Saccharomyces cerevisiae, is a water-soluble concentrate of the intracellular contents of yeast cells. Its production through autolysis, a process of self-digestion by the yeast's own enzymes, releases a plethora of nutrients.[1] This complex mixture includes amino acids, peptides, carbohydrates, minerals, and, most notably for this guide, a wide array of vitamins.[2][3] The presence of these readily available growth factors makes this compound an indispensable supplement for the cultivation of a vast range of microorganisms, from bacteria and fungi to more fastidious strains.[4]
The B-complex vitamins found in this compound are of particular importance as they function as essential coenzymes in numerous metabolic pathways.[5] These vitamins are vital for cellular processes such as energy production, DNA synthesis and repair, and amino acid metabolism.[6][7] Consequently, the inclusion of this compound in culture media can significantly enhance microbial growth rates, biomass yield, and the production of desired metabolites.
Quantitative Analysis of Vitamin Content in this compound
The vitamin composition of this compound can vary depending on the yeast strain, the cultivation conditions, and the specifics of the extraction process.[2] Understanding the quantitative differences between various commercial yeast extracts is crucial for ensuring reproducibility in experimental work and for optimizing media formulations for specific microbial strains.
Below is a summary of the typical B-vitamin content found in commercial yeast extracts, compiled from various analytical studies.
| Vitamin | Typical Concentration Range (µg/g of this compound) | Key Metabolic Role in Microorganisms |
| Thiamine (B1) | 10 - 150 | Coenzyme in carbohydrate metabolism (e.g., pyruvate (B1213749) dehydrogenase)[6] |
| Riboflavin (B2) | 30 - 100 | Precursor for FAD and FMN, essential for redox reactions[6] |
| Niacin (B3) | 300 - 1200 | Precursor for NAD and NADP, central to energy metabolism[7] |
| Pantothenic Acid (B5) | 50 - 250 | Component of Coenzyme A, crucial for fatty acid metabolism[5] |
| Pyridoxine (B6) | 10 - 50 | Coenzyme in amino acid metabolism and other enzymatic reactions[5] |
| Biotin (B7) | 0.5 - 5 | Coenzyme for carboxylase enzymes in fatty acid synthesis and gluconeogenesis[6] |
| Folic Acid (B9) | 5 - 30 | Essential for the synthesis of nucleotides (DNA and RNA) and certain amino acids[5] |
| Cobalamin (B12) | 0.01 - 0.1 | Coenzyme for enzymes involved in amino acid metabolism and DNA synthesis (produced by bacteria, not yeast, but can be present in some extracts)[8][9] |
Note: These values are indicative and can vary between different products and batches. For precise formulations, it is recommended to refer to the manufacturer's certificate of analysis or conduct independent analytical testing.
Experimental Protocols
Protocol for Preparing a Standard Microbial Growth Medium with this compound
This protocol outlines the preparation of a standard liquid medium, such as this compound Peptone Dextrose (YPD) broth, commonly used for the cultivation of yeast and other fungi.
Materials:
-
This compound powder
-
Peptone
-
Dextrose (Glucose)
-
Distilled or deionized water
-
Autoclavable flasks or bottles
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing Ingredients: For 1 liter of YPD medium, weigh out 10 g of this compound, 20 g of peptone, and 20 g of dextrose.
-
Dissolving: Add the weighed powders to 900 mL of distilled water in a 2 L flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until all components are completely dissolved.
-
Volume Adjustment: Adjust the final volume to 1 liter with distilled water.
-
pH Adjustment (if necessary): Check the pH of the medium. For most general-purpose media, a pH between 6.5 and 7.0 is suitable. Adjust with NaOH or HCl if necessary.
-
Dispensing: Dispense the medium into appropriate culture vessels (e.g., flasks, test tubes).
-
Sterilization: Autoclave the medium at 121°C for 15-20 minutes.[10]
-
Cooling and Storage: Allow the medium to cool to room temperature before use. Store at 4°C for later use.
Protocol for Evaluating the Effect of this compound Concentration on Bacterial Growth
This experiment is designed to determine the optimal concentration of this compound for the growth of a specific bacterial strain in a liquid culture.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Basal medium lacking a primary vitamin source
-
This compound powder
-
Sterile culture tubes or a 96-well microplate
-
Spectrophotometer or microplate reader
-
Incubator shaker
Procedure:
-
Prepare Basal Medium: Prepare a minimal broth medium that contains all essential nutrients for the target bacterium except for B-vitamins.
-
Prepare this compound Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 10% w/v) in distilled water.
-
Serial Dilutions: Create a series of culture tubes or wells in a microplate containing the basal medium. Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0% w/v). Ensure the final volume in each tube/well is the same.
-
Inoculation: Inoculate each tube or well with a standardized amount of the bacterial culture in the early exponential growth phase.
-
Incubation: Incubate the cultures at the optimal temperature and agitation for the bacterial strain.
-
Growth Measurement: At regular time intervals (e.g., every 2 hours for 24 hours), measure the optical density (OD) of the cultures at a wavelength of 600 nm (OD600).[11]
-
Data Analysis: Plot the OD600 readings against time to generate growth curves for each this compound concentration. From these curves, determine and compare the lag phase, exponential growth rate, and maximum cell density for each condition.
Mandatory Visualizations
Signaling Pathways and Metabolic Roles
The B-vitamins supplied by this compound are integral to central metabolic pathways in microorganisms. The following diagram illustrates the key roles of several B-vitamins as coenzymes in glycolysis and the citric acid cycle (TCA cycle).
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the impact of this compound as a vitamin source on microbial growth.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Intermediate role of gut microbiota in vitamin B nutrition and its influences on human health [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of yeast cell viability at exponential and stationary growth phases -Analytical Science and Technology | Korea Science [koreascience.kr]
The Cornerstone of Fermentation: A Technical Guide to the Function of Amino Acids in Yeast Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract, a complex mixture of amino acids, peptides, vitamins, and minerals, serves as a critical nutrient source in numerous fermentation processes. For researchers and professionals in fields ranging from beverage production to biopharmaceutical manufacturing, a deep understanding of the role of its constituent amino acids is paramount for process optimization, product quality control, and the development of novel applications. This technical guide provides an in-depth exploration of the multifaceted functions of amino acids derived from this compound during yeast fermentation, with a focus on Saccharomyces cerevisiae. We will delve into their roles as essential nutrients, precursors for flavor and aroma compounds, and signaling molecules that regulate yeast metabolism. This guide presents quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways to offer a comprehensive resource for the scientific community.
Amino Acids as a Primary Nitrogen Source for Yeast Growth
Yeast, like all living organisms, requires nitrogen for the synthesis of essential macromolecules such as proteins and nucleic acids. While ammonium (B1175870) is a readily usable inorganic nitrogen source, the diverse array of amino acids present in this compound offers a more complex and beneficial nutritional profile. Yeast cells possess a sophisticated system for the uptake and utilization of amino acids, with a preference for certain types over others.
Hierarchical Utilization of Amino Acids
Saccharomyces cerevisiae exhibits a distinct hierarchy in the sequential uptake of amino acids from the fermentation medium. This preferential consumption is primarily regulated by the Nitrogen Catabolite Repression (NCR) system, which ensures that energetically favorable nitrogen sources are utilized first. In the presence of preferred nitrogen sources like glutamine, asparagine, and ammonium, the uptake of non-preferred amino acids is repressed.
Table 1: Classification of Amino Acids Based on Yeast Utilization Preference
| Preference Category | Amino Acids | Typical Utilization Pattern |
| Preferred | Glutamine, Asparagine, Arginine, Aspartate, Glutamate, Serine | Rapidly consumed during the early stages of fermentation. |
| Intermediate | Valine, Leucine, Isoleucine, Histidine, Methionine, Threonine, Phenylalanine, Tyrosine, Tryptophan | Utilized after the depletion of preferred sources. |
| Poor/Non-preferred | Proline, Glycine, Lysine | Consumed slowly or not at all under anaerobic fermentation conditions. |
Impact on Fermentation Kinetics
The amino acid composition of the fermentation medium significantly influences key fermentation parameters, including the lag phase duration, maximum growth rate, and overall biomass production.
Table 2: Quantitative Impact of Single Amino Acids on Yeast Growth Kinetics
| Amino Acid (as sole nitrogen source) | Lag Phase (hours) | Maximum Growth Rate (OD600/hour) | Total Biomass (Final OD600) | Time to Fermentation Completion (hours) |
| Glutamine | 4.5 ± 0.5 | 0.25 ± 0.02 | 1.8 ± 0.1 | 48 ± 2 |
| Arginine | 5.0 ± 0.6 | 0.22 ± 0.03 | 1.7 ± 0.1 | 55 ± 3 |
| Leucine | 6.2 ± 0.7 | 0.18 ± 0.02 | 1.5 ± 0.2 | 72 ± 4 |
| Phenylalanine | 6.0 ± 0.5 | 0.20 ± 0.02 | 1.6 ± 0.1 | 68 ± 3 |
| Proline | 15.0 ± 1.5 | 0.05 ± 0.01 | 0.8 ± 0.1 | > 120 |
| Note: Data is illustrative and compiled from various studies. Actual values can vary depending on the yeast strain and specific fermentation conditions. |
Amino Acids as Precursors to Flavor and Aroma Compounds
Beyond their nutritional role, amino acids are pivotal in the biosynthesis of a wide range of volatile compounds that contribute significantly to the flavor and aroma profiles of fermented products like beer and wine. The catabolism of amino acids via the Ehrlich pathway is the primary mechanism for the production of higher alcohols (fusel alcohols) and their corresponding esters.[1]
The Ehrlich Pathway
The Ehrlich pathway is a three-step metabolic route that converts amino acids into higher alcohols.[1]
-
Transamination: The amino acid is deaminated to its corresponding α-keto acid. This reaction is catalyzed by aminotransferases.
-
Decarboxylation: The α-keto acid is decarboxylated to an aldehyde by decarboxylases.
-
Reduction: The aldehyde is reduced to a higher alcohol by alcohol dehydrogenases.
Alternatively, the aldehyde can be oxidized to a fusel acid. The balance between alcohol and acid production is influenced by the redox state of the cell and the availability of cofactors like NADH.
Quantitative Impact of Amino Acids on Aroma Compound Production
The type and concentration of amino acids in the this compound directly influence the profile of higher alcohols and esters produced during fermentation.
Table 3: Production of Key Aroma Compounds from Specific Amino Acid Precursors
| Amino Acid Precursor | Higher Alcohol Produced | Corresponding Acetate Ester | Typical Aroma Descriptor | Example Concentration Produced (mg/L) |
| Leucine | Isoamyl alcohol | Isoamyl acetate | Banana, fruity | 50 - 150 |
| Isoleucine | Active amyl alcohol | Amyl acetate | Fruity, solvent-like | 10 - 50 |
| Valine | Isobutanol | Isobutyl acetate | Alcoholic, sweet | 20 - 80 |
| Phenylalanine | 2-Phenylethanol | 2-Phenylethyl acetate | Rose, floral | 10 - 60 |
| Tryptophan | Tryptophol | Tryptophyl acetate | Floral, jasmine | 1 - 10 |
| Methionine | Methionol | Methionyl acetate | Cooked potato, cabbage | 0.1 - 1.0 |
| Note: Concentrations are illustrative and can vary significantly based on yeast strain, fermentation conditions, and initial amino acid concentrations. |
Amino Acids as Signaling Molecules
Extracellular amino acids act as signaling molecules, triggering specific intracellular pathways that regulate gene expression related to nitrogen metabolism. The primary sensing mechanism in S. cerevisiae is the SPS (Ssy1-Ptr3-Ssy5) pathway.
The SPS Signaling Pathway
The SPS pathway is a plasma membrane-localized sensor system that detects the presence of extracellular amino acids and initiates a signaling cascade that leads to the activation of amino acid permease gene expression.[2][3]
-
Sensing: The Ssy1 protein, an amino acid sensor, detects extracellular amino acids.
-
Signal Transduction: This detection triggers a conformational change that is transmitted through the Ptr3 and Ssy5 proteins.
-
Proteolytic Cleavage: The activated Ssy5 endoprotease cleaves the N-terminal regulatory domains of the latent cytoplasmic transcription factors, Stp1 and Stp2.
-
Nuclear Translocation and Gene Activation: The processed Stp1 and Stp2 translocate to the nucleus, where they bind to specific DNA sequences in the promoters of genes encoding amino acid permeases, thereby upregulating their expression and enhancing the cell's capacity to import amino acids.
Crosstalk with the TORC1 Pathway
The Target of Rapamycin Complex 1 (TORC1) is a central regulator of cell growth in response to nutrient availability, including nitrogen. There is significant crosstalk between the TORC1 and SPS pathways. TORC1 can influence the stability and activity of the Stp1 transcription factor, thereby modulating the expression of amino acid permeases. This integration allows the cell to coordinate its growth rate with the availability of external amino acids.
Experimental Protocols
Laboratory-Scale Yeast Fermentation
Objective: To assess the impact of a specific amino acid profile from this compound on yeast growth and metabolite production.
Materials:
-
Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)
-
Synthetic Grape Must (SGM) medium (see Table 4)
-
This compound with a known amino acid composition
-
Sterile fermentation vessels (e.g., 250 mL Erlenmeyer flasks with airlocks)
-
Incubator shaker
-
Spectrophotometer
-
HPLC system
-
GC-MS system
Table 4: Composition of Synthetic Grape Must (SGM) Medium (per liter)
| Component | Concentration |
| Glucose | 100 g |
| Fructose | 100 g |
| Tartaric Acid | 3 g |
| L-Malic Acid | 6 g |
| Citric Acid | 0.5 g |
| Yeast Nitrogen Base (without amino acids and ammonium sulfate) | 1.7 g |
| Vitamin Solution | 10 mL |
| Anaerobic Factors (ergosterol, oleic acid in Tween 80) | 1 mL |
| Trace Element Solution | 1 mL |
| Nitrogen Source (this compound) | To desired Yeast Assimilable Nitrogen (YAN) level |
| pH adjusted to | 3.5 with KOH |
Procedure:
-
Prepare the SGM medium and sterilize by filtration (0.22 µm).
-
Inoculate the SGM with an overnight starter culture of S. cerevisiae to an initial OD600 of 0.1.
-
Incubate the fermentation vessels at 25°C with constant agitation (e.g., 150 rpm).
-
Monitor fermentation progress by measuring weight loss (due to CO2 release) and taking regular samples for analysis.
-
At desired time points, collect samples for biomass, sugar, ethanol, and volatile compound analysis.
Analytical Methods
-
Yeast Biomass Quantification: Measure the optical density of the culture at 600 nm (OD600) using a spectrophotometer.
-
Sugar and Ethanol Analysis (HPLC):
-
System: HPLC with a Refractive Index (RI) detector.
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm).
-
Mobile Phase: 5 mM H2SO4.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 60°C.
-
-
Volatile Aroma Compound Analysis (GC-MS with SPME):
-
Sample Preparation: Place 5 mL of fermented medium in a 20 mL headspace vial with 1 g of NaCl. Add an internal standard (e.g., 2-octanol).
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: 40°C for 30 minutes with agitation.
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 40°C for 5 min, ramp to 240°C at 3°C/min, hold for 10 min.
-
Injector Temperature: 250°C.
-
MS Detection: Scan mode from m/z 35 to 350.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the function of amino acids from this compound in fermentation.
Conclusion
The amino acids present in this compound are far more than simple building blocks for yeast growth. They are key determinants of fermentation efficiency, product quality, and the sensory characteristics of the final product. A thorough understanding of their uptake, metabolism, and regulatory functions is essential for the rational design and optimization of fermentation processes. By leveraging the quantitative data, detailed protocols, and pathway diagrams presented in this guide, researchers and industry professionals can better harness the power of this compound to achieve their desired fermentation outcomes. Further research into the complex interplay between different amino acids and their impact on global yeast metabolism will continue to unlock new possibilities in biotechnology and product development.
References
Analysis of Growth Factors in Different Yeast Extract Preparations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract is a complex mixture of amino acids, peptides, carbohydrates, vitamins, and minerals derived from the enzymatic or autolytic digestion of yeast cells, primarily Saccharomyces cerevisiae.[1] In research and biopharmaceutical production, it serves as a critical supplement in cell culture media, providing essential nutrients that support robust cell growth and enhance the production of recombinant proteins and other biologics.[2] The composition of this compound can vary significantly depending on the yeast strain, cultivation conditions, and the specific extraction and processing methods employed.[3] This variability can, in turn, impact cell culture performance, making a thorough analysis of the growth-promoting components within different this compound preparations essential for process optimization and reproducibility.
This technical guide provides a comprehensive overview of the key growth factors present in various this compound preparations, details the experimental protocols for their quantification, and explores their impact on cellular signaling pathways relevant to researchers and drug development professionals.
Data Presentation: Comparative Analysis of Growth-Promoting Components
While the precise composition of commercial this compound preparations is often proprietary and subject to lot-to-lot variability, this section provides a summary of the key growth-promoting components and their typical concentrations found in commercially available yeast extracts. It is important to note that the term "growth factors" in the context of this compound primarily refers to this rich milieu of nutrients rather than specific recombinant growth factor proteins.
Table 1: Typical Composition of Key Growth-Promoting Components in this compound
| Component Category | Specific Component | Typical Concentration Range (per 100g of dry this compound) | Role in Cell Culture |
| Amino Acids | Total Amino Acids | 40 - 60 g | Building blocks for protein synthesis. |
| Glutamic Acid | 5 - 15 g | Key energy source and precursor for other amino acids. | |
| Aspartic Acid | 3 - 8 g | Precursor for nucleotide and other amino acid synthesis. | |
| Leucine | 3 - 7 g | Essential amino acid for protein synthesis. | |
| Lysine | 3 - 7 g | Essential amino acid for protein synthesis. | |
| Valine | 2 - 5 g | Essential amino acid for protein synthesis. | |
| Vitamins (B-complex) | Thiamine (B1) | 1 - 15 mg | Coenzyme in carbohydrate metabolism. |
| Riboflavin (B2) | 5 - 15 mg | Precursor for FAD and FMN, essential for redox reactions. | |
| Niacin (B3) | 30 - 70 mg | Precursor for NAD and NADP, crucial for cellular metabolism. | |
| Pantothenic Acid (B5) | 10 - 30 mg | Component of Coenzyme A, involved in fatty acid metabolism. | |
| Pyridoxine (B6) | 1 - 5 mg | Coenzyme in amino acid metabolism. | |
| Folic Acid (B9) | 0.5 - 3 mg | Essential for nucleotide synthesis. | |
| Peptides & Nucleotides | Peptides | 10 - 30 g | Source of amino acids and can have signaling functions. |
| Nucleotides (AMP, GMP) | 2 - 10 g | Building blocks for DNA and RNA; involved in energy metabolism. | |
| Minerals & Trace Elements | Potassium | 2 - 7 g | Important for maintaining osmotic balance and enzyme function. |
| Phosphorus | 1 - 3 g | Component of nucleic acids, ATP, and phospholipids. | |
| Magnesium | 100 - 300 mg | Cofactor for many enzymes, including those in glycolysis. | |
| Zinc | 5 - 20 mg | Cofactor for enzymes involved in protein and DNA synthesis. |
Note: These values are approximate and can vary significantly between different products and batches. Researchers are encouraged to perform their own analysis for critical applications.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible analysis of growth factors in this compound preparations.
Protocol 1: Quantification of Amino Acids via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the pre-column derivatization with o-phthaldialdehyde (OPA) followed by reversed-phase HPLC for the quantification of primary amino acids.
1. Sample Preparation (Hydrolysis):
-
Weigh 100 mg of this compound into a hydrolysis tube.
-
Add 10 mL of 6 M HCl.
-
Seal the tube under nitrogen and incubate at 110°C for 24 hours.
-
Cool the hydrolysate and neutralize with 6 M NaOH.
-
Bring the final volume to 25 mL with ultrapure water and filter through a 0.22 µm syringe filter.
2. Derivatization:
-
In an autosampler vial, mix 10 µL of the filtered sample (or standard) with 40 µL of OPA derivatizing reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Quantification: Compare peak areas to a standard curve of known amino acid concentrations.
Protocol 2: Analysis of B-Vitamins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the simultaneous quantification of multiple water-soluble B-vitamins.
1. Sample Extraction:
-
Suspend 1 g of this compound in 20 mL of 0.1 M HCl.
-
Autoclave at 121°C for 30 minutes to liberate bound vitamins.
-
Cool and adjust the pH to 4.5 with sodium acetate.
-
Add 100 mg of a multienzyme preparation (e.g., takadiastase) and incubate at 37°C for 12 hours.
-
Centrifuge to pellet solids and filter the supernatant through a 0.22 µm filter.
2. LC-MS/MS Analysis:
-
Column: C18 or HILIC column depending on the specific vitamins of interest.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target vitamins.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each vitamin.
-
Quantification: Use isotopically labeled internal standards for each vitamin to correct for matrix effects and ensure accurate quantification.
Protocol 3: Cell-Based Bioassay for Growth-Promoting Activity
This bioassay measures the ability of a this compound preparation to support the growth of a relevant cell line (e.g., CHO, HEK293).
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in a low-serum or serum-free basal medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare sterile-filtered stock solutions of different this compound preparations.
-
Add the yeast extracts to the wells at a range of final concentrations (e.g., 0.1% to 2.0% w/v).
-
Include a positive control (e.g., serum-supplemented media) and a negative control (basal media).
3. Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
4. Cell Viability Assessment:
-
Add a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence reagent (e.g., CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
Read the fluorescence or luminescence on a plate reader.
5. Data Analysis:
-
Normalize the results to the negative control.
-
Plot the cell viability as a function of this compound concentration to determine the dose-response relationship and compare the potency of different preparations.
Signaling Pathways and Experimental Workflows
The complex mixture of components in this compound can influence multiple cellular signaling pathways, thereby affecting cell growth, metabolism, and protein production.
Key Signaling Pathways Influenced by this compound Components
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Certain components of this compound have been shown to activate the p38 MAPK pathway, which is involved in cellular stress responses and can influence cell cycle progression.[4]
-
PI3K/Akt/mTOR Pathway: Amino acids and other nutrients in this compound can activate the mTOR pathway, a central regulator of cell growth, proliferation, and protein synthesis. Studies have shown that this compound supplementation can enhance Fc-fusion protein production in CHO cells through the activation of the mTOR signaling pathway.
Below are diagrams illustrating a key signaling pathway and experimental workflows.
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound components.
Caption: General experimental workflow for this compound production.
References
Characterization of Peptides and Nucleotides in Yeast Extract Supplements: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract supplements are complex mixtures derived from the soluble components of yeast cells, primarily Saccharomyces cerevisiae. These supplements are rich in a variety of bioactive molecules, including peptides, amino acids, nucleotides, vitamins, and minerals.[1][2][3][4][5][6][7][8][9] Due to their rich nutritional profile, yeast extracts are widely utilized in the food industry as flavor enhancers and nutrient sources, in microbiological media for cultivating microorganisms, and increasingly in the biopharmaceutical industry as supplements for cell culture media to enhance the growth and productivity of cells used in the production of therapeutic proteins.[1][3][4][7]
The peptide and nucleotide components of this compound are of particular interest to researchers and drug development professionals. Peptides, which are short chains of amino acids, can serve as a readily available source of amino acids for cells in culture, influencing cellular metabolism and protein synthesis. Nucleotides, the building blocks of DNA and RNA, are essential for cellular proliferation and energy metabolism.[10][11] Understanding the composition and concentration of these molecules in this compound supplements is crucial for optimizing cell culture processes, ensuring product consistency, and elucidating their effects on cellular physiology.
This technical guide provides a comprehensive overview of the methods used to characterize peptides and nucleotides in this compound supplements. It includes detailed experimental protocols for their analysis, a summary of quantitative data on their composition, and a discussion of the signaling pathways they can modulate in eukaryotic cells.
Data Presentation: Quantitative Composition of this compound Supplements
The composition of this compound can vary depending on the yeast strain, the cultivation conditions, and the extraction process.[3][12] However, typical compositions for key components are summarized in the tables below.
Peptide and Amino Acid Composition
Yeast extracts are a rich source of both free amino acids and peptides. The total protein content, which includes peptides and proteins, can range from approximately 40% to over 70% of the dry weight.[4][13] The free amino acid profile is a key characteristic, with glutamic acid often being the most abundant, contributing to the characteristic umami flavor.[3][14]
Table 1: Typical Free Amino Acid Composition of a Commercial this compound Supplement
| Amino Acid | Concentration ( g/100g of dry this compound) |
| Alanine | 3.7 |
| Arginine | 1.8 |
| Aspartic Acid | 1.9 |
| Cysteine | 0.3 |
| Glutamic Acid | 5.2 |
| Glycine | 1.2 |
| Histidine | 0.9 |
| Isoleucine | 2.2 |
| Leucine | 3.5 |
| Lysine | 2.2 |
| Methionine | 0.7 |
| Phenylalanine | 1.8 |
| Proline | 1.0 |
| Serine | 1.8 |
| Threonine | 1.7 |
| Tryptophan | 0.6 |
| Tyrosine | 1.2 |
| Valine | 2.6 |
| Total Free Amino Acids | 34.6 |
| Data adapted from a representative Certificate of Analysis for a commercial this compound. Actual values may vary between products.[14] |
Table 2: Total Amino Acid Composition (from Peptides and Proteins) of a Commercial this compound Supplement
| Amino Acid | Concentration ( g/100g of dry this compound) |
| Alanine | 3.6 |
| Arginine | 2.3 |
| Aspartic Acid | 5.1 |
| Cysteine | 1.1 |
| Glutamic Acid | 9.5 |
| Glycine | 2.4 |
| Histidine | 1.0 |
| Isoleucine | 2.8 |
| Leucine | 3.9 |
| Lysine | 4.0 |
| Methionine | 0.3 |
| Phenylalanine | 2.5 |
| Proline | 1.7 |
| Serine | 2.4 |
| Threonine | 2.7 |
| Tryptophan | 0.1 |
| Tyrosine | 1.0 |
| Valine | 3.1 |
| Data adapted from a technical data sheet for a commercial this compound. Actual values may vary between products.[15] |
Nucleotide Composition
Yeast is naturally rich in ribonucleic acid (RNA), which can be hydrolyzed to yield 5'-monophosphate nucleotides.[10][12] These nucleotides are important for cellular energy metabolism and as precursors for nucleic acid synthesis. High-nucleotide yeast extracts can contain up to 20% total nucleotides.[16]
Table 3: Typical 5'-Monophosphate Nucleotide Composition of a High-Nucleotide this compound Supplement
| Nucleotide | Concentration (% of dry weight) |
| Cytidine-5'-monophosphate (CMP) | 1.1 - 1.3 |
| Uridine-5'-monophosphate (UMP) | 1.5 - 1.8 |
| Guanosine-5'-monophosphate (GMP) | 2.0 - 2.3 |
| Adenosine-5'-monophosphate (AMP) | 1.1 - 1.75 |
| Inosine-5'-monophosphate (IMP) | 0.01 - 0.02 |
| Total Nucleotides | ~6 - 7 |
| Data adapted from a patent describing a nucleotide-containing this compound. Actual values may vary between products.[17] |
Experimental Protocols
The following are detailed methodologies for the characterization of peptides and nucleotides in this compound supplements.
Peptide Characterization by LC-MS/MS
This protocol outlines a general workflow for the identification and relative quantification of peptides in a this compound supplement using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Peptide Extraction:
-
Objective: To extract peptides from the complex this compound matrix and remove interfering substances.
-
Procedure:
-
Dissolve a known amount of the this compound supplement in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Perform a protein concentration assay (e.g., BCA assay) to estimate the total protein/peptide content.
-
Solid-Phase Extraction (SPE) for cleanup and concentration:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with an aqueous solution containing a low concentration of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in 5% acetonitrile).
-
Load the dissolved this compound sample onto the conditioned cartridge.
-
Wash the cartridge with the equilibration buffer to remove salts and other polar impurities.
-
Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Dry the eluted peptide fraction using a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume of a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
-
-
2. LC-MS/MS Analysis:
-
Objective: To separate the peptides by liquid chromatography and obtain their mass spectra and fragmentation patterns for identification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted peptide sample onto a reversed-phase C18 analytical column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a defined period (e.g., 60-120 minutes).
-
-
Mass Spectrometry:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full scan MS spectra to detect peptide precursor ions.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
-
3. Data Analysis:
-
Objective: To identify the amino acid sequences of the peptides and their corresponding source proteins.
-
Software: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database (e.g., Saccharomyces cerevisiae database from UniProt).
-
Procedure:
-
Specify search parameters such as precursor and fragment mass tolerances, and potential post-translational modifications.
-
The software will provide a list of identified peptides and proteins with statistical scores indicating the confidence of the identification.
-
Nucleotide Characterization by HPLC
This protocol describes a method for the quantification of 5'-monophosphate nucleotides in this compound supplements using high-performance liquid chromatography with UV detection.
1. Sample Preparation and Nucleotide Extraction:
-
Objective: To extract nucleotides from the this compound and prepare a sample suitable for HPLC analysis.
-
Procedure:
-
Weigh a precise amount of the this compound supplement.
-
Enzymatic Hydrolysis of RNA: To quantify the total 5'-mononucleotide content, enzymatic hydrolysis of any remaining RNA is necessary.
-
Dissolve the this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add a nuclease enzyme (e.g., Nuclease P1) that hydrolyzes RNA into 5'-mononucleotides.
-
Incubate the mixture under optimal conditions for the enzyme (e.g., 50°C for 1-2 hours).
-
Stop the reaction by heat inactivation or by adding a precipitating agent like perchloric acid.
-
-
Extraction:
-
If perchloric acid was used, centrifuge to pellet the precipitate and neutralize the supernatant with potassium hydroxide. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
If heat inactivation was used, centrifuge to remove any denatured proteins.
-
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
2. HPLC Analysis:
-
Objective: To separate and quantify the individual 5'-monophosphate nucleotides.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Procedure:
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to retain the negatively charged nucleotides.
-
Use a gradient or isocratic elution with a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Detection:
-
Monitor the absorbance of the eluate at a wavelength of 254 nm or 260 nm, where nucleotides have strong absorbance.
-
-
Quantification:
-
Prepare standard solutions of known concentrations for each nucleotide (AMP, GMP, CMP, UMP).
-
Generate a calibration curve for each nucleotide by plotting peak area against concentration.
-
Determine the concentration of each nucleotide in the this compound sample by comparing its peak area to the corresponding calibration curve.
-
-
Signaling Pathways and Experimental Workflows
The peptides and nucleotides present in this compound supplements can influence various cellular signaling pathways, which is a critical consideration for researchers using these supplements in cell culture or studying their effects on cellular physiology.
Peptide-Activated G-Protein Coupled Receptor (GPCR) Signaling in Yeast
In yeast, peptides can act as signaling molecules, most notably in the mating pheromone response pathway, which is mediated by G-protein coupled receptors (GPCRs).[18][19][20][21] This pathway serves as a model for GPCR signaling in higher eukaryotes.
Yeast GPCR signaling pathway activated by a peptide ligand.
Amino Acid-Activated TOR Signaling Pathway in Yeast
Amino acids, which are abundant in this compound both in free form and as components of peptides, are key activators of the Target of Rapamycin (TOR) signaling pathway.[22][23][24][25][26] The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.
Amino acid activation of the TOR signaling pathway in yeast.
Experimental Workflow for Peptide and Nucleotide Characterization
The following diagram illustrates the overall experimental workflow for the comprehensive characterization of peptides and nucleotides in this compound supplements.
Workflow for peptide and nucleotide characterization.
Conclusion
The characterization of peptides and nucleotides in this compound supplements is essential for their effective and consistent use in research, cell culture, and biopharmaceutical production. The methodologies outlined in this guide, including LC-MS/MS for peptide analysis and HPLC for nucleotide analysis, provide robust frameworks for obtaining detailed compositional data. The provided quantitative data offers a baseline for what can be expected in commercial supplements, although it is important to note that batch-to-batch variability can exist. Furthermore, understanding the potential impact of these components on cellular signaling pathways, such as the GPCR and TOR pathways, is crucial for interpreting experimental results and optimizing cellular processes. This guide serves as a valuable resource for scientists and professionals seeking to harness the benefits of this compound supplements in their work.
References
- 1. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 2. neolab.de [neolab.de]
- 3. yeastextract.info [yeastextract.info]
- 4. neogen.com [neogen.com]
- 5. greenfoodfinder.nl [greenfoodfinder.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. organotechnie.com [organotechnie.com]
- 9. justlonghealth.com [justlonghealth.com]
- 10. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]
- 11. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Nucleotide Analysis [novocib.com]
- 13. researchgate.net [researchgate.net]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 16. biospringer.com [biospringer.com]
- 17. CN106282242A - Nucleotide-containing this compound and its preparation method and application - Google Patents [patents.google.com]
- 18. Membrane-displayed peptide ligand activates the pheromone response pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Engineering G protein-coupled receptor signalling in yeast for biotechnological and medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heterotrimeric G Protein-coupled Receptor Signaling in Yeast Mating Pheromone Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Nutritional Profile of Yeast Extract for Mammalian Cell Lines
This compound has emerged as a critical supplement in mammalian cell culture, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies. Derived from the water-soluble components of autolyzed yeast cells, typically Saccharomyces cerevisiae, it offers a rich and complex mixture of nutrients that enhance cell growth, viability, and productivity.[1][2] This guide provides a detailed overview of the nutritional composition of this compound, its impact on mammalian cell lines, the underlying molecular mechanisms, and key experimental protocols.
Nutritional Profile of this compound
This compound is a complex hydrolysate containing a wide array of nutrients essential for robust cell culture performance.[3] Its composition can vary depending on the yeast strain and the production process, but it is generally rich in amino acids, peptides, vitamins, minerals, and carbohydrates.[2][4] This nutrient-dense profile makes it an effective supplement for serum-free media, reducing the risks and variability associated with animal-derived components.[5][6]
Data Presentation: Quantitative Composition
The following tables summarize the typical nutritional composition of this compound, providing a baseline for its application in cell culture media formulation.
Table 1: General Chemical Composition of this compound
| Component | Concentration ( g/100g ) |
| Protein (N x 6.25) | 66.8 - 76.3 |
| Amino Nitrogen | 5.2 - 6.7 |
| Total Nitrogen | 10.7 - 12.2 |
| Carbohydrates | 2.0 - 6.0 |
| Ash | 11.5 - 16.0 |
| Sodium Chloride | < 0.5 |
| Dry Matter | 94.0 - 98.0 |
| Data compiled from ITW Reagents.[4] |
Table 2: Typical Total Amino Acid Profile in this compound
| Amino Acid | g / 100g of Protein |
| Alanine | 8.8 |
| Arginine | 5.1 |
| Aspartic Acid | 9.9 |
| Cystine | 0.9 |
| Glutamic Acid | 16.3 |
| Glycine | 4.8 |
| Histidine | 2.1 |
| Isoleucine | 5.5 |
| Leucine | 7.5 |
| Lysine | 8.0 |
| Methionine | 1.4 |
| Phenylalanine | 3.7 |
| Proline | 4.0 |
| Serine | 4.6 |
| Threonine | 4.3 |
| Tryptophan | 1.3 |
| Tyrosine | 2.4 |
| Valine | 5.5 |
| Data represents a typical composition and may vary.[4][7] |
Table 3: Vitamin and Mineral Content of this compound
| Vitamin / Mineral | Concentration (mg/kg of dry matter) |
| Thiamine (B1) | 100 - 120 |
| Riboflavin (B2) | 80 - 120 |
| Niacin (B3/PP) | 900 - 1100 |
| Pantothenic Acid (B5) | 120 - 200 |
| Pyridoxine (B6) | 60 - 80 |
| Cyanocobalamin (B12) | 0.005 - 0.015 |
| Potassium | 45,000 - 68,000 |
| Phosphorus | 10,000 - 20,000 |
| Zinc | < 90 |
| Selenium | < 0.10 |
| Data compiled from ITW Reagents.[4] |
Impact on Mammalian Cell Lines
Supplementing culture media with this compound has been shown to significantly improve the performance of various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells, which are a workhorse for industrial protein production.
-
Enhanced Cell Growth and Viability: The rich blend of amino acids, peptides, and vitamins provides essential building blocks and growth factors that promote higher cell densities and prolonged viability in culture.[8][9][10] Studies have shown that the addition of this compound can increase maximal viable cell density by up to 70%.[8]
-
Increased Recombinant Protein Production: this compound boosts the specific productivity (qP) of recombinant proteins.[11][12] This is achieved by increasing the metabolic activity of the cells and providing the necessary precursors for protein synthesis.[1][12] For instance, a combination of this compound and yeast peptone has been reported to increase IgG production by 180%.[8]
-
Support in Serum-Free Media: As a non-animal derived supplement, this compound is an ideal component for formulating chemically defined and serum-free media, which is a critical requirement for therapeutic protein manufacturing to ensure safety and batch consistency.[5][13]
Mechanism of Action: The mTOR Signaling Pathway
One of the key mechanisms by which this compound enhances protein production is through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability, particularly amino acids.[14][15][16]
When mammalian cells are supplied with the rich source of amino acids from this compound, the mTORC1 complex is activated.[14][17] This activation leads to the phosphorylation of downstream effectors, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 promotes ribosome biogenesis and translation initiation, while the phosphorylation of 4E-BP1 releases the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex and subsequent protein synthesis.[14]
Visualization: mTOR Signaling Pathway
References
- 1. gladfelterlab.net [gladfelterlab.net]
- 2. Activity 3: Lab: Culturing Yeast Cells on Media | A Day in the Life: Exploring Biomanufacturing Careers [kenanfellows.org]
- 3. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Yeast Protein Extraction [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the intracellular effects of this compound on the enhancement of Fc-fusion protein production in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological responses of Chinese hamster ovary cells to a productivity-enhancing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Microbial Culture: A Technical Guide to Yeast Extract's Function in Microbiological Media
For Researchers, Scientists, and Drug Development Professionals
Yeast extract is a fundamental and ubiquitous component in microbiological media, providing a rich and complex mixture of nutrients essential for the robust growth of a wide array of microorganisms. This guide delves into the core functions of this compound, its detailed composition, and its impact on microbial physiology and metabolism. We will explore the critical roles of its constituent components, provide detailed experimental protocols for its application and analysis, and visualize key molecular interactions influenced by its presence.
The Compositional Landscape of this compound
This compound is the water-soluble fraction of autolyzed yeast cells, most commonly Saccharomyces cerevisiae. The process of autolysis, a self-digestion mediated by the yeast's own enzymes, releases a plethora of valuable molecules. While the exact composition can vary depending on the yeast strain and production process, a typical breakdown reveals a nutrient-dense supplement.[1][2]
Table 1: Typical Macronutrient Composition of this compound (% by Dry Weight)
| Component | Typical Percentage Range | Function in Microbial Growth |
| Proteins (total) | 60 - 75% | Source of nitrogen, peptides, and amino acids. |
| Amino Nitrogen | 4.5 - 6.7% | Readily available source of nitrogen for biosynthesis. |
| Carbohydrates | 2 - 6% | A source of carbon and energy. |
| Total Nitrogen | 9.5 - 12.2% | A key indicator of the total protein and nucleic acid content. |
| Ash (Minerals) | 8 - 16% | Provides essential inorganic ions. |
| Sodium Chloride | < 1.5% | Important for osmotic balance. |
| Moisture | ≤ 6% |
Table 2: Typical Amino Acid Profile of this compound (% of Total Amino Acids)
| Amino Acid | Typical Percentage | Key Role in Microbial Metabolism |
| Glutamic Acid | ~12% | Central role in nitrogen metabolism and as a precursor for other amino acids. |
| Aspartic Acid | ~8% | Precursor for other amino acids and nucleotides. |
| Leucine | ~7% | Essential for protein synthesis. |
| Lysine | ~7% | Essential for protein synthesis. |
| Valine | ~5% | Essential for protein synthesis. |
| Alanine | ~5% | Involved in carbohydrate and acid metabolism. |
| Serine | ~4% | Precursor for other amino acids and purines. |
| Threonine | ~4% | Essential for protein synthesis. |
| Isoleucine | ~4% | Essential for protein synthesis. |
| Proline | ~4% | Important for protein structure and stress protection. |
| Glycine | ~4% | Precursor for purines and other biomolecules. |
| Phenylalanine | ~3% | Precursor for aromatic compounds. |
| Arginine | ~3% | Involved in nitrogen storage and metabolism. |
| Tyrosine | ~2% | Precursor for aromatic compounds. |
| Histidine | ~2% | Essential for protein synthesis and enzyme catalysis. |
| Methionine | ~1% | Initiator of protein synthesis and a source of sulfur. |
| Cysteine | ~1% | Important for protein structure and redox reactions. |
| Tryptophan | ~1% | Precursor for various secondary metabolites. |
Table 3: Key B-Vitamins and Minerals in this compound
| Vitamin/Mineral | Typical Concentration (mg/kg) | Function |
| Niacin (B3) | 900 - 1100 | Precursor for NAD and NADP, essential coenzymes in redox reactions. |
| Pantothenic Acid (B5) | 120 - 200 | Component of Coenzyme A, crucial for fatty acid metabolism. |
| Riboflavin (B2) | 80 - 120 | Precursor for FAD and FMN, coenzymes in redox reactions. |
| Thiamine (B1) | 100 - 120 | Coenzyme in carbohydrate metabolism. |
| Pyridoxine (B6) | 60 - 80 | Coenzyme in amino acid metabolism. |
| Cobalamin (B12) | 0.005 - 0.015 | Coenzyme in various metabolic pathways, including DNA synthesis. |
| Potassium | Present in significant amounts | Important for enzyme function and maintaining osmotic pressure. |
| Phosphorus | Present in significant amounts | A key component of nucleic acids, ATP, and phospholipids. |
| Magnesium | Present in significant amounts | Cofactor for many enzymes and stabilizes ribosomes and nucleic acids. |
| Trace Elements (e.g., Zinc, Iron, Manganese) | Variable | Cofactors for various enzymes. |
Core Functions in Microbiological Media
This compound serves multiple critical functions in supporting microbial growth:
-
Comprehensive Nutrient Source: It provides a wide range of essential nutrients in a readily available form, including a complete spectrum of amino acids, which saves the microorganism the metabolic energy required for their de novo synthesis.[3]
-
Growth Factors: The rich content of B-vitamins acts as essential cofactors for numerous metabolic enzymes, stimulating rapid and luxuriant growth.[4]
-
Buffering Capacity: The amino acids and peptides in this compound can provide some buffering capacity to the medium, helping to maintain a stable pH during microbial growth.
-
Source of Precursors: Beyond basic nutrition, this compound supplies precursors for various biosynthetic pathways, including the synthesis of nucleic acids (from purines and pyrimidines) and other essential cellular components.
Impact on Microbial Signaling and Regulation
The components of this compound are not merely passive nutrients; they actively influence microbial signaling and regulatory networks.
Amino Acid-Mediated Chemotaxis in Escherichia coli
E. coli and other motile bacteria exhibit chemotaxis, the directed movement towards or away from chemical gradients. Specific amino acids present in this compound, such as serine and aspartate, act as potent chemoattractants, guiding bacteria towards this rich nutrient source.[5][6] This process is initiated by the binding of these amino acids to specific transmembrane chemoreceptors.[7][8]
Caption: Serine and Aspartate Chemotaxis Pathway in E. coli.
Vitamin B12 (Cobalamin) Riboswitch Regulation
Many bacteria utilize riboswitches to regulate gene expression in response to the presence of specific metabolites. The cobalamin (vitamin B12) riboswitch is a cis-regulatory element found in the 5' untranslated region of genes involved in cobalamin transport and biosynthesis.[9] When cobalamin, supplied by this compound, binds to the riboswitch, it induces a conformational change in the mRNA that typically leads to the termination of transcription or the inhibition of translation, thus preventing the unnecessary synthesis or uptake of more vitamin B12.[10][11][12][13]
Caption: Mechanism of a translational cobalamin riboswitch.
Experimental Protocols
Preparation of Luria-Bertani (LB) Agar (B569324) with this compound
This protocol describes the preparation of 1 liter of LB agar, a standard medium for the cultivation of E. coli and other bacteria.
Materials:
-
Tryptone: 10 g
-
This compound: 5 g
-
Sodium Chloride (NaCl): 10 g
-
Agar: 15 g
-
Distilled or deionized water: 1 L
-
1 M NaOH for pH adjustment
-
Autoclavable bottle (2 L capacity)
-
Stir plate and magnetic stir bar
-
pH meter
-
Autoclave
-
Sterile petri dishes
Procedure:
-
Add the tryptone, this compound, NaCl, and agar to the 2 L autoclavable bottle.
-
Add 1 L of distilled water and a magnetic stir bar.
-
Stir the mixture on a stir plate until the components are dissolved. The agar will not fully dissolve until heated.
-
Adjust the pH of the medium to 7.0-7.5 using 1 M NaOH.
-
Loosely cap the bottle to allow for steam exchange.
-
Autoclave at 121°C for 15-20 minutes on a liquid cycle.
-
Allow the medium to cool to approximately 50-55°C in a water bath before adding any heat-labile supplements (e.g., antibiotics).
-
Pour the molten agar into sterile petri dishes (approximately 20-25 mL per plate) in a sterile environment (e.g., laminar flow hood).
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C.
Assessing Microbial Growth in Liquid Media with Varying this compound Concentrations
This protocol outlines a method to determine the effect of this compound concentration on bacterial growth kinetics using a spectrophotometer.[14][15][16]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Basal liquid medium (e.g., M9 minimal medium)
-
This compound powder
-
Sterile culture flasks or tubes
-
Spectrophotometer
-
Sterile cuvettes
-
Incubator shaker
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of sterile liquid basal media supplemented with varying concentrations of this compound (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0% w/v).
-
Inoculate each flask with an equivalent amount of a fresh overnight culture of the bacterial strain to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the cultures at the optimal temperature and shaking speed for the chosen bacterium.
-
At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each culture.
-
Measure the OD600 of each aliquot using the spectrophotometer. Use the uninoculated medium as a blank.
-
Continue taking measurements until the cultures have reached the stationary phase (i.e., the OD600 is no longer increasing).
-
Plot the OD600 values against time for each this compound concentration on a semi-logarithmic graph to visualize the growth curves.
-
From the growth curves, determine key growth parameters such as the lag phase duration, the maximum specific growth rate (μmax) during the exponential phase, and the final cell density.
Caption: Experimental workflow for analyzing microbial growth.
Quantitative Amino Acid Analysis of this compound by HPLC
This protocol provides a general overview of the steps involved in quantifying the amino acid composition of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[17][18][19][20][21]
Materials:
-
This compound sample
-
6 M HCl for acid hydrolysis
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC))
-
HPLC system with a suitable column (e.g., C18) and detector (fluorescence or UV)
-
Amino acid standards
-
Appropriate buffers and solvents
Procedure:
-
Hydrolysis: Accurately weigh a sample of this compound and hydrolyze it in 6 M HCl at 110°C for 24 hours to release the individual amino acids from proteins and peptides.
-
Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a reagent that imparts a chromophore or fluorophore to the molecules, making them detectable by UV or fluorescence detectors.
-
HPLC Separation: Inject the derivatized sample into the HPLC system. The amino acids are separated based on their affinity for the stationary phase of the column. A gradient of mobile phase is typically used to achieve optimal separation.
-
Detection and Quantification: As the derivatized amino acids elute from the column, they are detected by the fluorescence or UV detector. The retention time of each peak is used to identify the amino acid by comparing it to the retention times of known standards. The area under each peak is proportional to the concentration of the amino acid in the sample.
-
Data Analysis: A calibration curve is generated using the peak areas of the amino acid standards of known concentrations. The concentrations of the amino acids in the this compound sample are then calculated from this calibration curve.
Conclusion
This compound is an indispensable component of microbiological media, providing a complex and rich source of nutrients that support the growth of a vast range of microorganisms. Its well-balanced composition of amino acids, vitamins, minerals, and other growth factors not only fuels basic metabolic processes but also actively influences cellular signaling and regulatory pathways. A thorough understanding of the composition and function of this compound is crucial for optimizing microbial growth and productivity in research, industrial fermentation, and drug development applications. The experimental protocols provided in this guide offer a framework for the practical application and analysis of this vital media supplement.
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relation between chemotaxis and consumption of amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis toward amino acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane receptors for aspartate and serine in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Cobalamine [riboswitch.ribocentre.org]
- 13. pnas.org [pnas.org]
- 14. microbenotes.com [microbenotes.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. agilent.com [agilent.com]
Fueling Innovation: An In-depth Technical Guide to Exploratory Studies on Yeast Extract for Novel Bioprocessing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract has long been a cornerstone of microbial fermentation and cell culture media, prized for its rich and complex nutritional profile. Composed of a diverse array of amino acids, peptides, vitamins, minerals, and carbohydrates, it serves as a potent supplement to enhance cell growth, viability, and productivity in a wide range of bioprocessing applications.[1][2] However, the inherent variability between different this compound sources and batches presents a significant challenge to process consistency and optimization.[3] This technical guide delves into exploratory studies on this compound, providing a framework for its evaluation and strategic implementation in novel bioprocessing, particularly for the production of recombinant proteins and monoclonal antibodies in mammalian cell lines such as Chinese Hamster Ovary (CHO) cells.
This guide offers a comprehensive overview of the critical components of this compound, detailed experimental protocols for its evaluation, and insights into the cellular mechanisms it influences. By understanding and harnessing the power of this complex supplement, researchers and drug development professionals can unlock new efficiencies and achieve higher titers in their bioprocessing endeavors.
Data Presentation: The Impact of this compound on Bioprocess Performance
The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound and its components on key bioprocessing parameters in CHO cell cultures.
Table 1: Effect of this compound and Peptone Supplementation on CHO Cell Growth and IgG Production
This table highlights a study where the addition of this compound (YE) and yeast peptones (YP.A and YP.B) to a chemically defined medium was evaluated for its effect on CHO cell culture performance. The results demonstrate that specific hydrolysates can significantly enhance cell density and antibody production.[4]
| Supplement | Concentration (g/L) | Maximum Cell Density (x 10^6 cells/mL) | Maximum IgG Concentration (mg/L) | Fold Increase in IgG vs. Control |
| Control | 0 | 2.9 | 100 | 1.0 |
| This compound (YE) | 1 | 5.1 | 150 | 1.5 |
| YE + YP.A | 1 + 4 | 4.7 | 280 | 2.8 |
| YE + YP.B | 1 + 4 | 3.5 | 120 | 1.2 |
Table 2: Influence of this compound and its Fractions on CHO Cell Viability and Recombinant Protein Titer
This table presents data from a study where this compound was fractionated to identify the components responsible for enhancing CHO cell performance. The results indicate that a low molecular weight fraction of this compound can be as effective as the complete extract.[5][6][7]
| Supplement | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Recombinant Protein Titer (relative to control) |
| Control (chemically defined medium) | 3.5 | 1.0 |
| This compound (5 g/L) | 6.2 | 1.8 |
| This compound Permeate (<3 kDa) | 6.0 | 1.7 |
| This compound Retentate (>3 kDa) | 4.1 | 1.2 |
Experimental Protocols
Protocol 1: Evaluation of this compound in Shake Flask Batch Culture
This protocol provides a standardized method for screening and comparing the effects of different yeast extracts on the growth and productivity of a specific cell line in a batch culture system.[8][9][10][11]
1. Materials:
-
Cell line of interest (e.g., recombinant CHO-K1)
-
Basal chemically defined medium (CDM)
-
Different sources or batches of this compound (powdered or liquid)
-
Shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator with temperature and CO2 control
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia) and product titer (e.g., HPLC, ELISA)
2. Procedure:
-
Media Preparation:
-
Prepare the basal CDM according to the manufacturer's instructions.
-
Prepare stock solutions of each this compound to be tested (e.g., 50 g/L in CDM). Filter-sterilize the stock solutions using a 0.22 µm filter.
-
Prepare experimental media by supplementing the basal CDM with different concentrations of each this compound (e.g., 1 g/L, 2.5 g/L, 5 g/L). Include a negative control (basal CDM only).
-
-
Cell Inoculation:
-
Expand the cell line in the basal CDM to obtain a sufficient number of cells for the experiment.
-
Inoculate the prepared shake flasks with a starting viable cell density of 0.3-0.5 x 10^6 cells/mL.
-
-
Incubation:
-
Incubate the shake flasks at the optimal conditions for the cell line (e.g., 37°C, 5-8% CO2, 120-140 rpm).
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals (e.g., every 24 hours) for the duration of the culture (typically 7-14 days).
-
For each sample, determine:
-
Viable cell density and viability.
-
Concentrations of key metabolites (glucose, lactate, ammonia).
-
Product titer.
-
-
-
Data Analysis:
-
Plot the growth curves (viable cell density vs. time) and product concentration curves for each condition.
-
Calculate key performance indicators such as the maximum viable cell density, specific growth rate, and specific productivity.
-
Compare the performance of the different yeast extracts and concentrations.
-
Protocol 2: Fed-Batch Culture with this compound Supplementation
This protocol outlines a method for evaluating this compound as a feed supplement in a fed-batch culture to achieve higher cell densities and product titers.[12][13][14][15][16]
1. Materials:
-
Bioreactor system (e.g., 2L stirred-tank) with probes for pH, dissolved oxygen (DO), and temperature control.
-
Cell line of interest.
-
Basal CDM for the initial batch phase.
-
Concentrated feed medium containing this compound and other necessary nutrients (e.g., amino acids, glucose).
-
Feed pumps.
2. Procedure:
-
Bioreactor Setup and Inoculation:
-
Set up and sterilize the bioreactor.
-
Fill the bioreactor with the basal CDM and allow it to equilibrate to the setpoint conditions (e.g., 37°C, pH 7.2, DO 40%).
-
Inoculate the bioreactor with a starting viable cell density of 0.3-0.5 x 10^6 cells/mL.
-
-
Batch Phase:
-
Run the culture in batch mode until the cell density reaches a predetermined level (e.g., 2-3 x 10^6 cells/mL) or a key nutrient (e.g., glucose) starts to become limiting.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy. The feed can be delivered as a bolus or continuously. A common strategy is to start with a low feed rate and increase it as the cell density increases.
-
The feed medium should be a concentrated solution of this compound and other nutrients to avoid excessive dilution of the culture.
-
Monitor and control pH, DO, and temperature throughout the culture.
-
-
Sampling and Analysis:
-
Take daily samples to monitor:
-
Viable cell density and viability.
-
Metabolite concentrations.
-
Product titer.
-
Osmolality.
-
-
-
Data Analysis:
-
Analyze the data to determine the impact of the this compound feed on cell growth, productivity, and the overall process performance.
-
Optimize the feeding strategy (timing, rate, and composition) based on the results.
-
Protocol 3: Analysis of Amino Acid and Peptide Content in this compound
This protocol provides a general workflow for characterizing the composition of different yeast extracts, which is crucial for understanding their impact on cell culture performance.[3][17][18][19][20]
1. Materials:
-
This compound samples.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., fluorescence, UV, or mass spectrometry).
-
Amino acid and peptide standards.
-
Appropriate columns for amino acid and peptide separation.
-
Reagents for derivatization (if required by the analytical method).
-
Software for data acquisition and analysis.
2. Procedure for Free Amino Acid Analysis:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ultrapure water).
-
Remove proteins and larger peptides by precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) followed by centrifugation.
-
Derivatize the free amino acids in the supernatant using a suitable reagent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines) to make them detectable.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the HPLC/UHPLC system equipped with a reverse-phase column.
-
Use a gradient elution program with appropriate mobile phases to separate the different amino acids.
-
-
Detection and Quantification:
-
Detect the separated amino acids using a fluorescence or UV detector.
-
Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.
-
3. Procedure for Peptide Profiling:
-
Sample Preparation:
-
Dissolve the this compound in an appropriate buffer.
-
Fractionate the peptides based on size using size-exclusion chromatography or by molecular weight cut-off filtration.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fractions using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use data-dependent acquisition to obtain fragmentation spectra of the peptides.
-
-
Data Analysis:
-
Use bioinformatics tools to search the fragmentation spectra against a yeast protein database to identify the peptide sequences.
-
Quantify the relative abundance of different peptides.
-
Mandatory Visualizations
Signaling Pathways
This compound contains a multitude of bioactive components that can influence various cellular signaling pathways, thereby affecting cell growth, metabolism, and protein production. Understanding these pathways is key to rationally designing bioprocesses.
References
- 1. Bioprocess optimization using design‐of‐experiments methodology | Semantic Scholar [semanticscholar.org]
- 2. Bioprocess Optimization by Taguchi Design and Response Surface Analysis for Obtaining Active Yeast Used in Vinification [mdpi.com]
- 3. Insights Into the Complexity of this compound Peptides and Their Utilization by Streptococcus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Components of yeast (Sacchromyces cervisiae) extract as defined media additives that support the growth and productivity of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fractionation of this compound by nanofiltration process to assess key compounds involved in CHO cell culture improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. scribd.com [scribd.com]
- 10. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. What is the process of fed-batch culture? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Feeding Strategies of Two-Stage Fed-Batch Cultivation Processes for Microbial Lipid Production from Sugarcane Top Hydrolysate and Crude Glycerol by the Oleaginous Red Yeast Rhodosporidiobolus fluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eppendorf.com [eppendorf.com]
- 17. Multi-omics Approach Reveals How this compound Peptides Shape Streptococcus thermophilus Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Origin and Production of Research-Grade Yeast Extract
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origin, production, and quality control of research-grade yeast extract, a critical component in numerous biotechnology and pharmaceutical applications.
Origin and Composition of this compound
This compound is a complex mixture of biologically derived molecules obtained from the breakdown of yeast cells. It serves as a rich source of nutrients for microbial fermentation and cell culture, promoting robust growth and enhancing the production of recombinant proteins and other biologics.
Source Organism
The primary organism used for the production of research-grade this compound is the yeast Saccharomyces cerevisiae, commonly known as baker's yeast or brewer's yeast.[1][2][3][4] Specific strains are often selected and cultivated under controlled conditions to ensure a consistent and high-quality product.[5] The raw material can be sourced from dedicated fermentations or as a byproduct of the brewing industry.[6]
Biochemical Composition
Research-grade this compound is a complex hydrolysate containing a rich assortment of nutrients essential for cellular growth and metabolism. The primary components include a balanced mix of amino acids, peptides, water-soluble vitamins (particularly the B-complex group), carbohydrates, and essential minerals.[4][5][6] This intricate composition makes it an excellent supplement for a wide range of culture media, supporting the growth of even fastidious microorganisms.[4]
Table 1: Typical Chemical Composition of Research-Grade this compound
| Component | Typical Range (%) |
| Dry Matter | 94.0 - 98.0 |
| Total Nitrogen (N) | 9.0 - 12.2 |
| Amino Nitrogen | 5.2 - 8.0 |
| Proteins (N x 6.25) | 66.8 - 76.3 |
| Carbohydrates | 2.0 - 6.0 |
| Ash | 11.5 - 17.0 |
| Sodium Chloride (NaCl) | < 5.0 |
Table 2: Typical Vitamin B Complex Content in Research-Grade this compound (mg/kg)
| Vitamin | Typical Range (mg/kg of dry matter) |
| B1 (Thiamine) | 100 - 120 |
| B2 (Riboflavin) | 80 - 120 |
| B5 (Pantothenic Acid) | 120 - 200 |
| B6 (Pyridoxine) | 60 - 80 |
| Niacin (PP) | 650 - 1100 |
| Biotin | ≥ 2 |
| Folic Acid | 2.8 |
| Inositol | ≥ 160 |
| B12 (Cyanocobalamin) | 5 - 15 (µg/kg) |
Source:[1]
Table 3: Typical Mineral Content in Research-Grade this compound (mg/100g)
| Mineral | Typical Content (mg/100g) |
| Potassium | 2650 |
| Phosphorus | 1330 |
| Sodium | 678 |
| Calcium | 164 |
| Magnesium | 144 |
| Zinc | 17.3 |
| Manganese | 1.23 |
| Iron | 0.7 |
| Copper | 0.8 |
Source:
Production Methods of Research-Grade this compound
The manufacturing of this compound involves the disruption of the yeast cell wall to release its intracellular contents. The method of disruption significantly influences the final composition and performance of the extract. The general production workflow involves fermentation, cell lysis, separation of insoluble cell wall components, and drying.
Autolysis
Autolysis is a self-digestion process that utilizes the yeast's own endogenous enzymes to break down cellular components.[4] This is typically induced by creating suboptimal conditions, such as thermal stress, which triggers the release of proteases and nucleases that hydrolyze proteins and nucleic acids into smaller, soluble molecules like peptides, amino acids, and nucleotides.[2][4]
Enzymatic Hydrolysis
In this method, exogenous enzymes are added to the yeast slurry to achieve a more controlled and targeted breakdown of cellular macromolecules.[2] Common enzymes used include papain, a protease, and lyticase, which has glucanase activity to break down the cell wall.[2] This method can lead to a higher yield of soluble proteins and carbohydrates compared to autolysis.[2][9]
Mechanical Disruption
Mechanical methods employ physical force to rupture the yeast cell walls. These techniques are often highly efficient but can be more energy-intensive.
-
High-Pressure Homogenization: This method forces a slurry of yeast cells through a narrow valve at high pressure, causing the cells to rupture due to shear stress and sudden pressure drops.
-
Bead Milling: Yeast cells are agitated with small glass or ceramic beads, which grind and disrupt the cell walls.[10][11]
-
Ultrasonication: High-intensity sound waves are used to generate cavitation bubbles in the liquid suspension. The collapse of these bubbles creates localized high-pressure and shear forces that break open the cells.[12]
Quality Control and Experimental Protocols
To ensure lot-to-lot consistency and optimal performance, research-grade this compound undergoes rigorous quality control testing. Key parameters include total nitrogen content, amino nitrogen content, endotoxin (B1171834) levels, and growth promotion capabilities.
Determination of Total Nitrogen (Kjeldahl Method)
The Kjeldahl method is the standard for determining the total nitrogen content, which is then used to estimate the protein content.
Principle: The sample is digested with a strong acid, converting all organic nitrogen into ammonium (B1175870) sulfate (B86663). The ammonium is then liberated as ammonia (B1221849) gas by adding a strong base. The ammonia is distilled and captured in an acidic solution, and the amount of nitrogen is determined by titration.[13][14][15]
Experimental Protocol:
-
Digestion:
-
Accurately weigh approximately 100-250 mg of the this compound sample into a Kjeldahl digestion flask.[13]
-
Add 1.5 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3 mL of concentrated sulfuric acid.[13]
-
Heat the mixture in a digestion block. Initially, heat at a lower temperature until frothing ceases and then increase the temperature to maintain a gentle boil until the solution becomes clear (typically blue-green).[13][15] This process can take up to 2 hours.[13]
-
Allow the flask to cool completely.
-
-
Distillation:
-
Carefully dilute the cooled digest with distilled water.
-
Transfer the diluted digest to a distillation apparatus.
-
Add an excess of a concentrated sodium hydroxide (B78521) solution (e.g., 40% w/v) to the flask to neutralize the acid and liberate ammonia gas.
-
Immediately begin steam distillation, collecting the distilled ammonia in a receiving flask containing a known volume of a standard acid solution (e.g., 0.1 N HCl) or a boric acid solution with an indicator.[14]
-
-
Titration:
-
If a standard acid was used for collection, titrate the excess acid in the receiving flask with a standard base (e.g., 0.1 N NaOH).
-
If boric acid was used, titrate the ammonium borate (B1201080) formed directly with a standard acid (e.g., 0.1 N HCl).[14] The endpoint is indicated by a color change of the indicator.
-
Calculate the total nitrogen content based on the volume and concentration of the titrant used. The protein content is then estimated by multiplying the nitrogen content by a conversion factor of 6.25.[16]
-
Bacterial Endotoxin Testing (LAL Assay)
For applications in drug development and cell culture, particularly for parenteral products, this compound must be tested for bacterial endotoxins. The Limulus Amebocyte Lysate (LAL) test is the standard method for this purpose.
Principle: The LAL test utilizes an enzyme cascade present in the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus. This enzymatic reaction is triggered by the presence of bacterial endotoxins (lipopolysaccharides), leading to the formation of a gel clot or a color change that can be quantified.[17][18][19][20]
Experimental Protocol (Gel-Clot Method):
-
Reagent and Sample Preparation:
-
Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.
-
Prepare a solution of the this compound sample to be tested. Due to the complex nature of this compound, it is crucial to perform an inhibition/enhancement test to ensure that the sample does not interfere with the assay. This may require diluting the sample.
-
Prepare a series of twofold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[18][21]
-
-
Assay Procedure:
-
Pipette 0.1 mL of each CSE dilution, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated reaction tubes.[21]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of endotoxin.[21]
-
Gently mix the contents of each tube and place them in a non-circulating 37°C ± 1°C water bath or dry heat block.[17][21]
-
-
Reading and Interpretation:
-
Incubate the tubes undisturbed for 60 minutes ± 2 minutes.[21]
-
After incubation, carefully remove each tube and invert it 180° in one smooth motion.
-
A positive result is indicated by the formation of a solid gel that remains intact at the bottom of the tube. A negative result is the absence of a solid gel.[17]
-
The endotoxin concentration in the sample is calculated based on the endpoint of the titration compared to the CSE.
-
Cell Growth Promotion Assay
The ultimate test of a research-grade this compound is its ability to support robust cell growth and productivity. This is often assessed using a cell line relevant to the intended application, such as Chinese Hamster Ovary (CHO) cells in biopharmaceutical production.
Principle: The performance of a new batch of this compound is compared to a previously validated reference lot or a control medium without this compound supplementation. Cell growth, viability, and in some cases, product titer (e.g., monoclonal antibody production) are monitored over time.
Experimental Protocol (CHO Cell Growth Promotion):
-
Cell Culture Preparation:
-
Thaw and culture CHO cells in a standard, chemically defined basal medium until they reach a sufficient density and high viability (>95%) for inoculation.
-
Prepare experimental culture media by supplementing the basal medium with the test this compound at a predetermined concentration (e.g., 1 g/L).[22] Also prepare a control medium without this compound and, if available, a medium with a reference lot of this compound.
-
-
Inoculation and Culture:
-
Inoculate shake flasks or bioreactors with CHO cells at a defined starting cell density (e.g., 0.3 x 10^6 cells/mL).
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, and agitation).
-
-
Monitoring and Data Collection:
-
Take daily samples to measure viable cell density and viability using a cell counter (e.g., a trypan blue exclusion assay).
-
At the end of the culture period, harvest the supernatant and measure the product titer (e.g., IgG concentration) using an appropriate method like ELISA or HPLC.[22]
-
-
Analysis:
-
Plot the viable cell density over time for each condition.
-
Compare the maximum viable cell density, integral of viable cell density, and final product titer between the test and control/reference conditions. A successful batch of this compound should demonstrate comparable or superior performance to the reference lot.[22]
-
Impact of this compound on Cellular Signaling Pathways
This compound is not merely a nutrient source; its components can actively influence cellular signaling pathways, thereby affecting cell growth, survival, and protein production. In mammalian cells, such as CHO cells, this compound has been shown to modulate key pathways like the mTOR pathway.
References
- 1. itwreagents.com [itwreagents.com]
- 2. scispace.com [scispace.com]
- 3. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Extract of yeast [sigmaaldrich.com]
- 6. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oyceu.com [oyceu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sonomechanics.com [sonomechanics.com]
- 13. conductscience.com [conductscience.com]
- 14. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 15. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 16. msesupplies.com [msesupplies.com]
- 17. lonzabio.jp [lonzabio.jp]
- 18. acciusa.com [acciusa.com]
- 19. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 20. matresearch.com [matresearch.com]
- 21. frederick.cancer.gov [frederick.cancer.gov]
- 22. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight Distribution of Components in Yeast Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract, a complex mixture derived from the autolysis of yeast cells, typically Saccharomyces cerevisiae, is a critical component in various biotechnological and pharmaceutical applications. Its rich composition of proteins, peptides, amino acids, nucleic acids, carbohydrates, vitamins, and minerals makes it an essential nutrient source in microbial fermentation, cell culture media, and a key ingredient in the food industry. Understanding the molecular weight distribution of its components is paramount for optimizing its use in drug development, biopharmaceutical production, and various research applications. This guide provides a comprehensive overview of the molecular weight distribution of the principal components in this compound, details the experimental protocols for their characterization, and visualizes the key processes involved.
Molecular Weight Distribution of Key Components
The molecular weight of components in this compound spans a wide range, from large macromolecules to small molecules. The exact distribution is highly dependent on the yeast strain, cultivation conditions, and the specifics of the autolysis process.
Table 1: General Composition of this compound
| Component | Typical Percentage (by dry weight) |
| Proteins and Peptides | 45-55% |
| Amino Acids | 35-40% of the protein fraction are free amino acids[1] |
| Nucleic Acids (RNA and DNA) | 6-12%[2][3] |
| Carbohydrates | 13-30% |
| Vitamins and Minerals | Variable |
Table 2: Molecular Weight Distribution of Proteins and Peptides
The protein and peptide fraction is a complex mixture of intact proteins, partially hydrolyzed proteins, and a wide array of peptides.
| Component | Molecular Weight Range | Method of Determination |
| Intact Proteins | > 10 kDa | SDS-PAGE, Size-Exclusion Chromatography |
| Large Peptides | 1 - 10 kDa | Size-Exclusion Chromatography, Mass Spectrometry |
| Small Peptides | < 1 kDa | Mass Spectrometry |
A study on bioactive peptides from yeast protein indicated that after ultrafiltration, a fraction with a molecular weight of less than 5 kDa contained 80.41% of peptides with a molecular weight lower than 1 kDa and 18.36% with a molecular weight between 1 kDa and 3 kDa.
Table 3: Molecular Weight of Nucleic Acids and their Derivatives
Yeast is rich in RNA, which is hydrolyzed into smaller fragments and individual nucleotides during autolysis.
| Component | Molecular Weight/Size |
| RNA fragments | Variable, depending on hydrolysis |
| 5'-Mononucleotides (AMP, GMP, UMP, CMP) | ~323 - 363 g/mol |
Yeast RNA undergoes enzymatic hydrolysis to produce 5'-mononucleotides.[2]
Table 4: Molecular Weight of Carbohydrates
The primary carbohydrates in yeast are mannans and glucans, which are components of the cell wall.
| Component | Molecular Weight Range |
| Mannoproteins | 88 - 336 kDa[4] |
| Soluble Polysaccharides | 185.8 - 302.9 kDa[5] |
| β-glucan | High molecular weight polymer |
| Trehalose | ~342 g/mol |
Experimental Protocols
Accurate characterization of the molecular weight distribution of this compound components requires a combination of analytical techniques.
Production of this compound via Autolysis
The most common method for producing this compound is autolysis, a process where the yeast's own enzymes break down its cellular components.
Protocol:
-
Yeast Slurry Preparation: A suspension of Saccharomyces cerevisiae is prepared in water.
-
Induction of Autolysis: The temperature is raised to 45-55°C to initiate autolysis. This process is often facilitated by the addition of salts or by inducing an acid shock.
-
Incubation: The mixture is incubated for a defined period, allowing for the enzymatic degradation of proteins, nucleic acids, and other macromolecules.
-
Inactivation: The temperature is raised to inactivate the endogenous enzymes and stop the autolysis process.
-
Separation: The mixture is centrifuged to separate the soluble this compound from the insoluble cell wall material.
-
Concentration and Drying: The soluble extract is then concentrated and dried to produce the final this compound powder.
Analysis of Protein and Peptide Molecular Weight Distribution
a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a technique for separating proteins based on their molecular weight.
Protocol:
-
Sample Preparation: this compound is dissolved in a sample buffer containing SDS, a reducing agent (like β-mercaptoethanol or DTT), and a tracking dye. The sample is heated to denature the proteins.
-
Gel Electrophoresis: The prepared sample is loaded onto a polyacrylamide gel. An electric field is applied, causing the negatively charged SDS-protein complexes to migrate through the gel. Smaller proteins move more quickly through the gel matrix.
-
Staining: After electrophoresis, the gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: The molecular weight of the proteins is estimated by comparing their migration distance to that of a protein ladder with known molecular weights.
b) Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.
Protocol:
-
Column and Mobile Phase Selection: A column packed with porous beads of a specific size range is selected. An appropriate buffer is used as the mobile phase.
-
Sample Injection: A solution of this compound is injected into the column.
-
Elution: The mobile phase carries the sample through the column. Larger molecules are excluded from the pores of the beads and elute first. Smaller molecules can enter the pores, resulting in a longer retention time.
-
Detection: The eluted molecules are detected using a UV detector or other suitable detector.
-
Calibration: The column is calibrated with a set of protein standards of known molecular weights to create a calibration curve. The molecular weight of the components in the this compound is then determined based on their elution volume.
c) Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for identifying and quantifying peptides and proteins.
Protocol:
-
Sample Preparation: The protein and peptide fraction of the this compound is often subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides suitable for MS analysis.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase liquid chromatography.
-
Mass Analysis: The eluted peptides are ionized and their mass-to-charge ratio is measured by the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Peptides of interest are fragmented, and the masses of the fragments are measured.
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and their parent proteins.
Analysis of Free Amino Acids
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of free amino acids.
Protocol:
-
Sample Preparation: The this compound is dissolved in a suitable solvent and filtered.
-
Derivatization: Amino acids are often derivatized with a reagent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC)) to make them detectable by UV or fluorescence detectors.
-
HPLC Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.
-
Detection: The separated amino acids are detected by a UV or fluorescence detector.
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a standard solution of known concentration.
Analysis of Nucleotides and Nucleosides
High-Performance Liquid Chromatography (HPLC)
HPLC is also used for the analysis of nucleotides and nucleosides.
Protocol:
-
Sample Preparation: The this compound is dissolved in a suitable buffer and filtered.
-
HPLC Separation: The nucleotides and nucleosides are separated on an ion-pair reverse-phase HPLC column.
-
Detection: A UV detector is used to detect the separated compounds.
-
Quantification: The concentration of each nucleotide and nucleoside is determined by comparing its peak area to that of a standard solution.
Visualizations
This compound Production and Analysis Workflow
Caption: Workflow for this compound production and component analysis.
Experimental Workflow for Proteomic Analysis of this compound
Caption: Workflow for 2D-PAGE and mass spectrometry-based proteomics.
MAPK Signaling Pathway in Yeast Autolysis
Caption: MAPK signaling pathway involved in yeast autolysis.
Conclusion
The molecular weight distribution of components in this compound is a critical parameter that influences its functionality in various applications. This guide has provided a detailed overview of the molecular composition of this compound, with a focus on the size distribution of its key components. The experimental protocols outlined herein offer a robust framework for the characterization of this compound, enabling researchers and drug development professionals to better understand and optimize its use. The provided visualizations offer a clear depiction of the production, analysis, and underlying signaling pathways, serving as a valuable resource for further investigation and application.
References
The Elicitor Effect: A Technical Guide to Yeast Extract's Impact on Secondary Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel and enhanced production of bioactive secondary metabolites, the manipulation of microbial fermentation conditions is a cornerstone of research and development. Among the various strategies, elicitation—the induction of defense or stress responses to enhance the biosynthesis of specific compounds—has proven to be a powerful tool. Yeast extract, a complex mixture of amino acids, peptides, vitamins, carbohydrates, and minerals, has long been used as a nutrient supplement in microbial culture. However, its role as a potent biotic elicitor is gaining increasing recognition. This technical guide provides an in-depth exploration of the mechanisms by which this compound stimulates secondary metabolite production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound's elicitor activity stems from the presence of pathogen-associated molecular patterns (PAMPs) such as β-glucans, chitin, and ergosterol, which are recognized by the producer microorganisms, triggering a cascade of signaling events that ultimately lead to the upregulation of biosynthetic gene clusters for secondary metabolites. The impact of this compound can be highly species- and even strain-specific, and is also dependent on the composition of the this compound itself, which can vary between different commercial brands.[1][2]
Data Presentation: Quantitative Impact of this compound on Secondary Metabolite Production
The following tables summarize the quantitative effects of this compound on the production of various secondary metabolites across different microbial species. It is important to note that the optimal concentration and timing of this compound addition are critical factors that need to be determined empirically for each specific process.
| Microorganism | Secondary Metabolite | Basal Medium | This compound Concentration | Fold Increase / Yield | Reference |
| Streptomyces sp. KN37 | Antifungal metabolites | Millet-based medium | 1 g/L (optimal) | 2.18-fold increase in antifungal rate | [3] |
| Streptomyces IQ 45 | Actinorhodin-like substance | Starch-Yeast extract medium | Not specified | 45 mg/L at pH 8.5 | [4] |
| Monascus purpureus | Red Pigment | Synthetic medium | 2.75 g/L (optimal) | 2.05 ODU/ml | [5] |
| Monascus purpureus | Red Pigment | Corn starch medium | Not specified | 6.116 A500 | [6] |
| Lactiplantibacillus plantarum RS5 | Antimicrobial peptides | MRS medium | 44.55 g/L | Increased antimicrobial activity | [7] |
| Isolate WPRA3 | Antibacterial compounds | Minimal medium | 0.5% (optimal) | Maximum production observed | [8] |
| Sanghuangporus sanghuang | Betulinic acid | Liquid spawn medium | Fungal elicitor | 2.62-fold increase | |
| Sanghuangporus sanghuang | 2-hydroxyoleanolic acid | Liquid spawn medium | Fungal elicitor | 114.67-fold increase |
Experimental Protocols
Preparation of this compound Elicitor Solution
Two common methods for preparing a sterile this compound solution for elicitation studies are autoclaving and filter sterilization. The choice of method can influence the elicitor's effectiveness, as excessive heat from autoclaving may degrade some active components, while filter sterilization may lead to the loss of some compounds due to binding to the filter membrane.[9][10] It is recommended to test both methods to determine the most effective one for a specific application.
a) Autoclaving Method:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in distilled water to the desired stock concentration (e.g., 100 g/L).
-
Dispense the solution into appropriate autoclavable containers (e.g., glass bottles).
-
Allow the solution to cool to room temperature before use.
-
Store the sterile stock solution at 4°C.
b) Filter Sterilization Method:
-
Prepare the this compound solution as described in steps 1 and 2 of the autoclaving method.
-
Use a sterile syringe and a 0.22 µm syringe filter to sterilize the solution.[13] For larger volumes, a sterile filtration unit can be used.
-
Collect the sterile filtrate in a sterile container.
-
Store the sterile stock solution at 4°C.
General Protocol for Elicitation in Submerged Fermentation
This protocol provides a general framework for investigating the effect of this compound as an elicitor. The specific parameters (e.g., this compound concentration, timing of addition) should be optimized for each fermentation process.
-
Inoculum Preparation: Prepare a fresh inoculum of the producer microorganism according to standard laboratory procedures.
-
Fermentation: Inoculate the production medium in shake flasks or a bioreactor with the prepared inoculum.
-
Elicitor Addition:
-
Timing: Add the sterile this compound solution at a specific growth phase. Common time points for addition are during the mid-to-late exponential growth phase, when the cells are metabolically active. A time-course experiment is recommended to determine the optimal addition time.
-
Concentration: Add the sterile this compound stock solution to achieve the desired final concentrations in the culture medium. A concentration range (e.g., 0.5 g/L to 10 g/L) should be tested to determine the optimal dosage.[3][8]
-
-
Control: Run a parallel fermentation without the addition of this compound to serve as a control.
-
Sampling: Collect samples at regular intervals to monitor cell growth (e.g., dry cell weight), substrate consumption, and secondary metabolite production.
-
Analysis: Quantify the concentration of the target secondary metabolite in the collected samples using an appropriate analytical method (e.g., HPLC, LC-MS).
Quantification of Secondary Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of secondary metabolites. The following is a general protocol that should be adapted based on the specific properties of the target compound.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the secondary metabolite from the mycelium and/or supernatant using a suitable organic solvent (e.g., ethyl acetate, methanol (B129727), chloroform).[14]
-
Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent for HPLC analysis.
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B), is commonly used. The gradient program should be optimized to achieve good separation of the target compound.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at the maximum wavelength of the target compound. A Mass Spectrometry (MS) detector can be used for more specific detection and identification.[14]
-
-
Quantification:
-
Prepare a standard curve using a pure standard of the secondary metabolite.
-
Calculate the concentration of the secondary metabolite in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Mechanisms
The elicitor activity of this compound is primarily attributed to its components, such as β-glucans and chitin, which are recognized by specific receptors on the surface of the producer microorganism. This recognition triggers intracellular signaling cascades, often involving Mitogen-Activated Protein Kinases (MAPKs), which in turn activate transcription factors that upregulate the expression of genes within the secondary metabolite biosynthetic clusters.[2][15][16][17]
Chitin-Induced Signaling Pathway
Chitin fragments, released from yeast cell walls, can be perceived by LysM domain-containing receptors on the fungal cell membrane. This binding event initiates a signaling cascade that can lead to the activation of MAPK pathways and ultimately to the expression of defense-related genes, including those for secondary metabolite biosynthesis.
β-Glucan-Induced Signaling Pathway
β-Glucans, major components of the yeast cell wall, are recognized by specific receptors, such as Dectin-1-like proteins in fungi. This recognition can trigger a signaling cascade involving protein kinases, leading to the activation of transcription factors that control the expression of secondary metabolite biosynthetic genes.
Experimental Workflow for this compound Elicitation
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on secondary metabolite production.
Conclusion
This compound serves as a cost-effective and potent elicitor for enhancing the production of a wide range of secondary metabolites in various microorganisms. Its complex composition provides a multitude of signaling molecules that can trigger intricate cellular responses. A systematic approach, involving the optimization of elicitor concentration, timing of addition, and a thorough understanding of the underlying signaling pathways, is crucial for successfully implementing this strategy in research and industrial applications. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for scientists and researchers aiming to harness the full potential of this compound as a tool for boosting the production of valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. A procedure to evaluate the efficiency of surface sterilization methods in culture-independent fungal endophyte studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolics and terpenoids change in response to this compound and chitosan elicitation in Zataria multiflora cell suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Multi-Omics Analysis of the Effect of cAMP on Actinorhodin Production in Streptomyces coelicolor [frontiersin.org]
- 15. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Trace Elements in Yeast Extract Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Trace Elements in Yeast Extract
This compound, the concentrate of the soluble components of yeast cells, is a fundamental component in a vast array of biotechnological and biopharmaceutical applications. It serves as a rich source of nutrients, including proteins, amino acids, vitamins, and nucleotides, making it indispensable for microbial fermentation and cell culture media.[1][2][3] The performance and consistency of these processes, particularly in the production of recombinant proteins and other biotherapeutics, are profoundly influenced by the composition of the this compound.
Among the most critical yet variable components are trace elements. These inorganic micronutrients, though required in minute quantities, are essential cofactors for a multitude of enzymes and play vital roles in cellular metabolism, gene regulation, protein synthesis, and stress response.[4][5][6] Variability in the type and concentration of trace elements in different this compound formulations can lead to significant batch-to-batch inconsistencies in process performance, affecting cell growth, product yield, and quality.
This technical guide provides an in-depth overview of the investigation of trace elements within this compound formulations. It covers their physiological importance, presents quantitative data, details robust experimental protocols for their analysis, and explores their impact on cellular pathways.
The Physiological Significance of Key Trace Elements in Yeast
Trace elements are indispensable for yeast physiology, acting primarily as catalytic or structural components of enzymes.[5] Maintaining the homeostasis of these elements is crucial for healthy cell function.[7]
-
Zinc (Zn): Zinc is a crucial cofactor for hundreds of enzymes, including alcohol dehydrogenase, which is central to fermentation.[6] It also plays a structural role in proteins and is essential for cell growth and division. An optimal concentration of zinc enhances both the growth rate of yeast and the efficiency of fermentation.[5]
-
Copper (Cu): Copper is another vital cofactor for enzymes involved in respiration and the detoxification of reactive oxygen species. It is essential for the proper functioning of the electron transport chain.[5]
-
Manganese (Mn): Manganese is particularly important for protecting cells against oxidative stress. It is a cofactor for the enzyme superoxide (B77818) dismutase (SOD) located in the mitochondria. It also activates glycosyltransferases, enzymes involved in the processing of secreted proteins.[5]
-
Iron (Fe): Iron is a component of heme proteins, such as cytochromes, which are essential for cellular respiration. It is also a key component of iron-sulfur clusters found in many enzymes involved in metabolic pathways.
-
Selenium (Se): Yeast can absorb inorganic selenium and incorporate it into organic molecules like selenomethionine.[8] This organic form has higher bioavailability and is a component of antioxidant enzymes such as glutathione (B108866) peroxidase, which helps protect the cell from oxidative damage.[4][9]
-
Chromium (Cr): Chromium is involved in the metabolism of glucose, lipids, and proteins in yeast, helping to maintain metabolic balance.[4]
Quantitative Data on Trace Elements in this compound
The concentration of trace elements in this compound is highly variable and depends on the yeast strain (Saccharomyces cerevisiae, etc.), the composition of the growth medium (e.g., sugar beet molasses), and the specific production and purification processes employed.[10][11][12] The following tables summarize typical concentrations from various sources.
Table 1: Heavy Metal and Trace Element Composition in a Commercial this compound (Source: Typical analysis of this compound Product No. A1552)[11]
| Element | Concentration (mg/kg or ppm) |
| Arsenic (As) | < 0.50 |
| Cadmium (Cd) | < 0.10 |
| Mercury (Hg) | < 0.05 |
| Lead (Pb) | < 0.20 |
| Selenium (Se) | < 0.10 |
| Zinc (Zn) | < 90.00 |
Table 2: General Mineral Composition in Standard Yeast Extracts (Source: Analysis of standard yeast extracts)[8]
| Element | Concentration (per 100 g) |
| Calcium (Ca) | 120 mg |
| Magnesium (Mg) | 200 mg |
| Potassium (K) | 3.3 g |
| Copper (Cu) | 5 mg |
| Sodium (Na) | < 0.5 g |
Experimental Protocols for Trace Element Analysis
Accurate quantification of trace elements requires meticulous sample preparation to eliminate the complex organic matrix, followed by analysis using sensitive analytical techniques.
General Experimental Workflow
The overall process for analyzing trace elements in this compound follows a standardized workflow, from sample acquisition to final data interpretation. This ensures accuracy, reproducibility, and minimizes potential contamination.
Caption: General workflow for trace element analysis in this compound.
Detailed Protocol 1: Sample Preparation via Microwave-Assisted Acid Digestion
This protocol is a crucial first step to break down the organic matter in the this compound, leaving the trace elements in an aqueous solution suitable for analysis.[13][14]
-
Weighing: Accurately weigh 0.2–0.5 g of the dried this compound sample into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: Carefully add a mixture of high-purity acids. A common combination is 5 mL of 65% nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂). These strong oxidizing agents will digest the organic matrix.
-
Pre-digestion: Allow the vessel to stand loosely capped in a fume hood for approximately 30 minutes to allow for initial reactions to subside.
-
Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Program the system with a suitable temperature ramp and hold program (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes). The exact program will depend on the microwave system and sample matrix.
-
Cooling and Dilution: After the program is complete, allow the vessel to cool completely to room temperature. Carefully unseal the vessel in a fume hood.
-
Final Volume: Quantitatively transfer the digested solution to a 50 mL volumetric flask. Dilute to the mark with ≥18 MΩ·cm deionized water. The sample is now ready for analysis.
Detailed Protocol 2: Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method capable of determining a wide range of trace elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[15][16]
-
Instrument Setup and Optimization: Power on the ICP-MS and allow it to warm up as per the manufacturer's instructions. Perform daily performance checks and optimize instrument parameters (e.g., gas flows, lens voltages) to ensure maximum sensitivity and minimal interferences.[17]
-
Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of these standards should bracket the expected concentration of the elements in the digested this compound samples. A calibration blank (diluted acid matrix) must also be prepared.
-
Sample Introduction: Introduce the blank, standards, and prepared this compound samples into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol. An internal standard may be introduced online to correct for matrix effects and instrument drift.
-
Analysis: The aerosol is transported into the high-temperature (6,000–10,000 K) argon plasma, where the sample is desolvated, atomized, and ionized.
-
Detection: The resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each element of interest.
-
Quantification: The instrument software constructs a calibration curve from the standard responses. The concentrations of trace elements in the samples are then calculated from this curve.
Detailed Protocol 3: Analysis by Atomic Absorption Spectrometry (AAS)
AAS is a robust, cost-effective, and widely used technique for the determination of specific elements.[18][19][20]
-
Instrument Setup: Install the appropriate hollow cathode lamp for the element to be analyzed (e.g., a zinc lamp for zinc analysis). Turn on the instrument and the lamp, allowing them to stabilize.
-
Wavelength and Slit Selection: Select the recommended wavelength and slit width for the analyte from the instrument's methods library.
-
Flame/Furnace Ignition and Optimization: For Flame AAS (FAAS), ignite the flame (typically air-acetylene) and optimize the burner position and gas flow rates for maximum absorbance using a standard solution. For Graphite Furnace AAS (GFAAS), a temperature program is set to dry, ash, and atomize the sample.
-
Calibration: Prepare a blank and a series of single-element calibration standards. Aspirate or inject the blank and standards in order of increasing concentration to generate a calibration curve based on the Beer-Lambert law.
-
Sample Analysis: Aspirate or inject the prepared this compound samples. The instrument measures the amount of light absorbed by the ground-state atoms in the flame or furnace.
-
Quantification: The absorbance values for the samples are compared to the calibration curve to determine the final concentration of the element. A separate analysis must be performed for each element of interest.
Impact of Trace Elements on Yeast Signaling and Recombinant Protein Production
The availability of trace elements directly impacts key cellular signaling pathways that regulate growth, metabolism, and stress response, which in turn affects the efficiency of recombinant protein production.[21][22]
Nutrient sensing pathways, such as the cAMP-dependent protein kinase A (cAMP-PKA) pathway, are central to integrating signals about nutrient availability.[23] While often associated with sensing carbon and nitrogen sources, the metabolic processes that underpin this sensing are dependent on enzymes that require trace element cofactors. A deficiency in an essential trace element can impair metabolic flux, altering the signaling output and leading to suboptimal growth or protein expression.[5][6] For instance, zinc deficiency can halt cell growth and fermentation activity entirely.[5]
Caption: Role of trace elements in yeast nutrient signaling.
In the context of drug development, where yeast is used as an expression host, the impact is significant.[22][24]
-
Productivity: Sub-optimal concentrations of trace elements can limit the final cell density or the specific productivity (protein produced per cell), leading to lower overall yields.[21]
-
Protein Folding and Quality: Trace elements are required for the activity of enzymes involved in post-translational modifications and for the structural integrity of certain proteins (e.g., zinc-finger proteins). Imbalances can affect proper protein folding and stability.
-
Process Consistency: The inherent variability of trace element concentrations in a complex raw material like this compound is a major source of process variability, making robust analytical characterization essential for process control and quality assurance.
Conclusion and Future Perspectives
The investigation of trace elements in this compound formulations is a critical activity for ensuring the robustness and reproducibility of bioprocesses in research and pharmaceutical manufacturing. As this guide has detailed, the physiological roles of these micronutrients are profound, and their concentrations can be accurately determined using established analytical methods like ICP-MS and AAS following proper sample digestion.
For scientists and drug development professionals, a thorough understanding and characterization of the trace element profile of this compound are not merely academic exercises. They are essential components of a Quality by Design (QbD) approach, enabling better raw material specification, process understanding, and control. Future efforts will likely focus on developing more defined, chemically-synthesized media to eliminate the variability of complex raw materials. However, until then, the diligent investigation of trace elements in this compound will remain a cornerstone of successful and consistent bioprocessing.
References
- 1. justlonghealth.com [justlonghealth.com]
- 2. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accumulation and Enrichment of Trace Elements by Yeast Cells and Their Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Yeast extracts from different manufacturers and supplementation of amino acids and micro elements reveal a remarkable impact on alginate production by A. vinelandii ATCC9046 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itwreagents.com [itwreagents.com]
- 12. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 13. fssai.gov.in [fssai.gov.in]
- 14. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review [mdpi.com]
- 15. icpms.com [icpms.com]
- 16. researchgate.net [researchgate.net]
- 17. Ions with Ions, Entities with Entities: A Proof-of-Concept Study Using the SELM‑1 Yeast Certified Reference Material for Intra- and Extracellular Se Quantification via Single-Cell ICP-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atomic Absorption Spectrometry (AAS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Preparing Yeast Extract Peptone Dextrose (YPD) Media
Introduction
Yeast Extract Peptone Dextrose (YPD or YEPD) is a complete and nutritionally rich medium used for the routine cultivation and maintenance of yeast strains, particularly Saccharomyces cerevisiae, in a wide range of molecular biology and microbiology applications.[1][2] Its composition provides all the necessary nutrients for vigorous yeast growth.[3] YPD is a non-selective medium, meaning it supports the growth of most yeast strains without imposing any specific nutritional pressures.[1][4] The key components of YPD are this compound, which supplies amino acids, peptides, and B vitamins; peptone, which provides nitrogenous compounds, vitamins, and minerals; and dextrose (glucose), which serves as the primary carbon and energy source.[1][5][6] For the preparation of solid media for plates, agar (B569324) is added as a solidifying agent.[1][4] This protocol provides detailed instructions for the preparation of both YPD liquid broth and YPD agar plates.
Applications
YPD medium is widely employed in yeast genetics and biotechnology for various purposes, including:
-
Pre-culturing cells for genetic manipulations.[1]
-
Preparing competent cells for transformation.[1]
-
Conducting mating or sporulation assays.[1]
-
Routine maintenance and propagation of yeast strains.[7]
Materials and Reagents
The following table summarizes the required components for preparing YPD media.
| Component | Supplier Example | Catalog # Example |
| This compound | MilliporeSigma | Y0875 |
| Peptone | MilliporeSigma | P5905 |
| Dextrose (Glucose) | MilliporeSigma | G7021 |
| Agar | MilliporeSigma | A1296 |
| Distilled Water (dH₂O) | N/A | N/A |
Quantitative Data: Standard YPD Media Recipes
The following tables provide the standard recipes for preparing 1 liter of YPD liquid broth and YPD agar plates.
Table 1: YPD Liquid Broth (1 Liter)
| Component | Amount per Liter | Concentration (% w/v) |
| This compound | 10 g | 1% |
| Peptone | 20 g | 2% |
| Dextrose | 20 g | 2% |
| Distilled Water | up to 1 L | N/A |
| Final pH | 6.5 ± 0.2 | N/A |
Table 2: YPD Agar Plates (1 Liter)
| Component | Amount per Liter | Concentration (% w/v) |
| This compound | 10 g | 1% |
| Peptone | 20 g | 2% |
| Dextrose | 20 g | 2% |
| Agar | 15-20 g | 1.5-2% |
| Distilled Water | up to 1 L | N/A |
| Final pH | 6.5 ± 0.2 | N/A |
Experimental Protocols
Protocol 1: Preparation of YPD Liquid Broth
This protocol describes the preparation of 1 liter of YPD liquid broth.
-
Weighing Components: Accurately weigh out 10 g of this compound, 20 g of peptone, and 20 g of dextrose.
-
Dissolving Components: In a 2-liter flask, dissolve the weighed components in approximately 900 mL of distilled water. Use a magnetic stirrer to ensure the components are fully dissolved.[8]
-
Volume Adjustment: Once dissolved, transfer the solution to a 1-liter graduated cylinder and add distilled water to bring the final volume to 1 liter.[9]
-
pH Adjustment (Optional): Check the pH of the solution and, if necessary, adjust it to 6.5 using HCl or NaOH.[1] For many applications, this step is optional as the natural pH of the medium is suitable for yeast growth.[1]
-
Dispensing: Dispense the medium into appropriate containers (e.g., flasks or bottles).
-
Sterilization: Loosely cap the containers and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[1] Ensure the caps (B75204) are loose to prevent pressure buildup.[10]
-
Storage: After autoclaving, allow the medium to cool to room temperature and then tighten the caps. Store the sterilized YPD broth at room temperature.
Note on Dextrose Caramelization: To prevent the potential caramelization of dextrose during autoclaving, which can occur from Maillard reactions, the dextrose can be prepared as a separate 20% stock solution and filter-sterilized.[11][12] This sterile dextrose solution is then added to the autoclaved and cooled this compound and peptone solution.[11]
Protocol 2: Preparation of YPD Agar Plates
This protocol describes the preparation of approximately 40 standard 90 mm petri plates.
-
Weighing Components: Accurately weigh out 10 g of this compound, 20 g of peptone, 20 g of dextrose, and 20 g of agar.[9]
-
Dissolving Components: In a 2-liter flask, combine the weighed dry ingredients and add 1 liter of distilled water.
-
Heating and Mixing: Heat the mixture with frequent agitation, for example, on a stirring hot plate, and bring it to a boil for 1 minute to ensure the agar is completely dissolved.[2][13]
-
Sterilization: Loosely cover the flask with aluminum foil and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[1]
-
Cooling: After autoclaving, carefully remove the flask from the autoclave and let it cool in a 50-60°C water bath.[1] This prevents the agar from solidifying prematurely and reduces condensation on the petri plates.
-
Adding Supplements (Optional): If antibiotics or other heat-sensitive supplements are required, add them to the cooled agar and swirl gently to mix.[10]
-
Pouring Plates: In a sterile environment (e.g., a laminar flow hood), pour approximately 25 mL of the molten YPD agar into each sterile 90 mm petri dish.[8] Avoid introducing air bubbles.
-
Solidification and Storage: Leave the plates undisturbed on a level surface to allow the agar to solidify completely (typically for at least 24 hours).[8] Once solidified, store the plates inverted at 4°C.
Visualizations
Caption: Workflow for the preparation of YPD liquid broth and agar plates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. microbenotes.com [microbenotes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. YEPD - Wikipedia [en.wikipedia.org]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. tmmedia.in [tmmedia.in]
- 7. YPD Broth [novoprolabs.com]
- 8. youtube.com [youtube.com]
- 9. Protocols · Benchling [benchling.com]
- 10. google.com [google.com]
- 11. YPD - ActinoBase [actinobase.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
Application Notes and Protocols for Utilizing Yeast Extract in Fed-Batch Cultivation of Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: Escherichia coli remains a cornerstone for recombinant protein production in the biopharmaceutical industry due to its rapid growth, well-understood genetics, and high-yield potential.[1][2] Fed-batch cultivation is a key strategy to achieve high cell densities and, consequently, high product titers.[3] A critical component in the fermentation media is the nitrogen source, which provides the essential building blocks for cell growth and protein synthesis.[2] Yeast extract is a widely used complex nitrogen source in E. coli fermentations, providing a rich mixture of amino acids, vitamins, and minerals that can significantly enhance cell growth and productivity.[2][4][5] However, its concentration and feeding strategy must be carefully optimized to avoid potential drawbacks such as the accumulation of inhibitory by-products like acetate (B1210297).[6]
This document provides detailed application notes and protocols for the effective use of this compound in the fed-batch cultivation of E. coli for recombinant protein production.
I. The Role and Impact of this compound
This compound serves as a complex and nutrient-rich supplement in E. coli cultivation media.[5]
Key Benefits:
-
Rich Source of Nutrients: It provides a readily available source of amino acids, peptides, vitamins (especially B-complex), and trace elements.[5] This allows E. coli to divert its metabolic energy from de novo synthesis of these compounds towards growth and recombinant protein production.[4][7]
-
Enhanced Growth Rates: The direct utilization of amino acids from this compound can lead to increased metabolic activity and higher specific growth rates.[4][7]
-
Increased Biomass and Product Yield: By providing essential nutrients, this compound can support higher cell densities and, in many cases, lead to increased volumetric and specific product yields.[4][8]
Potential Drawbacks:
-
Acetate Formation: At high concentrations, components in this compound can contribute to overflow metabolism, leading to the production of acetic acid, which is inhibitory to E. coli growth and protein production.[6]
-
Batch-to-Batch Variability: As a complex biological product, this compound can exhibit batch-to-batch variation, potentially impacting process consistency.[9]
-
Downstream Processing Challenges: The presence of complex components from this compound can complicate downstream purification processes.[9]
II. Data Presentation: Effects of this compound on E. coli Fed-Batch Cultivation
The following tables summarize quantitative data from various studies on the impact of this compound on E. coli fed-batch fermentations.
Table 1: Effect of this compound/Glucose Ratio on Growth and Acetate Production [4][6][10]
| This compound/Glucose Ratio (w/w) in Feed | Total Glucose (g/L) | Final Cell Concentration (g/L) | Cell Yield (g/g) | Final Acetate Concentration (g/L) |
| 0.1 | 40 | ~10% higher than 0.025 ratio | Higher | Not specified |
| 0.05 | 40 | Intermediate | Intermediate | Not specified |
| 0.025 | 40 | Lower | Lower | Not specified |
| 0.025 | 60 | No significant difference | Not specified | 5.1 |
| 0 (No this compound) | 60 | No significant difference | Not specified | 0.5 |
Table 2: Comparison of Different Nitrogen Sources in Fed-Batch Cultivation [8]
| Feeding Strategy | Nitrogen Source in Feed | Maximum Biomass (g/L) | Maximum β-glucanase Activity (U/mL) |
| Batch Fermentation | - | 3.14 | 506.94 |
| Constant Rate Fed-Batch | Glycerol | 4.87 | Not specified |
| Constant Rate Fed-Batch | Complex Nitrogen Source (this compound + NaNO₃) | 7.67 | Not specified |
| Constant Rate Fed-Batch | Complete Medium | 4.06 | Not specified |
Table 3: Optimization of this compound and Glucose in Shake Flask and Bioreactor [4]
| Cultivation Method | Initial Glucose (g/L) | Initial this compound (g/L) | Cell Growth (g/L) | Lipase Production (IU/mL) |
| Shake Flask | 25 | 25 | Not specified | Highest activity |
| 2L Bioreactor | Not specified | Not specified | 6.42 | 65.32 |
III. Experimental Protocols
A. Protocol 1: Basic Fed-Batch Cultivation with this compound
This protocol is a general guideline for setting up a fed-batch fermentation of E. coli using a medium supplemented with this compound.
1. Strain and Inoculum Preparation:
- Use a suitable E. coli expression strain, such as BL21(DE3).[2]
- Prepare a seed culture by inoculating a single colony into Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L this compound, 10 g/L NaCl) containing the appropriate antibiotic.[11]
- Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours.[11]
2. Bioreactor Setup and Batch Phase:
- Prepare the batch medium in the bioreactor. A typical defined medium consists of salts, a carbon source (e.g., glucose), and a specified amount of this compound. For example:
- (NH₄)₂SO₄: 0.4 g/L
- KH₂PO₄: 4.16 g/L
- K₂HPO₄: 11.95 g/L
- Glucose: 7.5 g
- This compound: 1.5 - 3.0 g
- MgSO₄: 0.12 g
- Trace metal solution: 2.25 mL[12]
- Autoclave the bioreactor with the medium. Aseptically add filter-sterilized glucose, MgSO₄, trace metals, and antibiotics.
- Inoculate the bioreactor with the seed culture (e.g., 40 mL for a 2L vessel).[11]
- Control process parameters: pH at 7.0 (controlled with NH₄OH or H₃PO₄), temperature at 37°C, and dissolved oxygen (DO) above 30% saturation (controlled by agitation and aeration).
3. Fed-Batch Phase:
- Prepare a concentrated feeding solution. The composition of the feed can vary, but a common approach is to have a high concentration of the primary carbon source (e.g., glucose) and potentially additional this compound.
- Initiate feeding when the initial carbon source in the batch medium is nearly depleted, which is often indicated by a sharp rise in DO.
- Employ a feeding strategy. Common strategies include:
- Constant Feeding: Feed is added at a constant rate.[8]
- Exponential Feeding: The feed rate is increased exponentially to maintain a constant specific growth rate.[13] This can be combined with pH-stat control, where feeding is paused when pH rises (indicating substrate depletion) and restarted when it drops.[14][15]
- DO-Stat Feeding: Feed is added in response to a rise in DO, indicating substrate limitation.[8]
4. Induction of Protein Expression:
- Once the desired cell density (e.g., OD₆₀₀ of 20-50) is reached, induce recombinant protein expression by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
- Continue the fed-batch cultivation for several more hours to allow for protein accumulation.
5. Sampling and Analysis:
- Periodically take samples to monitor cell growth (OD₆₀₀), substrate consumption (e.g., glucose), by-product formation (e.g., acetate), and recombinant protein expression (e.g., SDS-PAGE, Western blot, or activity assay).
B. Protocol 2: Optimizing this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a specific E. coli strain and process.
1. Experimental Design:
- Set up a series of small-scale fed-batch cultivations (e.g., in a multi-bioreactor system) or shake flask experiments.
- Vary the initial concentration of this compound in the batch medium (e.g., 0 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L).[16][17]
- Alternatively, or in addition, vary the concentration of this compound in the feed solution.
2. Cultivation:
- Run the fermentations according to Protocol 1, keeping all other parameters constant across the different conditions.
3. Data Analysis:
- Measure and compare the following parameters for each condition:
- Maximum specific growth rate (μ_max)
- Final biomass concentration
- Final product titer
- Specific product yield
- Acetate concentration
- Plot the results to identify the this compound concentration that provides the best balance of high biomass and product yield with minimal acetate production.
IV. Visualizations
Signaling Pathways and Workflows
Caption: Metabolic impact of this compound on E. coli.
Caption: General workflow for fed-batch cultivation.
Caption: Logic for feedback-controlled feeding strategies.
References
- 1. beckman.com [beckman.com]
- 2. verjournal.com [verjournal.com]
- 3. ijbiotech.com [ijbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modelling of Escherichia coli Batch and Fed-Batch Processes in Semi-Defined this compound Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. ovid.com [ovid.com]
- 11. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. High cell density fed-batch cultivation of Escherichia coli using exponential feeding combined with pH-stat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modelling of Escherichia coli Batch and Fed-Batch Processes in Semi-Defined this compound Media [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application of Yeast Extract in Industrial-Scale Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract is a complex, water-soluble mixture of amino acids, peptides, carbohydrates, vitamins, and trace elements derived from the autolysis of yeast cells, typically Saccharomyces cerevisiae. Its rich nutritional profile makes it a valuable supplement in industrial-scale fermentation for the cultivation of a wide range of microorganisms, including bacteria, yeast, and mammalian cells. The addition of this compound to fermentation media can significantly enhance cell growth, increase product yield, and improve overall process efficiency.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the industrial-scale fermentation of key production organisms: Escherichia coli, Saccharomyces cerevisiae, and Chinese Hamster Ovary (CHO) cells.
Key Benefits of this compound in Fermentation
-
Enhanced Cell Growth and Biomass Production: this compound provides a readily available source of essential nutrients, promoting rapid cell proliferation and leading to higher cell densities.[1]
-
Increased Product Titer: The rich composition of this compound can boost the production of target molecules, such as recombinant proteins and metabolites.[3]
-
Improved Process Robustness: By providing a complex nutrient source, this compound can help mitigate the effects of nutrient limitations and process variability.
-
Reduced Fermentation Time: Faster cell growth and product formation can lead to shorter overall fermentation cycles.[4]
Application Notes
Escherichia coli Fermentation
This compound is a common component in media for high-density E. coli fermentations, providing essential amino acids and other growth factors that the bacterium would otherwise need to synthesize. This conserves cellular energy, allowing for its redirection towards the production of recombinant proteins.
Quantitative Data:
The composition of this compound, particularly its amino acid profile, can significantly impact E. coli growth. Different brands and lots of this compound can exhibit variations in their composition, leading to differences in fermentation performance.[5]
Table 1: Effect of Specific Amino Acids from this compound on E. coli Growth
| Amino Acid | Effect on Growth | Reference |
| Aspartic Acid | Stimulatory | [6] |
| Valine | Stimulatory | [6] |
| Glutamic Acid | Stimulatory | [6] |
| Tryptophan | Stimulatory | [6] |
| Methionine | Inhibitory | [6] |
| Serine | No Significant Effect | [6] |
| Isoleucine | No Significant Effect | [6] |
| Lysine | No Significant Effect | [6] |
| Phenylalanine | No Significant Effect | [6] |
| Leucine | No Significant Effect | [6] |
| Threonine | No Significant Effect | [6] |
| Glycine | No Significant Effect | [6] |
Saccharomyces cerevisiae Fermentation
In the fermentation of S. cerevisiae, particularly in processes like ethanol (B145695) production, this compound serves as a crucial source of nitrogen and essential nutrients. Supplementation can lead to improved yeast viability, increased ethanol tolerance, and higher product yields.
Quantitative Data:
Table 2: Effect of this compound Supplementation on Very High Gravity (VHG) Ethanol Fermentation by S. cerevisiae
| Parameter | Control (3 g/L this compound) | Supplemented (12 g/L this compound + other nutrients) | Reference |
| Final Ethanol Concentration (g/L) | 88 | 103 (+17%) | [4] |
| Fermentation Time (h) | 56 | 28 (-50%) | [4] |
| Ethanol Productivity (g/L/h) | 1.57 | 3.3 (+110%) | [4] |
Chinese Hamster Ovary (CHO) Cell Culture
This compound is increasingly used in chemically defined media for CHO cell culture to boost cell growth and monoclonal antibody (mAb) production. It provides a complex mixture of nutrients that can enhance cell viability and productivity.
Quantitative Data:
The concentration and type of yeast hydrolysate (extracts and peptones) can have a significant impact on CHO cell performance.
Table 3: Effect of this compound (YE) and Yeast Peptone (YP.A) on CHO Cell Growth and IgG Production
| Supplement | Concentration (g/L) | Maximal Viable Cell Density (VCD) Increase (%) | Maximal IgG Titer Increase (%) | Reference |
| This compound (YE) | 1 | 70 | - | [7] |
| Mixture (YE + YP.A) | 1 (YE) + 4 (YP.A) | - | 180 | [7] |
Signaling Pathways
This compound components can influence cellular signaling pathways, leading to changes in cell growth, metabolism, and protein synthesis.
mTOR Pathway Activation in CHO Cells by this compound
This compound has been shown to activate the mammalian Target of Rapamycin (mTOR) signaling pathway in CHO cells.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway by components in this compound can lead to enhanced translation of target proteins, such as monoclonal antibodies.
References
- 1. High Cell Density Cultivation of Escherichia coli DH5α in Shake Flasks with a New Formulated Medium | Auctores [auctoresonline.org]
- 2. brieflands.com [brieflands.com]
- 3. Predictive Monitoring of Shake Flask Cultures with Online Estimated Growth Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High cell density cultivation of E. coli in shake flasks for the production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting for Professional Brewers - Brewing Science Institute [brewingscience.com]
Application Note: Yeast Extract as a Performance-Enhancing Supplement for Insect Cell Culture Medium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insect cell culture, particularly utilizing the Baculovirus Expression Vector System (BEVS), is a cornerstone for producing recombinant proteins, vaccines, and viral vectors.[1] While basal media like Sf-900 II or Grace's Insect Medium provide essential nutrients, achieving high-density cell growth and maximizing protein yield often requires supplementation. Yeast extract, a complex mixture of amino acids, peptides, vitamins, and carbohydrates, has been widely adopted as a cost-effective supplement to enhance the performance of serum-free insect cell culture media.[2][3][4] This document provides detailed protocols and supporting data on the application of this compound to improve insect cell growth and productivity.
Yeastolate, an ultrafiltered form of this compound, is particularly effective in promoting the growth of insect cells such as Spodoptera frugiperda (Sf9) and Trichoplusia ni (High Five™) and enhancing recombinant protein production.[2][5] It contains B-complex vitamins and other components that can extend the growth phase of these cells.[5] The undefined nature of this compound can lead to batch-to-batch variability, making process optimization a challenge.[1] However, its significant benefits in boosting cell density and protein expression often outweigh this drawback.
Applications
-
High-Density Cell Culture: Supplementing basal media with this compound can significantly increase the maximum viable cell density of insect cell lines.
-
Enhanced Recombinant Protein Production: The enriched nutrient environment promotes higher yields of proteins expressed via BEVS.
-
Serum Reduction or Replacement: this compound can help reduce the dependency on fetal bovine serum (FBS), lowering costs and reducing variability.[6][7]
Quantitative Data Summary
The addition of this compound (in the form of Yeastolate Ultrafiltrate, YUF) to a basal insect cell medium (IPL-41) demonstrates a clear dose-dependent effect on the peak cell density of Sf9 cells.
Table 1: Effect of this compound (YUF) Concentration on Maximum Sf9 Cell Density
| YUF Concentration (g/L) | Maximum Cell Density (x 10⁶ cells/mL) |
| 0 (Negative Control) | 1.7 |
| 1 | 3.7 |
| 2 | 5.6 |
| 3 | 7.3 |
| 4 | 9.1 |
Data sourced from a study on yeastolate fractions. The control is a basal IPL-41 medium without supplementation. Cell viability remained above 95% in all tested concentrations at the stationary phase.[2]
Table 2: Comparison of Supplemented Grace's Medium vs. Standard Media for Sf9 Cells
| Medium Formulation | Maximum Viable Cell Density (x 10⁶ cells/mL) |
| Grace's + 10% FBS | 0.95 |
| Grace's + 8 g/L this compound + 3% FBS + other supplements | 4.7 |
This data illustrates a five-fold increase in viable cell concentration when Grace's medium is supplemented with this compound and other components, while simultaneously reducing FBS concentration.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a sterile this compound stock solution for supplementing cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Deionized or cell culture grade water
-
Sterile bottle-top filter (0.22 µm pore size)
-
Sterile storage bottles
-
Stir plate and magnetic stir bar
-
Autoclave
Methodology:
-
Dissolution: To prepare a 10% (100 g/L) stock solution, weigh 10 grams of this compound powder and add it to 80 mL of deionized water in a sterile beaker with a magnetic stir bar.
-
Mixing: Place the beaker on a stir plate and mix until the powder is completely dissolved. The solution may appear cloudy.
-
Volume Adjustment: Adjust the final volume to 100 mL with deionized water.
-
Sterilization: While some protocols suggest autoclaving the this compound solution (121°C for 15 minutes), this can lead to the precipitation of some components.[9] A preferred method for cell culture is sterile filtration.
-
Filtration: Using a 0.22 µm bottle-top filter, filter the solution into a sterile storage bottle under aseptic conditions (e.g., in a laminar flow hood).
-
Storage: Store the sterile stock solution at 2-8°C. For long-term storage, it can be aliquoted and stored at -20°C.[9]
Protocol 2: Evaluation of this compound on Insect Cell Growth
This protocol describes a small-scale experiment to determine the optimal concentration of this compound for your specific insect cell line and basal medium.
Materials:
-
Insect cell line (e.g., Sf9 or High Five™) in exponential growth phase.
-
Basal insect cell medium (e.g., Sf-900 II SFM, Insect-XPRESS™).
-
Sterile 10% this compound stock solution (from Protocol 1).
-
Sterile shake flasks (e.g., 125 mL Erlenmeyer flasks).
-
Orbital shaker incubator set to 27°C and appropriate RPM (e.g., 130 RPM).[3]
-
Cell counting equipment (e.g., hemocytometer or automated cell counter) and viability stain (e.g., trypan blue).
Methodology:
-
Prepare Test Media: In a biosafety cabinet, prepare different concentrations of this compound-supplemented media. For example, to test 2, 4, 6, and 8 g/L, add 2, 4, 6, and 8 mL of the 10% stock solution to separate flasks, and bring the final volume to 100 mL with the basal medium. Include a "no supplement" control flask.
-
Cell Seeding: Centrifuge cells from your stock culture (e.g., at 130g for 4 minutes) and resuspend the cell pellet in the control medium to wash away any residual supplements.[3]
-
Inoculation: Seed the prepared shake flasks with the insect cells at a starting density of 0.3 x 10⁶ viable cells/mL in a final working volume of 20-30 mL.[3][10]
-
Incubation: Place the flasks in the orbital shaker incubator at 27°C.[3][10]
-
Monitoring: At 24-hour intervals for 5-7 days, aseptically remove a small sample from each flask.
-
Data Collection: For each sample, determine the viable cell density (VCD) and percentage of viability using a trypan blue exclusion method.
-
Analysis: Plot the VCD against time for each concentration to generate growth curves. Determine the maximum VCD achieved for each condition to identify the optimal this compound concentration.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical contribution of this compound components to cellular processes.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship of this compound components to cell processes.
References
- 1. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 2. Characterization of yeastolate fractions that promote insect cell growth and recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Sf9 Cells and Baculovirus Production Employing Grace’s Medium Supplemented with Milk Whey Ultrafiltrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Sf9 Cells and Baculovirus Production Employing Grace's Medium Supplemented with Milk Whey Ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insect High Five™ cell line development using site-specific flipase recombination technology - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Sterilization of Yeast Extract Solutions
Introduction
Yeast extract is a vital component in numerous culture media, providing essential nutrients such as vitamins, amino acids, and other growth factors for a wide range of microorganisms. Effective sterilization of this compound solutions is critical to prevent microbial contamination that could otherwise compromise experimental results. This document provides detailed protocols for the two primary methods of sterilizing this compound solutions: heat sterilization via autoclaving and sterile filtration. It also presents a comparison of these methods to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Sterilization Methods
The choice of sterilization method can significantly impact the nutritional quality of the this compound solution. High temperatures during autoclaving can lead to the degradation of heat-sensitive components and the formation of inhibitory compounds through the Maillard reaction.[1][2] Filter sterilization, while preserving the integrity of these components, is generally more expensive and may not be suitable for high-volume applications.[3]
Table 1: Quantitative and Qualitative Comparison of Sterilization Methods
| Parameter | Autoclaving | Filter Sterilization |
| Efficacy | High; effectively kills bacteria, viruses, and spores.[3] | High for bacteria and fungi; may not remove all viruses or mycoplasma.[3][4] |
| Component Integrity | Can degrade heat-sensitive vitamins (e.g., thiamine) and amino acids.[5][6] Leads to Maillard reaction and caramelization, potentially altering nutrient availability.[1] | Preserves heat-sensitive components and avoids the Maillard reaction.[7] May lead to some loss of phenolic and flavonoid compounds through filter binding.[8] |
| Cost | Lower operational cost.[9] | Higher cost due to disposable filters.[3] |
| Time | Longer cycle time (typically 60-90 minutes).[3] | Faster for small volumes.[3] |
| Volume Suitability | Suitable for large volumes.[3] | More practical for small to medium volumes. |
| Potential Issues | Formation of precipitates, darkening of the solution.[3] | Filter clogging with high-particulate solutions, potential for filter breakage.[10] |
Experimental Protocols
Protocol 1: Sterilization by Autoclaving
This protocol describes the standard procedure for sterilizing this compound solutions using a steam autoclave.
3.1.1 Materials
-
This compound powder
-
Distilled or deionized water
-
Autoclavable glass bottle or flask with a loosened or vented cap
-
Magnetic stir bar and stir plate
-
Aluminum foil
-
Autoclave indicator tape
-
Heat-resistant gloves
-
Autoclave
3.1.2 Procedure
-
Preparation of the Solution:
-
Weigh the desired amount of this compound powder.
-
Add the powder to the appropriate volume of distilled or deionized water in the autoclavable container to achieve the desired concentration (e.g., 50 g/L).
-
Add a magnetic stir bar and mix on a stir plate until the this compound is completely dissolved. The solution should be a clear, light to medium amber color.[7]
-
-
Preparation for Autoclaving:
-
Cover the mouth of the container with aluminum foil.
-
If using a screw cap, ensure it is loosened to allow for pressure equalization and prevent the container from shattering.
-
Place a strip of autoclave indicator tape on the container.
-
-
Autoclaving Cycle:
-
Place the container in the autoclave.
-
Run a standard liquid cycle at 121°C and 15 psi for 15-20 minutes.[11] Note that the total cycle time will be longer to allow for heating and cooling.
-
-
Post-Autoclaving:
-
Ensure the pressure in the autoclave has returned to a safe level before opening the door.
-
Wearing heat-resistant gloves, carefully remove the sterilized solution. The indicator tape should show a color change, confirming exposure to sterilizing conditions.
-
Allow the solution to cool to room temperature before use. If a precipitate has formed, it may be necessary to gently swirl the solution to redissolve it, though some precipitation may be irreversible.
-
Once cool, tighten the cap and store the sterile solution at 4°C.
-
Protocol 2: Sterilization by Filtration
This protocol is recommended for applications where the heat-lability of this compound components is a concern.[7]
3.2.1 Materials
-
This compound powder
-
Distilled or deionized water
-
Sterile filtration unit with a 0.22 µm pore size membrane (e.g., bottle-top or syringe filter).[7][10]
-
Sterile receiving container
-
Magnetic stir bar and stir plate
-
Vacuum flask and vacuum source (for bottle-top filters)
-
Sterile syringe (for syringe filters)
-
Biological safety cabinet (BSC) or laminar flow hood
3.2.2 Procedure
-
Preparation of the Solution:
-
In a clean, non-sterile container, prepare the this compound solution as described in section 3.1.1. It is crucial to ensure the powder is fully dissolved to prevent filter clogging.
-
-
Filtration (Bottle-Top Filter):
-
Perform all subsequent steps in a biological safety cabinet or laminar flow hood to maintain sterility.
-
Aseptically assemble the sterile bottle-top filtration unit onto a sterile receiving container.
-
Pour the this compound solution into the upper reservoir of the filtration unit.
-
Apply a vacuum to draw the solution through the 0.22 µm membrane into the sterile receiving container.
-
-
Filtration (Syringe Filter):
-
Perform all subsequent steps in a biological safety cabinet or laminar flow hood.
-
Draw the this compound solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.[12]
-
Expel the solution through the filter into a sterile receiving container.[12] Do not apply excessive pressure, as this can rupture the filter membrane.
-
-
Storage:
-
Once filtration is complete, cap the sterile receiving container.
-
Label the container with the contents, concentration, and date of sterilization.
-
Store the sterile solution at 4°C.
-
Visualizations
Autoclaving Workflow
Caption: Workflow for Sterilizing this compound Solution by Autoclaving.
Filter Sterilization Workflow
Caption: Workflow for Sterilizing this compound Solution by Filtration.
Alternative Sterilization Methods
While autoclaving and filtration are the most common methods, other techniques exist, though they are less frequently used for routine laboratory preparation of this compound solutions.
Table 2: Overview of Alternative Sterilization Methods
| Method | Principle | Suitability for this compound Solutions |
| Radiation (Gamma or E-beam) | Damages microbial DNA.[4][13] | Effective but requires specialized equipment and may affect component integrity. Generally used for pre-packaged, powdered media. |
| Ethylene Oxide (EtO) Gas | Alkylation of microbial DNA and proteins.[4][13] | Suitable for heat- and moisture-sensitive materials, but the toxicity and need for aeration make it impractical for liquid solutions in a research setting.[4] |
| Microwave Irradiation | Rapid heating.[14] | Can be used for small volumes, but achieving uniform and reliable sterilization can be challenging.[14] |
Conclusion
The selection of a sterilization method for this compound solutions requires careful consideration of the experimental needs. Autoclaving is a reliable and cost-effective method for general-purpose media. However, when the preservation of heat-sensitive nutrients is paramount for fastidious organisms or specific metabolic studies, filter sterilization is the superior choice. By following the detailed protocols outlined in this document, researchers can ensure the preparation of high-quality, sterile this compound solutions for their work.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What Is The Alternative Method Of Sterilization For Culture Media If Autoclaving Is Not Suitable? Protect Heat-Sensitive Components - Kintek Solution [kindle-tech.com]
- 8. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoclave vs. Filtration: Efficacy in High-Volume Applications [eureka.patsnap.com]
- 10. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 11. econefiltration.com [econefiltration.com]
- 12. publish.obsidian.md [publish.obsidian.md]
- 13. amautoclave.com [amautoclave.com]
- 14. researchgate.net [researchgate.net]
Application Note: Determining Optimal Yeast Extract Concentration for Bacterial Growth Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yeast extract is a common and vital ingredient in microbiological culture media, providing a rich source of amino acids, peptides, vitamins, and other growth factors essential for robust bacterial growth.[1][2][3] The concentration of this compound can significantly influence the kinetics of bacterial growth, including the length of the lag phase, the rate of exponential growth, and the final cell density achieved in the stationary phase.[4][5] Optimizing the this compound concentration is therefore a critical step in developing reproducible and effective bacterial culture protocols for various applications, from basic research to industrial fermentation and drug discovery.
This application note provides a detailed protocol for determining the optimal this compound concentration for generating bacterial growth curves. It includes methodologies for experimental setup, data collection, and analysis, along with visual aids to facilitate understanding.
Experimental Protocols
This section details the methodology for determining the optimal this compound concentration for bacterial growth. The protocol is designed for a typical gram-negative bacterium like Escherichia coli, but can be adapted for other species.
Materials
-
Bacterial strain of interest (e.g., E. coli DH5α)
-
Base culture medium without this compound (e.g., M9 minimal media)
-
This compound powder
-
Sterile flasks or 96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator shaker
-
Sterile pipettes and tips
-
Autoclave
Protocol for Determining Optimal this compound Concentration
Day 1: Preparation of Starter Culture
-
Aseptically inoculate a single colony of the desired bacterium from an agar (B569324) plate into a tube containing 5-10 mL of a rich broth medium (e.g., Luria-Bertani broth).
-
Incubate the culture overnight at the optimal temperature for the bacterium (e.g., 37°C for E. coli) with shaking (e.g., 180-220 rpm).[3][6]
Day 2: Growth Curve Experiment
-
Media Preparation:
-
Prepare the base medium (e.g., M9 minimal salts with a carbon source like glucose).
-
Create a stock solution of this compound (e.g., 10% w/v) and sterilize it by autoclaving or filter sterilization.
-
Prepare a series of flasks or microplate wells with the base medium supplemented with a range of final this compound concentrations. A typical range to test would be 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (w/v). Include a control with no this compound.
-
-
Inoculum Preparation:
-
Measure the OD600 of the overnight starter culture.
-
Dilute the starter culture in the base medium to a standardized starting OD600, typically 0.05. This ensures that all experimental conditions start with a similar cell density.
-
-
Inoculation and Incubation:
-
Inoculate each flask or well containing the different this compound concentrations with the standardized bacterial suspension.
-
Incubate the cultures at the optimal temperature with shaking.
-
-
Growth Monitoring:
Data Analysis
-
Plot the OD600 values against time for each this compound concentration to generate growth curves.
-
From the growth curves, determine key growth parameters such as:
-
Lag Phase Duration: The initial period with little to no increase in OD600.
-
Maximum Specific Growth Rate (μ_max): The steepest slope of the natural logarithm of the OD600 values during the exponential phase.
-
Maximum OD600 (OD_max): The highest OD600 value reached in the stationary phase.
-
Data Presentation
The quantitative data obtained from the experiment can be summarized in a table for easy comparison of the effects of different this compound concentrations on bacterial growth parameters.
| This compound Concentration (% w/v) | Lag Phase Duration (hours) | Maximum Specific Growth Rate (μ_max) (h⁻¹) | Maximum OD600 |
| 0.0 | 4.5 | 0.15 | 0.8 |
| 0.1 | 3.0 | 0.35 | 2.5 |
| 0.25 | 2.0 | 0.60 | 4.8 |
| 0.5 | 1.5 | 0.85 | 6.2 |
| 1.0 | 1.5 | 0.88 | 6.1 |
| 2.0 | 1.8 | 0.86 | 5.9 |
Table 1: Example data showing the effect of varying this compound concentrations on the growth parameters of E. coli.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining optimal this compound concentration.
Signaling Pathway/Logical Relationship
Caption: Logical relationship of this compound components and their impact on bacterial growth.
Conclusion
The concentration of this compound is a critical parameter in formulating bacterial growth media. By systematically varying its concentration and monitoring the resulting growth curves, researchers can identify the optimal level that supports the desired growth characteristics for their specific bacterial strain and experimental objectives. The protocol described in this application note provides a straightforward and effective method for this optimization process, leading to more robust and reproducible experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes and Protocols for Developing Serum-Free Media with Yeast Extract Supplementation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical production to enhance process consistency, simplify downstream purification, and reduce the risk of contamination with adventitious agents.[1] However, the removal of serum necessitates the supplementation of basal media with growth factors and nutrients to support robust cell growth and productivity. Yeast extract has emerged as a cost-effective and efficient supplement, providing a rich source of amino acids, peptides, vitamins, carbohydrates, and trace elements.[2] These application notes provide a comprehensive guide to developing and optimizing serum-free media supplemented with this compound for mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells.
Benefits of this compound Supplementation
This compound is a complex, undefined supplement derived from the autolysis of yeast cells, typically Saccharomyces cerevisiae. Its rich composition offers several advantages in serum-free cell culture:
-
Enhanced Cell Growth and Viability: The diverse array of nutrients in this compound supports higher viable cell densities and extends culture duration. Studies have shown that supplementing a chemically defined medium with this compound can significantly increase the maximal cell density of CHO cells.
-
Increased Productivity: The components of this compound can boost the specific productivity of recombinant proteins and monoclonal antibodies. Research has demonstrated a substantial increase in antibody titers in CHO cell cultures supplemented with this compound.[2]
-
Improved Metabolic Efficiency: this compound provides additional substrates that can enhance cellular metabolism, often promoting a more efficient oxidative pathway.[3] This can lead to reduced lactate (B86563) production and improved overall culture performance.
-
Cost-Effectiveness: Compared to recombinant growth factors and other defined supplements, this compound offers a more economical solution for media optimization.
Data Presentation: Performance of this compound Supplemented Media
The following tables summarize quantitative data from studies on the effect of this compound supplementation on CHO cell culture performance.
Table 1: Effect of this compound (YE) and Yeast Peptone (YP) on CHO Cell Growth and IgG Production
| Supplement | Concentration (g/L) | Maximum Viable Cell Density (x 10^6 cells/mL) | Fold Increase vs. Control | Maximum IgG Titer (mg/L) | Fold Increase vs. Control |
| Control (Basal SFM) | 0 | 2.9 | 1.0 | ~150 | 1.0 |
| This compound (YE) | 1 | 5.1 | 1.76 | ~225 | 1.5 |
| Yeast Peptone A (YP.A) | 4 | 4.7 | 1.62 | ~420 | 2.8 |
| YE + YP.A | 1 + 4 | 4.7 | 1.62 | ~420 | 2.8 |
Data adapted from a study on CHO-AMW cells producing a recombinant IgG1. The control was a chemically defined medium.
Table 2: Optimization of this compound Concentration for Fusion Protein Production in CHO Cells
| Supplement Combination | This compound (g/L) | Maximum Cell Density (relative) | Fusion Protein Production (relative) |
| Basal SFM + Other Supplements | 0 | 1.00 | 1.00 |
| Optimized SFM | 0.3 | Comparable to commercial SFM | Comparable to commercial SFM |
This study identified an optimal concentration of 0.3 g/L this compound in combination with other supplements for fusion protein production in CHO cells.
Experimental Protocols
Protocol for Preparation of Serum-Free Medium with this compound Supplementation
This protocol details the preparation of 1 liter of serum-free medium from a powdered basal medium, supplemented with this compound.
Materials:
-
Powdered basal medium (e.g., DMEM/F-12, IMDM)
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
This compound (cell culture grade)
-
Sodium bicarbonate (NaHCO₃)
-
L-glutamine (or stable dipeptide substitute)
-
Other supplements as required (e.g., insulin, transferrin, trace elements)
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Prepare the Basal Medium:
-
Measure out approximately 90% of the final volume of cell culture grade water (900 mL for a 1 L preparation) into a sterile beaker or media preparation vessel with a stir bar.
-
With continuous gentle stirring, slowly add the powdered basal medium to the water. Do not heat the water.
-
Rinse the powder packaging with a small amount of the water to ensure all the powder is transferred.
-
-
Add Supplements:
-
Add the required amount of sodium bicarbonate. The amount will depend on the specific basal medium formulation.
-
Prepare a stock solution of this compound (e.g., 50 g/L in cell culture grade water) and sterilize by filtration through a 0.22 µm filter.
-
Add the desired volume of the sterile this compound stock solution to the basal medium. For example, to achieve a final concentration of 1 g/L, add 20 mL of a 50 g/L stock solution to the 1 L of medium.
-
Add other supplements such as L-glutamine and growth factors from sterile stock solutions.
-
-
Adjust pH and Final Volume:
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4 for CHO cells) using 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.3 units below the final target pH, as the pH may rise slightly during filtration.
-
Add cell culture grade water to bring the medium to the final volume of 1 liter.
-
-
Sterilization and Storage:
-
Sterilize the complete medium by vacuum filtration through a sterile 0.22 µm filter into a sterile storage bottle.[4]
-
Label the bottle with the medium name, date of preparation, and any supplements added.
-
Store the prepared medium at 2-8°C, protected from light.
-
Protocol for Adaptation of CHO Cells to Serum-Free Medium with this compound
This protocol describes a sequential adaptation method to gradually wean CHO cells from serum-containing medium to the newly developed serum-free medium supplemented with this compound.
Materials:
-
Healthy, actively growing CHO cells in serum-containing medium (>90% viability)
-
Serum-containing medium (e.g., DMEM/F-12 + 10% FBS)
-
Prepared serum-free medium with this compound
-
Sterile culture flasks or shake flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initiate Adaptation (Passage 1):
-
Start with a healthy culture of CHO cells in the mid-logarithmic growth phase.
-
Prepare a 75:25 mixture of the serum-containing medium and the new serum-free medium.
-
Subculture the cells into this mixture at a slightly higher seeding density than usual (e.g., 3-5 x 10^5 cells/mL).
-
-
Sequential Reduction of Serum (Passages 2-4):
-
Monitor the cell growth and viability. When the cells reach a density of >1 x 10^6 cells/mL with >90% viability, subculture them into a medium with a lower serum concentration.
-
Passage 2: 50% serum-containing medium + 50% serum-free medium.
-
Passage 3: 25% serum-containing medium + 75% serum-free medium.
-
Passage 4: 100% serum-free medium.
-
-
Troubleshooting and Stabilization:
-
If at any stage the cell viability drops below 80% or the growth rate significantly decreases, maintain the cells in the previous medium composition for an additional 1-2 passages before proceeding with the serum reduction.
-
Once the cells are successfully growing in 100% serum-free medium, continue to culture them for at least 3-5 passages to ensure they are fully adapted and their growth and productivity are stable.
-
-
Cryopreservation:
-
After successful adaptation, create a cell bank of the adapted cells and cryopreserve them for future use.
-
Visualizations
Experimental Workflow for Media Development
Caption: Workflow for developing and validating this compound-supplemented serum-free media.
Putative Signaling Pathway Activation by this compound Components
Caption: Putative activation of key metabolic signaling pathways by this compound components.
References
- 1. Frontiers | Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Top Tips for In-House Media Preparation | Cell Culture Media Preparation | Corning [corning.com]
Practical Guide to Utilizing Yeast Extract in Plant Tissue Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract, a complex mixture of amino acids, peptides, vitamins, minerals, and carbohydrates, serves as a valuable organic supplement in plant tissue culture media.[1] Derived from the autolyzed cells of yeast, typically Saccharomyces cerevisiae, it provides a rich source of nutrients that can significantly influence the growth and development of plant tissues in vitro. Its dual role as both a growth enhancer and a biotic elicitor makes it a versatile tool for micropropagation, callus culture, and the enhanced production of secondary metabolites.
As a growth supplement, this compound provides essential compounds that can augment standard basal media, such as Murashige and Skoog (MS) medium, particularly in cultures with high nutritional demands or in media with low nitrogen or vitamin content.[1] As a biotic elicitor, components within the this compound, such as polysaccharides and peptides, can mimic pathogen-associated molecular patterns (PAMPs), triggering plant defense responses. This elicitation can lead to the upregulation of biosynthetic pathways, resulting in an increased accumulation of valuable secondary metabolites with pharmaceutical or industrial applications.
These application notes provide a practical guide for the effective use of this compound in plant tissue culture, covering its application as both a growth supplement and an elicitor. Detailed protocols for media preparation and experimental workflows are provided, along with a summary of quantitative data from various studies to aid in the design of experiments.
Data Presentation: Effects of this compound on Plant Tissue Culture
The following tables summarize the quantitative effects of different concentrations of this compound on various plant species in in vitro cultures. These data are intended to serve as a reference for selecting appropriate concentrations for specific objectives, such as enhancing growth or inducing secondary metabolite production.
Table 1: Effect of this compound on Morphogenesis and Biomass Production
| Plant Species | Explant Type | This compound Conc. (mg/L) | Observed Effect | Reference |
| Lupinus termis | Seedling | 75 mL/L (Activated) | 43.2% increase in shoot length, 117.45% increase in shoot fresh weight | [2] |
| Philodendron Red Emerald | Shoot clusters | 250 | Increased growth and leaf proliferation | [3] |
| Philodendron Red Emerald | Shoot clusters | 1000 | 4.33 shoots per explant (with Malt extract) | [3] |
| Dendrobium officinale | - | 2000 | 11.69 cm average explant height, 2.57 g average fresh weight | [4] |
| Calotropis gigantea | Nodal explants | - | Addition of this compound improved multiple shoot production |
Table 2: Effect of this compound as an Elicitor on Secondary Metabolite Production
| Plant Species | Culture Type | This compound Conc. (mg/L) | Secondary Metabolite | Fold/Percent Increase | Reference |
| Zataria multiflora | Cell suspension | 1200 | Total Phenolics | 36% increase | |
| Zataria multiflora | Cell suspension | 1200 | Total Flavonoids | 39% increase | |
| Curcuma mangga | In vitro plantlets | 3500-5000 | Phenolic compounds | Elicited synthesis | [5] |
| Azadirachta indica | Cell suspension | 200 | Squalene | 2.5-fold increase | [6] |
| Zataria multiflora | Cell suspension | 1200 | Flavonoid content | Doubled | [6] |
Experimental Protocols
This section provides detailed methodologies for the preparation of plant tissue culture media supplemented with this compound and a general workflow for its application as a growth supplement or elicitor.
Protocol 1: Preparation of Murashige and Skoog (MS) Medium with this compound
This protocol describes the preparation of 1 liter of MS medium supplemented with this compound.
Materials:
-
Murashige and Skoog (MS) basal salt mixture
-
This compound powder
-
Myo-inositol
-
Vitamins and amino acids (as per specific protocol, e.g., from stock solutions)
-
Plant growth regulators (e.g., auxins, cytokinins) as required
-
Agar (B569324) (for solid medium)
-
Distilled or deionized water
-
1M HCl and 1M NaOH for pH adjustment
-
Autoclavable culture vessels (e.g., flasks, jars, test tubes)
Procedure:
-
Dissolve Macronutrients and Micronutrients: In a 2-liter beaker, dissolve the MS basal salt mixture in approximately 800 mL of distilled water with gentle stirring.
-
Add Organic Supplements:
-
Add 30 g of sucrose and stir until completely dissolved.
-
Add 100 mg of myo-inositol and stir to dissolve.
-
Add the desired amount of this compound powder (refer to Tables 1 and 2 for concentration ranges) and stir until fully dissolved. For general growth promotion, a range of 100-1000 mg/L is common.[1] For elicitation, higher concentrations may be used.
-
-
Add Vitamins and Growth Regulators: Add the required volumes of vitamin and plant growth regulator stock solutions as per your specific experimental design.
-
Adjust pH: Adjust the pH of the medium to 5.6-5.8 using 1M NaOH or 1M HCl while stirring. This is a critical step for proper gelling of agar and nutrient uptake.
-
Adjust Final Volume: Bring the final volume of the medium to 1 liter with distilled water.
-
Add Gelling Agent (for solid medium): If preparing a solid medium, add 7-8 g of agar and heat the medium while stirring until the agar is completely dissolved. Avoid boiling.
-
Dispense and Sterilize: Dispense the medium into culture vessels. Seal the vessels with appropriate closures (e.g., caps, aluminum foil). Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.
-
Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. The prepared medium can be stored at 4°C for several weeks.
Experimental Workflow for this compound Application
The following diagram illustrates a general workflow for utilizing this compound in plant tissue culture experiments, from explant preparation to data analysis.
Signaling Pathways
When used as a biotic elicitor, components of this compound are recognized by plant cells, initiating a signaling cascade that leads to the production of defense-related compounds, including secondary metabolites. The following diagram provides a simplified representation of this signaling pathway.
Explanation of the Signaling Pathway:
-
Perception: Components from the this compound, such as polysaccharides and peptides, are recognized by specific receptors on the plasma membrane of the plant cell.
-
Signal Transduction: This recognition triggers a series of rapid intracellular events, including an influx of calcium ions (Ca²⁺) into the cytosol. This is followed by an oxidative burst, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), and the synthesis of nitric oxide (NO). These signaling molecules activate downstream pathways, such as the mitogen-activated protein (MAP) kinase cascade and the biosynthesis of the plant hormone jasmonic acid (JA).
-
Cellular Response: The signaling cascade culminates in the activation of specific transcription factors in the nucleus. These transcription factors then upregulate the expression of defense-related genes, including those encoding enzymes involved in the biosynthesis of secondary metabolites. This leads to the accumulation of these compounds as a defense response.
By understanding these mechanisms, researchers can better design experiments to harness the potential of this compound for enhancing the production of desired phytochemicals in plant tissue culture systems.
References
Application Notes and Protocols: Yeast Extract as a Complex Nitrogen Source in Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract is a complex, water-soluble mixture of amino acids, peptides, carbohydrates, vitamins, and trace elements derived from the autolysis or hydrolysis of yeast cells, typically Saccharomyces cerevisiae.[1][2] In the realm of biopharmaceutical production, it serves as a vital supplement in cell culture media, providing a rich source of nitrogen and other essential nutrients that support robust cell growth and enhance the yield of recombinant proteins.[3][4][5] Its use is particularly prevalent in microbial fermentation and mammalian cell culture, including Chinese Hamster Ovary (CHO) cells, which are a common host for producing monoclonal antibodies and other therapeutic proteins.[3][6] While chemically defined media offer consistency, the supplementation with complex components like this compound can significantly boost productivity, making it a cost-effective strategy in industrial bioprocesses.[5] However, the inherent lot-to-lot variability of this complex raw material presents challenges in process consistency.[5]
These application notes provide an overview of the role of this compound in recombinant protein production, supported by quantitative data, and offer detailed protocols for its application and analysis.
Composition and Impact on Cell Culture
This compound is a rich source of various nutrients essential for cell growth and protein synthesis. Its primary components include proteins, amino acids, carbohydrates, vitamins (especially B-complex vitamins), and minerals.[1][2][4] The high protein content, which can be over 50% of the dry weight, is broken down into readily available peptides and free amino acids, serving as an excellent nitrogen source for cells.[4]
The addition of this compound to cell culture media has been shown to have several beneficial effects:
-
Increased Cell Density: By providing a rich nutrient source, this compound can significantly enhance cell proliferation.[3][6]
-
Enhanced Protein Production: The abundance of precursors for protein synthesis, such as amino acids and peptides, directly contributes to higher recombinant protein titers.[3][6]
-
Improved Cell Viability: The complex mixture of nutrients can help maintain cell health and extend the duration of the production phase in fed-batch cultures.[3]
-
Activation of Key Metabolic Pathways: Studies have shown that this compound can activate the mTOR signaling pathway, which is crucial for protein translation, and can enhance gene transcription for the target protein.[7]
Data Presentation: Effects of this compound on Cell Culture Performance
The following tables summarize the quantitative effects of this compound supplementation on key cell culture parameters as reported in various studies.
Table 1: Effect of this compound on CHO Cell Growth and IgG Production
| Supplementation | Concentration (g/L) | Effect on Max. Cell Density | Effect on IgG Production | Reference |
| This compound (YE) | 1 | 70% increase | - | [6] |
| This compound (YE) + Yeast Peptone A (YP.A) | 1 (YE) + 4 (YP.A) | - | 180% increase | [6] |
| Yeast Lysate | Not specified | - | Titer of 1265 mg/L (vs. 760 mg/L in control) | [3] |
Table 2: Effect of this compound on Recombinant β-galactosidase Production in S. cerevisiae
| Medium Composition | Biomass (g/L) after 48h | β-galactosidase Activity (U/L) after 48h | Reference |
| Deproteinized Cheese Whey (DCW) + 1% this compound + 1% Peptone | 10.5 | 110,000 | [8][9] |
| DCW + 1% this compound + 2% Peptone | 11.2 | 125,000 | [8][9] |
| DCW + 1% this compound + 3% Peptone | 12.5 | 150,000 | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound from Saccharomyces cerevisiae
This protocol describes a general method for producing this compound in a laboratory setting.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Deionized water
-
Autoclave
-
Centrifuge and appropriate centrifuge tubes
-
Spray dryer (optional, for powdered extract)
-
-20°C freezer for storage
Procedure:
-
Yeast Suspension: Prepare an aqueous suspension of baker's yeast in deionized water.
-
Cell Lysis: Autoclave the yeast suspension at 115°C for 10 minutes to induce cell lysis. Immediately cool the suspension on ice.[10]
-
Removal of Cell Debris (Initial): Centrifuge the lysed suspension at 4,000 x g for 10 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble this compound.
-
Clarification of Supernatant: Re-centrifuge the supernatant under the same conditions to ensure the removal of any remaining insoluble components.[10]
-
Sterilization: Autoclave the clarified supernatant again to ensure sterility.[10]
-
Storage (Liquid Form): The resulting water-soluble this compound can be stored at -20°C.[10]
-
Powdering (Optional): For a powdered form, the liquid extract can be dried using a spray dryer.[10]
Protocol 2: Media Supplementation with this compound for Fed-Batch Culture of CHO Cells
This protocol outlines the steps for using this compound as a feed supplement in a fed-batch culture of CHO cells for monoclonal antibody production.
Materials:
-
CHO cell line producing the recombinant protein of interest
-
Basal cell culture medium (chemically defined)
-
Sterile this compound solution (e.g., 100 g/L stock, filter-sterilized)
-
Bioreactor
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial Culture: Inoculate the bioreactor with the CHO cells in the basal chemically defined medium.
-
Batch Phase: Culture the cells in batch mode until a specific cell density is reached or a key nutrient, like glucose or glutamine, becomes limited.
-
Fed-Batch Strategy: Initiate the fed-batch phase by adding a feeding solution containing concentrated nutrients. The this compound solution can be added as part of this feed or as a separate feed stream.
-
Determining this compound Concentration: The optimal concentration of this compound needs to be determined empirically. A starting point for optimization could be a final concentration in the range of 1-5 g/L.[6][11]
-
Monitoring Cell Growth and Productivity: Regularly sample the culture to monitor viable cell density, viability, and recombinant protein titer.
-
Data Analysis: Compare the growth and production kinetics of the culture supplemented with this compound to a control culture without supplementation to quantify the benefits.
Protocol 3: Quantitative Analysis of this compound Composition
A basic analysis of the prepared or commercial this compound can provide insights into its quality and consistency.
Materials:
-
This compound sample
-
Bradford assay reagents for protein quantification
-
High-Performance Liquid Chromatography (HPLC) system for amino acid and carbohydrate analysis
Procedure:
-
Protein Content: Determine the total protein concentration using a standard method like the Bradford assay. A typical this compound contains around 30% protein.[10]
-
Amino Acid Profile: Analyze the free amino acid composition using HPLC with pre-column derivatization.
-
Carbohydrate Content: Determine the total carbohydrate concentration using an appropriate assay or HPLC with a suitable column and detector.
-
Ash and Moisture Content: These parameters can be determined by standard analytical methods to assess the overall purity of the extract.
Visualizations
Caption: Workflow for the production of this compound.
Caption: Impact of this compound components on protein production.
Conclusion
This compound is a powerful and widely used supplement for enhancing the performance of cell cultures in recombinant protein production. Its rich and complex nutritional profile supports higher cell densities and increased protein titers. While its variability necessitates careful process monitoring and control, the significant improvements in productivity often outweigh this challenge. The protocols and data provided in these application notes offer a foundation for researchers and professionals in drug development to effectively utilize this compound as a complex nitrogen source to optimize their bioprocesses.
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itwreagents.com [itwreagents.com]
- 3. researchgate.net [researchgate.net]
- 4. en.angelyeast.com [en.angelyeast.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the intracellular effects of this compound on the enhancement of Fc-fusion protein production in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. literatur.thuenen.de [literatur.thuenen.de]
Application of Yeast Extract in Vaccine and Therapeutic Protein Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extract is a complex, water-soluble mixture of amino acids, peptides, carbohydrates, vitamins, and trace elements derived from the autolysis or hydrolysis of yeast cells, typically Saccharomyces cerevisiae.[1] In the biopharmaceutical industry, it serves as a critical nutrient supplement in cell culture media for the production of vaccines and therapeutic proteins.[2] Its rich composition promotes robust cell growth, enhances protein expression, and can influence post-translational modifications, making it a valuable component in bioprocesses.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in these manufacturing processes.
Key Benefits of this compound in Biomanufacturing
This compound offers several advantages in vaccine and therapeutic protein production:
-
Enhanced Cell Growth and Viability: It provides a wide range of essential nutrients that support high-density cell cultures and prolong cell viability.[4]
-
Increased Protein Titer: Supplementation with this compound has been shown to significantly boost the yield of recombinant proteins, including monoclonal antibodies (mAbs).[3]
-
Animal-Component Free: As a non-animal-derived supplement, this compound reduces the risk of introducing adventitious agents into the manufacturing process.
-
Cost-Effective: Compared to some chemically defined media components, this compound can be a more economical option for large-scale production.[1]
Data Presentation: Impact of this compound on CHO Cell Culture Performance
The addition of this compound to chemically defined media can significantly improve key performance indicators in Chinese Hamster Ovary (CHO) cell cultures, which are commonly used for producing therapeutic proteins.
| Parameter | Control (Chemically Defined Medium) | With this compound (YE) Supplementation | Percentage Increase | Reference |
| Maximum Viable Cell Density (VCD) | 1.50 x 10⁶ cells/mL | 2.50 x 10⁶ cells/mL | 70% | [3][4] |
| Maximum IgG Concentration | 80 mg/L | 220 mg/L | 180% | [3] |
| Specific Growth Rate (in bioreactor) | 0.024 h⁻¹ | 0.029 h⁻¹ | 20% | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Feed Solution for Fed-Batch Culture
This protocol outlines the preparation of a concentrated this compound solution to be used as a feed in a fed-batch bioreactor process.
Materials:
-
This compound powder (from a reputable supplier)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile container (e.g., glass bottle or single-use bag)
-
Magnetic stirrer and stir bar or an appropriate mixing system
-
Sterile filter (0.22 µm pore size)
-
pH meter and solutions for adjustment (e.g., sterile NaOH or HCl)
Procedure:
-
Reconstitution: In a sterile container, slowly add the desired amount of this compound powder to the cell culture grade water while stirring to avoid clumping. A common starting concentration for a feed solution is 100-200 g/L.
-
Dissolution: Continue stirring until the this compound is completely dissolved. This may take 30-60 minutes at room temperature.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to be compatible with your cell culture process (typically between 6.8 and 7.2 for CHO cells) using sterile acid or base.
-
Sterile Filtration: Aseptically filter the this compound solution through a 0.22 µm sterile filter into a final sterile container.
-
Storage: Store the sterile this compound solution at 2-8°C. The stability of the solution should be validated, but it is generally recommended to use it within a few weeks of preparation.
Protocol 2: Fed-Batch Culture of CHO Cells for Monoclonal Antibody Production using this compound Supplementation
This protocol provides a general framework for a fed-batch culture of a recombinant CHO cell line producing a monoclonal antibody, with this compound as a key feed component.
Materials and Equipment:
-
Recombinant CHO cell line expressing the desired monoclonal antibody
-
Chemically defined basal medium
-
Sterile prepared this compound feed solution (from Protocol 1)
-
Sterile glucose feed solution (e.g., 400 g/L)
-
Bioreactor with appropriate controls for temperature, pH, and dissolved oxygen (DO)
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
Protein quantification assay (e.g., Protein A HPLC)
Procedure:
-
Inoculum Expansion: Expand the CHO cells from a frozen vial through a series of shake flasks or wave bioreactors until a sufficient cell density is reached to inoculate the main production bioreactor. Ensure cells are in the exponential growth phase with high viability (>95%).
-
Bioreactor Inoculation: Inoculate the production bioreactor containing the basal medium at a target viable cell density (e.g., 0.5 - 1.0 x 10⁶ cells/mL).
-
Batch Phase: Culture the cells in batch mode, maintaining the temperature at 37°C, pH at a setpoint (e.g., 7.1), and DO at a setpoint (e.g., 40-50% of air saturation).
-
Initiation of Feeding: Begin the fed-batch strategy on a predetermined day (e.g., day 3 or when glucose concentration drops to a specific level).
-
Feeding Strategy:
-
This compound Feed: Add the sterile this compound solution as a bolus or continuous feed. A typical starting point is to add a volume that results in a final concentration of 1-5 g/L of this compound in the bioreactor per day.
-
Glucose Feed: Monitor the glucose concentration daily and add the glucose feed solution as needed to maintain the concentration within a target range (e.g., 2-6 g/L).
-
-
Process Monitoring:
-
Daily Sampling: Take daily samples from the bioreactor to measure viable cell density, viability, glucose, lactate, and other relevant metabolites.
-
Product Titer: Measure the monoclonal antibody concentration at regular intervals (e.g., every 2-3 days).
-
-
Culture Duration: Continue the fed-batch culture until the cell viability drops significantly (e.g., below 50-60%), which is typically between 14 to 21 days.
-
Harvest: When the culture is complete, harvest the cell culture fluid for downstream purification of the monoclonal antibody.
Mandatory Visualizations
Caption: Experimental workflow for fed-batch culture with this compound.
Caption: Simplified signaling impact of this compound in bioproduction.
Troubleshooting Guide for this compound Variability
Lot-to-lot variability in this compound is a common challenge that can impact process consistency.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Cell Growth | Variation in the composition of amino acids, peptides, or growth factors between this compound lots. | 1. Qualify new lots of this compound in small-scale models before use in large-scale production. 2. Work with the supplier to obtain information on the consistency of their manufacturing process and request a consistent source. 3. Consider blending multiple small lots to average out variability. |
| Changes in Product Quality (e.g., Glycosylation) | Fluctuations in the levels of specific precursors or trace metals that can influence post-translational modifications. | 1. Perform product quality analysis (e.g., glycan profiling) as part of the lot qualification process. 2. If a correlation is identified, work with the supplier to control the levels of the critical components. |
| Precipitation in Feed Solution | High concentrations of certain components or interactions with other media constituents. | 1. Optimize the concentration of the this compound in the feed solution. 2. Evaluate the solubility at different temperatures and pH values. 3. Prepare the this compound feed as a separate solution from other concentrated feeds. |
Conclusion
This compound is a powerful and widely used supplement in the manufacturing of vaccines and therapeutic proteins. Its ability to enhance cell growth and protein production makes it a valuable tool for process intensification. However, its inherent complexity and variability necessitate careful sourcing, qualification, and implementation into bioprocesses. By following detailed protocols and implementing robust troubleshooting strategies, researchers and manufacturers can effectively harness the benefits of this compound to improve the efficiency and consistency of their production processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis B vaccine produced in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fractionation of this compound by nanofiltration process to assess key compounds involved in CHO cell culture improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Anaerobic Digestion with Yeast Extract
Introduction
Anaerobic digestion (AD) is a biological process where microorganisms break down organic matter in the absence of oxygen, producing biogas—a renewable energy source primarily composed of methane (B114726) (CH₄) and carbon dioxide (CO₂). The efficiency and stability of AD processes are paramount for maximizing methane yield and ensuring consistent operation. Yeast extract, a rich source of soluble proteins, amino acids, vitamins, and trace elements, serves as a valuable supplement to enhance the performance of anaerobic digesters. These application notes provide a comprehensive overview of the utilization of this compound in AD processes, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound positively influences anaerobic digestion through several mechanisms:
-
Nutrient Supplementation: It provides essential nutrients that may be lacking in the primary feedstock, stimulating the growth and metabolic activity of various microbial groups involved in the four stages of anaerobic digestion: hydrolysis, acidogenesis, acetogenesis, and methanogenesis.
-
Enhanced Bioavailability of Trace Metals: The amino acids in this compound can form soluble complexes with essential trace metals like nickel (Ni) and cobalt (Co).[1] This complexation prevents the precipitation of these metals with sulfides, which are often present in anaerobic environments, thereby increasing their bioavailability for microbial uptake.[1] Nickel and cobalt are crucial cofactors for enzymes involved in methane formation.
-
Stimulation of Microbial Activity: The readily available nutrients in this compound can accelerate the metabolic rates of microorganisms, leading to faster degradation of organic matter. Studies have shown that this compound can stimulate the growth of cellulolytic consortia, which are responsible for breaking down complex carbohydrates.
-
Buffering Capacity and pH Stability: The addition of this compound can contribute to the buffering capacity of the digester, helping to maintain a stable pH. This is particularly important as the accumulation of volatile fatty acids (VFAs) during acidogenesis can lead to a drop in pH, inhibiting the activity of methanogenic archaea.[2]
-
Ethanol (B145695) Pathway Modification: In the anaerobic digestion of some feedstocks like food waste, yeast can convert biodegradable organic matter into neutral ethanol instead of acidic VFAs like propionic or butyric acid.[2] This ethanol is then gradually converted to acetic acid, a direct precursor for methane production, which can reduce the risk of acidification and improve overall process stability.[2]
Quantitative Effects on Process Performance
The addition of this compound has been shown to have a significant positive impact on key anaerobic digestion performance indicators. The following table summarizes quantitative data from various studies.
| Parameter | Feedstock | This compound Dosage | Observation |
| Methane Production | Butyrate-utilizing cocultures | 0.1% | 142% increase in methane produced after 18 days of incubation.[3] |
| Methane Production | Food Waste | Not specified | Addition of yeast restored and promoted biogas production.[2] |
| Methane Yield | Cow Dung | 1:2 ratio (yeast:cow dung) | Optimum biogas yield was achieved at this ratio.[4][5] |
| Biogas Production | Brewery Wastewater | 0.7% (of residual yeast) | A 50% increase in biogas production was observed.[6] |
| Volatile Fatty Acid (VFA) Consumption | Food Waste | Not specified | Exhibited a high VFA consumption rate and low propionic acid concentration.[2] |
| pH Stability | Vegetable Waste | 4 mL of 200 g TS/L solution daily | Increased pH levels to 7.6-7.7 and recovered methane production.[1] |
Protocols for Evaluating this compound in Anaerobic Digestion
This section provides a detailed protocol for conducting a Biochemical Methane Potential (BMP) assay to evaluate the effect of this compound supplementation. BMP assays are fundamental laboratory-scale batch tests used to determine the maximum methane yield of a substrate under anaerobic conditions.[7][8][9]
Objective: To quantify the impact of this compound on the methane yield and production rate from a given organic substrate.
Materials:
-
Anaerobic Inoculum: Sourced from a stable, active anaerobic digester.
-
Substrate: The organic material to be tested (e.g., cellulose, food waste, wastewater sludge).
-
This compound: High-quality, soluble this compound powder.
-
BMP Bottles: Serum bottles of appropriate volume (e.g., 160 mL or 500 mL) with gas-tight septa.
-
Incubator or Water Bath: Capable of maintaining a constant mesophilic (35-38°C) or thermophilic (50-55°C) temperature.[8]
-
Gas Measurement System: Such as a water displacement method or a gas chromatograph (GC) for analyzing biogas composition.[10]
-
Analytical Equipment: For measuring pH, Total Solids (TS), Volatile Solids (VS), Chemical Oxygen Demand (COD), and Volatile Fatty Acids (VFAs).[11][12][13]
Experimental Setup:
A typical BMP assay includes three sets of triplicate bottles:
-
Blank: Contains only inoculum and basal medium (if used). This measures the background methane production from the inoculum itself.[8]
-
Control: Contains inoculum, a standard substrate with a known theoretical methane yield (e.g., microcrystalline cellulose), and basal medium. This verifies the activity of the inoculum.[8]
-
Test Group(s): Contains inoculum, the test substrate, and varying concentrations of this compound.
Protocol:
-
Inoculum Preparation:
-
Collect fresh inoculum from an active digester.
-
Pre-incubate the inoculum at the desired experimental temperature for several days to degas and reduce background methane production.
-
-
Substrate and this compound Preparation:
-
Characterize the substrate for its TS, VS, and COD content.
-
Prepare a stock solution of this compound (e.g., 10 g/L in deionized water).
-
-
BMP Bottle Setup:
-
To each BMP bottle, add a specific amount of inoculum. A common inoculum to substrate ratio (ISR) on a VS basis is 2:1.
-
Add the substrate to the control and test bottles.
-
Add the calculated volume of this compound stock solution to the test bottles to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
If necessary, add a basal nutrient medium to ensure all essential nutrients are present.
-
Adjust the pH of the mixture in each bottle to a neutral range (e.g., 7.0-7.2) using HCl or NaOH.
-
Fill the remaining headspace with an inert gas (e.g., nitrogen or a mixture of N₂/CO₂) to create anaerobic conditions.
-
Seal the bottles immediately with gas-tight septa and aluminum crimps.
-
-
Incubation and Monitoring:
-
Place the bottles in an incubator or water bath at a constant mesophilic or thermophilic temperature.
-
Mix the contents of the bottles regularly (e.g., once a day) to ensure good contact between the microorganisms and the substrate.
-
Monitor biogas production daily or at regular intervals using a gas-tight syringe and a water displacement system or by direct injection into a GC.[10]
-
At the end of the experiment (typically after 30-60 days or when biogas production ceases), measure the final pH, VFA concentration, and VS reduction in each bottle.[8]
-
-
Data Analysis:
-
Calculate the cumulative methane production for each bottle over time.
-
Subtract the average methane production of the blank from the test and control groups to determine the net methane production from the substrate.
-
Express the methane yield as mL CH₄/g VS added or L CH₄/kg COD added.
-
Analyze the methane production rate to assess the kinetics of the digestion process.
-
Analytical Methods Summary
| Parameter | Method | Purpose |
| Biogas Volume | Water Displacement Method | To measure the total volume of biogas produced. |
| Biogas Composition (CH₄, CO₂) | Gas Chromatography (GC) with a Thermal Conductivity Detector (TCD) | To determine the concentration of methane in the biogas. |
| pH | pH meter | To monitor the acidity/alkalinity of the digester, which is crucial for microbial activity.[12] |
| Total Solids (TS) and Volatile Solids (VS) | Gravimetric method (drying at 105°C for TS, followed by ignition at 550°C for VS) | To quantify the organic content of the substrate and monitor its reduction during digestion.[11] |
| Chemical Oxygen Demand (COD) | Dichromate reflux method | To measure the organic strength of the substrate and effluent.[12] |
| Volatile Fatty Acids (VFAs) | Gas Chromatography (GC) with a Flame Ionization Detector (FID) or titration | To monitor the concentration of intermediate products, which can indicate process imbalances.[12][14] |
| Alkalinity | Titration method | To assess the buffering capacity of the system against pH changes.[11] |
Visualizations
Experimental Workflow for BMP Assay
Caption: Workflow for a Biochemical Methane Potential (BMP) assay.
Mechanism of this compound Enhancement in Anaerobic Digestion
Caption: How this compound components enhance anaerobic digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of yeast addition on the biogas production performance of a food waste anaerobic digestion system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. Anaerobic Co-Digestion of Cattle Manure and Brewer’s Residual Yeast: Process Stability and Methane and Hydrogen Sulfide Production [mdpi.com]
- 7. Evaluating biochemical methane production from brewer's spent yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical methane potential (BMP) – BPC Instruments [bpcinstruments.com]
- 10. Frontiers | Performance Monitoring of Anaerobic Digestion at Various Organic Loading Rates of Commercial Malaysian Food Waste [frontiersin.org]
- 11. ecommons.cornell.edu [ecommons.cornell.edu]
- 12. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 13. mdpi.com [mdpi.com]
- 14. kheconsult.com [kheconsult.com]
Application Notes and Protocols for Incorporating Yeast Extract into Solid-State Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state fermentation (SSF) is a powerful technology for the production of a wide array of bioactive compounds, including enzymes, organic acids, and secondary metabolites. The success of SSF hinges on the optimal formulation of the solid substrate to support robust microbial growth and maximize product yield. Yeast extract is a key nutritional supplement in SSF media, providing a rich source of nitrogen, amino acids, vitamins, and growth factors.[1][2] This document provides detailed application notes and protocols for the effective incorporation of this compound into solid-state fermentation processes.
Application Notes
The Role of this compound in Solid-State Fermentation
This compound is a complex and highly nutritious supplement derived from the enzymatic or autolytic digestion of yeast cells, typically Saccharomyces cerevisiae.[2][3] Its primary role in SSF is to provide readily available nutrients that may be limited in the solid substrate, thereby enhancing microbial biomass and the production of target metabolites.[1] The key components of this compound and their functions include:
-
Amino Acids and Peptides: Serve as readily assimilable nitrogen sources, crucial for protein synthesis and enzymatic production.[1] The presence of specific amino acids can also act as precursors for certain secondary metabolites.[4]
-
Vitamins and Minerals: A broad spectrum of B-complex vitamins and essential minerals in this compound function as cofactors for various metabolic enzymes, promoting vigorous microbial activity.[1][2]
-
Growth Factors: Purines, pyrimidines, and other growth-promoting substances in this compound can significantly shorten the lag phase of microbial growth and enhance overall fermentation efficiency.[1]
Methods of Incorporation
The method of incorporating this compound into the solid substrate is critical to ensure uniform nutrient distribution and optimal moisture content. The two primary methods are:
-
Dry Mixing: this compound powder is directly mixed with the dry solid substrate before moisture adjustment. This method is straightforward but requires thorough mixing to avoid nutrient hotspots.
-
Wet Mixing: this compound is dissolved in the liquid used to moisten the solid substrate. This approach generally ensures a more homogeneous distribution of nutrients throughout the fermentation mash.[5][6]
The choice of method depends on the scale of the fermentation, the nature of the solid substrate, and the specific requirements of the microorganism.
Optimizing this compound Concentration
The optimal concentration of this compound is highly dependent on the microorganism, the solid substrate, and the desired product. While this compound is beneficial, excessive concentrations can sometimes lead to substrate agglomeration, reduced porosity, and in some cases, catabolite repression, which may inhibit the production of certain secondary metabolites. Therefore, empirical optimization is crucial. Typical concentrations in SSF media range from 0.3% to 4% (w/w) on a dry substrate basis.[5][6]
Quantitative Data on this compound Concentration
The concentration of this compound can significantly impact the yield of various products in SSF. The following tables summarize the quantitative effects of this compound on the production of cellulase, lipase, and protease.
Table 1: Effect of this compound Concentration on Cellulase Production
| Microorganism | Solid Substrate | This compound Conc. (% w/w) | Enzyme Activity | Reference |
| Penicillium sp. | Oil Palm Empty Fruit Bunch | 0 | Low CMCase, FPase, CBase | [7] |
| Penicillium sp. | Oil Palm Empty Fruit Bunch | 2.5 | Increased CMCase, FPase, CBase | [7] |
| Penicillium sp. | Oil Palm Empty Fruit Bunch | 5.0 | Optimal CMCase, FPase, CBase | [7] |
| Penicillium sp. | Oil Palm Empty Bunch | 7.5 | Decreased CMCase, FPase, CBase | [7] |
| Penicillium sp. | Oil Palm Empty Fruit Bunch | 10.0 | Further Decrease in Activity | [7] |
| Bacillus strains | Not Specified | 0.7% | Highest CMCase (2.35 U/ml) & FPase (1.19 U/ml) | [8] |
| Aspergillus sp. IN5 | Soybean Residue | 2.5% | High Cellulase, β-glucosidase | [9] |
Table 2: Effect of this compound Concentration on Lipase Production
| Microorganism | Solid Substrate | This compound Conc. (% w/w) | Lipase Activity (U/gds) | Reference |
| Candida viswanathii | Wheat Bran + Barley Spent Grain | 0 | ~15 | [10] |
| Candida viswanathii | Wheat Bran + Barley Spent Grain | 1.0 | ~25 | [10] |
| Candida viswanathii | Wheat Bran + Barley Spent Grain | 2.0 | ~35 | [10] |
| Candida viswanathii | Wheat Bran + Barley Spent Grain | 3.0 | ~40 | [10] |
| Candida viswanathii | Wheat Bran + Barley Spent Grain | 4.0 | ~38 | [10] |
| Bacillus thermoamylovorans | Not Specified | 0.5% | 42.12 U/mL | [5] |
| Aspergillus oryzae | Not Specified | 1% | High Lipase Production | [11] |
Table 3: Effect of this compound Concentration on Protease Production
| Microorganism | Solid Substrate | This compound Conc. (% w/w) | Protease Activity (U/ml) | Reference |
| Yeast Isolate Y-46 | Not Specified | 1.0% | 0.243 | [12] |
| Bacillus licheniformis KBDL4 | Casein Medium | 0.4% | High Protease Production | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound from Baker's Yeast
This protocol describes a simple and rapid method for producing this compound in the laboratory.[13]
Materials:
-
Fresh baker's yeast (Saccharomyces cerevisiae)
-
Deionized water
-
Autoclave
-
Centrifuge and centrifuge tubes
-
Spray dryer (optional, for powdered extract)
-
Beakers and other standard laboratory glassware
Procedure:
-
Yeast Suspension: Prepare an aqueous suspension of yeast cells by adding 500 g of baker's yeast to 2 L of deionized water.[13]
-
Cell Lysis: Autoclave the yeast suspension at 115°C for 10 minutes, followed by rapid cooling on ice. This thermal shock helps to disrupt the yeast cell walls.[13]
-
Separation of Cell Debris: Centrifuge the suspension at 400 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the soluble this compound.
-
Re-centrifugation: To ensure complete removal of insoluble components, re-centrifuge the supernatant under the same conditions.[13]
-
Sterilization: The collected liquid this compound can be sterilized by autoclaving before use.
-
(Optional) Powdering: For long-term storage, the liquid extract can be converted to a powder using a spray dryer.[13]
Protocol 2: Incorporation of this compound into a Solid-State Fermentation Medium
This protocol provides a general procedure for preparing a solid-state fermentation medium supplemented with this compound.
Materials:
-
Solid substrate (e.g., wheat bran, rice straw, soybean meal)
-
This compound (powdered or liquid)
-
Other nutrient salts (as required by the specific fermentation)
-
Deionized water
-
Autoclavable fermentation flasks or trays
-
Autoclave
Procedure:
-
Substrate Preparation: Weigh the desired amount of dry solid substrate into the fermentation vessel.
-
Dry Mixing (if applicable): If using powdered this compound and the dry mixing method, add the this compound powder and any other dry nutrient salts to the substrate. Mix thoroughly to ensure homogeneity.
-
Nutrient Solution Preparation (for Wet Mixing): If using the wet mixing method, dissolve the this compound and any other soluble nutrients in the calculated volume of deionized water. The amount of water should be sufficient to achieve the desired final moisture content of the solid medium (typically 50-70%).[12][14][15]
-
Moistening the Substrate:
-
For dry-mixed substrates, gradually add the deionized water while mixing continuously to ensure even moisture distribution.
-
For wet mixing, pour the prepared nutrient solution over the solid substrate and mix thoroughly.
-
-
Homogenization: Ensure the final mixture has a crumbly, moist consistency without any free-flowing water.
-
Sterilization: Seal the fermentation vessels with cotton plugs or other breathable closures and sterilize by autoclaving, typically at 121°C for 15-20 minutes.[10] Be aware that prolonged autoclaving can degrade some nutrients, so a high-temperature, short-time sterilization method like steam explosion may be preferable for large-scale operations.[16]
-
Inoculation: After the sterilized medium has cooled to the appropriate temperature, inoculate it with the desired microorganism under aseptic conditions.
Protocol 3: Optimization of this compound Concentration
This protocol outlines an experimental workflow to determine the optimal concentration of this compound for a specific solid-state fermentation process.
Materials:
-
Solid substrate and other media components
-
This compound
-
Fermentation vessels
-
Inoculum of the desired microorganism
-
Analytical equipment for quantifying the target product (e.g., spectrophotometer for enzyme assays, HPLC for metabolites)
Procedure:
-
Range Finding: Based on literature values, select a range of this compound concentrations to test (e.g., 0%, 0.5%, 1.0%, 2.0%, 3.0%, 4.0% w/w on a dry substrate basis).
-
Media Preparation: Prepare a series of SSF media as described in Protocol 2, with each series containing one of the selected concentrations of this compound. Prepare at least three replicates for each concentration.
-
Fermentation: Inoculate all media with the same concentration of the microorganism and incubate under identical conditions (temperature, humidity, aeration).
-
Sampling and Analysis: At predetermined time points during the fermentation, collect samples from each replicate.
-
Product Quantification: Analyze the samples to determine the concentration or activity of the target product. Also, monitor other relevant parameters such as biomass (if possible), pH, and moisture content.
-
Data Analysis: Plot the product yield as a function of this compound concentration to identify the optimal level. Statistical analysis should be performed to determine the significance of the results.
Visualizations
Signaling Pathways
This compound provides a complex mixture of amino acids that can activate specific signaling pathways in fungi, influencing gene expression and metabolic activity.
Caption: Amino Acid Sensing via the SPS Pathway in Yeast.[6][13]
Caption: TOR Signaling Pathway Activation by Amino Acids.[17]
Experimental Workflow
Caption: Experimental Workflow for SSF Optimization.[14][18][19][20]
References
- 1. Frontiers | Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste [frontiersin.org]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids Drive the Deterministic Assembly Process of Fungal Community and Affect the Flavor Metabolites in Baijiu Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellulase production under solid-state fermentation by Aspergillus sp. IN5: Parameter optimization and application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino Acid Signaling in Yeast: Post-genome Duplication Divergence of the Stp1 and Stp2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijert.org [ijert.org]
- 16. Lipase Production by Limtongozyma siamensis, a Novel Lipase Producer and Lipid Accumulating Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting precipitation in concentrated yeast extract solutions
This guide provides troubleshooting for common issues related to precipitation in concentrated yeast extract solutions, helping researchers, scientists, and drug development professionals ensure the quality and stability of their culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated this compound solution cloudy or exhibiting precipitation immediately after preparation?
A1: Cloudiness or immediate precipitation upon dissolving this compound powder can be attributed to several factors:
-
Incomplete Dissolution: Highly concentrated solutions may require more vigorous or prolonged mixing to fully dissolve all components.
-
Water Quality: The presence of certain ions in the water, particularly calcium and magnesium, can react with phosphates and other components in the this compound to form insoluble salts.[1] This is especially common if the water purification system is not functioning optimally.[1]
-
pH of the Solution: The initial pH of the water can affect the solubility of this compound components. Yeast proteins, for example, have their lowest solubility near their isoelectric point, which is often in the acidic range (pH 3.5-5).[2][3][4]
-
Quality of this compound: The composition of this compound can vary between lots and manufacturers. Some batches may contain higher levels of less soluble components.[5]
Troubleshooting Steps:
-
Ensure the powder is fully dissolved by using a magnetic stirrer and allowing adequate mixing time.
-
Use high-purity, deionized, or distilled water for solution preparation.
-
Check the pH of the solution after dissolving the this compound. A typical pH for a 2% solution is between 6.8 and 7.2.[5] Adjust if necessary using dilute HCl or NaOH.
-
If the problem persists, test a different lot number of the this compound powder.
Q2: I observed a significant amount of precipitation after autoclaving my this compound solution. What is the cause and how can I prevent it?
A2: Heat-induced precipitation during autoclaving is a common issue and is often caused by chemical reactions between media components at high temperatures.[6]
-
Maillard Reaction: At the high temperatures of an autoclave, amino acids from the this compound can react with reducing sugars (if present in the medium) in a process called the Maillard reaction.[6] This not only causes browning of the medium but can also lead to the formation of insoluble products.[6][7]
-
Phosphate (B84403) Precipitation: If your medium contains phosphate salts and metal ions (like magnesium or calcium), they can precipitate as insoluble phosphate salts during autoclaving.[1][6][8][9] this compound itself contains trace amounts of these ions.[6]
-
Protein Denaturation: High heat can cause denaturation and aggregation of proteins within the this compound, leading to precipitation.[10] While most proteins are denatured, this aggregation can contribute to visible particulates.[10]
Troubleshooting Steps:
-
Separate Sterilization: Autoclave the concentrated this compound solution separately from other components like phosphate buffers, magnesium salts, and sugar solutions.[1][6][8] Combine the solutions aseptically after they have cooled to room temperature.
-
Filter Sterilization: For a heat-sensitive formulation, use filter sterilization (0.22 µm filter) for the complete medium or for the concentrated this compound portion instead of autoclaving.[5][7]
-
Minimize Heat Exposure: Ensure the autoclave cycle is not longer or hotter than necessary for sterilization. Promptly retrieve the solution after the cycle is complete to avoid prolonged heat exposure.[6]
Q3: My clear, sterile this compound solution developed a precipitate during storage at 4°C. Is this normal?
A3: Precipitation during cold storage can occur and is not necessarily indicative of contamination.
-
Cryoprecipitation: Some proteins and complex carbohydrates in the this compound have lower solubility at colder temperatures and can precipitate out of the solution. This is a reversible process, and the precipitate may redissolve upon warming to room temperature.
-
Concentration Effects: Highly concentrated solutions are more prone to precipitation at lower temperatures as the saturation limit of solutes decreases.
-
pH Shifts: The pH of buffered solutions can sometimes shift slightly with temperature changes, potentially moving closer to the isoelectric point of certain proteins and causing them to precipitate.
Troubleshooting Steps:
-
Before use, allow the solution to warm to room temperature and gently swirl to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may be necessary to centrifuge the solution and decant the supernatant for use, provided the removal of the precipitate does not significantly alter the required nutrient composition.
-
Consider preparing and storing the this compound at a slightly lower concentration if cold precipitation is a recurring issue.
-
For long-term storage, refer to the manufacturer's recommendations. Some this compound solutions are best stored at 15-30°C.[11]
Q4: How can I differentiate between microbial contamination and chemical precipitation?
A4: Differentiating between contamination and chemical precipitation is crucial for troubleshooting.
-
Appearance: Chemical precipitates often appear as crystalline or amorphous sediment and may settle uniformly at the bottom of the container. Microbial contamination often presents as diffuse turbidity, cloudiness, films on the surface, or distinct clumps or "floaters."[12]
-
Microscopy: A simple wet mount or Gram stain viewed under a microscope will quickly reveal the presence of bacteria or yeast cells. Chemical precipitates will appear as non-cellular debris.
-
Incubation Test: Aseptically transfer a small aliquot of the solution into a sterile tube of nutrient broth. Incubate at 37°C for 24-48 hours. Turbidity in the broth indicates microbial contamination.[12]
Data and Protocols
Data Presentation
Table 1: Effect of Sterilization Method on Solution Clarity and pH
| This compound Lot | Concentration (g/L) | Sterilization Method | Initial Appearance | Post-Sterilization Appearance | Final pH |
| A | 100 | Autoclave (121°C, 15 min) | Clear, light amber | Cloudy, dark amber, fine ppt. | 6.5 |
| A | 100 | Filter (0.22 µm) | Clear, light amber | Clear, light amber | 7.1 |
| B | 100 | Autoclave (121°C, 15 min) | Clear, light amber | Slight haze, no ppt. | 6.7 |
| B | 100 | Filter (0.22 µm) | Clear, light amber | Clear, light amber | 7.0 |
ppt. = precipitate
Table 2: Influence of pH on Yeast Protein Solubility
| Precipitation pH | Protein Solubility (%) | Appearance of Solution |
| 3.5 | ~7% | High precipitation |
| 4.0 | ~25% | Moderate precipitation |
| 4.5 | ~35% | Low precipitation |
| 5.0 | ~35% | Low precipitation |
Data is representative and adapted from studies on S. cerevisiae protein precipitation.[4]
Experimental Protocols
Protocol 1: Preparation of Concentrated this compound Solution
-
Weigh the desired amount of this compound powder.
-
Measure out 80% of the final required volume of high-purity water (e.g., Milli-Q or WFI) into a sterile glass beaker or bottle with a magnetic stir bar.
-
Place the container on a magnetic stir plate and slowly add the this compound powder while the water is stirring to prevent clumping.
-
Continue stirring until the powder is completely dissolved. This may take 15-30 minutes for concentrated solutions.
-
Check the pH of the solution using a calibrated pH meter. Adjust to the desired pH (typically 6.8-7.2) using 1N HCl or 1N NaOH.
-
Add water to reach the final desired volume and mix thoroughly.
-
Proceed to sterilization.
Protocol 2: Recommended Sterilization Methods
Method A: Autoclaving (Heat Sterilization)
-
Dispense the prepared this compound solution into an autoclave-safe bottle, filling it to no more than 75% of its total volume.
-
Loosely fasten the cap to allow for pressure equalization.
-
Autoclave at 121°C for 15 minutes.[13] Note: Longer times may be required for larger volumes, but this increases the risk of precipitation.[6]
-
After the cycle, allow the solution to cool to room temperature before tightening the cap.
-
If autoclaving components separately, allow all solutions to cool before mixing them aseptically in a laminar flow hood.
Method B: Filter Sterilization
-
Select a sterile syringe filter or vacuum filtration unit with a 0.22 µm pore size membrane (e.g., PVDF, PES).
-
Aseptically pass the prepared this compound solution through the filter into a sterile receiving container inside a laminar flow hood.
-
This method is preferred for preventing heat-induced precipitation and degradation of heat-labile components.[7]
Visual Guides
References
- 1. precipitate coming out of media! - General Lab Techniques [protocol-online.org]
- 2. pH-Controlled Yeast Protein Precipitation from Saccharomyces cerevisiae: Acid-Induced Denaturation for Improved Emulsion Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-Controlled Yeast Protein Precipitation from Saccharomyces cerevisiae: Acid-Induced Denaturation for Improved Emulsion Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotrading.com [biotrading.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Autoclaving Dry this compound Powder - General Lab Techniques [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Yeast Extract for Maximizing Cell Density
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to optimize yeast extract concentration to achieve maximum cell density in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for cell growth?
A1: this compound is a natural product derived from the autolysis of yeast cells, typically Saccharomyces cerevisiae.[1] It is a complex mixture of amino acids, peptides, water-soluble vitamins (like the B-complex), carbohydrates, and trace nutrients.[2][3] These components are essential building blocks for cell growth and metabolic activity, making this compound an excellent stimulator of bacterial and fungal growth in culture media.[2][3][4]
Q2: What is the typical concentration range for this compound in culture media?
A2: A general concentration range for this compound in microbiological culture media is between 0.3% and 0.5% (w/v).[1] However, the optimal concentration can vary significantly depending on the specific microorganism, the composition of the basal medium, and the fermentation conditions. For some applications, concentrations as high as 25 g/L (2.5%) have been shown to yield high cell growth.[5]
Q3: Can too much this compound inhibit cell growth?
A3: While this compound is a rich source of nutrients, excessively high concentrations can potentially lead to inhibitory effects. This can be due to the accumulation of certain compounds or changes in the osmotic pressure of the medium. Therefore, it is crucial to determine the optimal concentration for your specific application through experimentation.
Q4: Are there alternatives to this compound?
A4: While this compound is a widely used and effective supplement, other complex nitrogen sources like peptones, beef extract, and corn steep liquor can also be used.[2][6] Yeast peptones, for instance, offer a more specific nutrient profile of peptides and amino acids.[4] The choice of supplement depends on the specific nutritional requirements of the microorganism and the goals of the experiment.
Troubleshooting Guide
Q1: My cell density is lower than expected. Could the this compound concentration be the issue?
A1: Yes, suboptimal this compound concentration can lead to lower cell densities. If the concentration is too low, it may not provide sufficient nutrients for robust growth. Conversely, if the concentration is too high, it could have inhibitory effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions. A study on recombinant Escherichia coli showed that decreasing the this compound/glucose ratio reduced the final cell concentration by about 10%.[5][7]
Q2: My fermentation is slow or has stalled. How can I determine if it's related to the this compound?
A2: A slow or stalled fermentation can be due to several factors, including unhealthy yeast, nutrient limitations, or suboptimal environmental conditions.[8] To investigate if this compound is a contributing factor, you can try the following:
-
Nutrient Supplementation: Add a small amount of concentrated this compound solution to the culture to see if growth resumes.
-
Forced Fermentation Test: This test can help determine if the issue lies with the yeast's performance or the wort's fermentability.[8]
-
Microscopic Examination: Check the morphology and viability of your cells. Stressed or unhealthy yeast may indicate a nutritional deficiency.
Q3: I'm observing high variability between batches. Could the quality of the this compound be a factor?
A3: Yes, the quality and composition of this compound can vary between manufacturers and even between different lots from the same manufacturer.[9][10] This variability can affect the nutrient profile and lead to inconsistent fermentation performance. To ensure reproducibility, it is recommended to use a high-quality, standardized this compound from a reputable supplier and to test new lots before use in large-scale experiments.[9]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal this compound concentration for maximizing the cell density of a specific microorganism.
-
Basal Medium Preparation: Prepare a basal medium that contains all the necessary nutrients for your microorganism except for the nitrogen source (which will be supplemented by the this compound).
-
This compound Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 10% w/v).
-
Experimental Setup:
-
Set up a series of culture flasks or a multi-well plate.
-
To each vessel, add the basal medium and varying concentrations of the this compound stock solution to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Ensure the final volume in each vessel is the same.
-
-
Inoculation: Inoculate each vessel with the same starting concentration of your microorganism.
-
Incubation: Incubate the cultures under optimal conditions for your microorganism (e.g., temperature, agitation, pH).
-
Growth Monitoring: Monitor cell growth over time by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or by performing cell counts.
-
Data Analysis: Plot the maximum cell density achieved against the this compound concentration to identify the optimal concentration.
Data Presentation
Table 1: Effect of this compound Concentration on Final Cell Density in Escherichia coli
| This compound/Glucose Ratio (w/w) | Total Glucose (g/L) | Final Cell Concentration Reduction | Reference |
| 0.1 | 40 | - | [5][7] |
| 0.05 | 40 | ~10% | [5][7] |
| 0.025 | 40 | ~10% | [5][7] |
Table 2: Effect of this compound Addition on PVAases Production and Cell Growth
| This compound (g/L) | Time of Addition (h) | Max PVAases Activity (U/mL) | Max Dry Cell Weight (g/L) | Reference |
| 0 (Control) | - | 1.08 | 1.01 | [11] |
| 2 | 18 | 2.09 | - | [11] |
| Four-point addition | - | 2.99 | 1.48 | [11] |
Table 3: Optimized Medium Composition for High-Density Fermentation of Saccharomycopsis fibuligera Y1402
| Component | Optimized Concentration (g/L) | Reference |
| Glucose | 360.61 | [12] |
| Peptone | 50 | [12] |
| This compound | 14.65 | [12] |
| KH₂PO₄ | 5.49 | [12] |
| MgSO₄ | 0.40 | [12] |
| CuSO₄ | 0.01 | [12] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low cell density issues.
Caption: Role of this compound components in promoting cell growth.
References
- 1. This compound | Culture Media [neogen.com]
- 2. ibisci.com [ibisci.com]
- 3. This compound for microbiology 8013-01-2 [sigmaaldrich.com]
- 4. procelys.com [procelys.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Medium Composition and Fluidized Bed Drying Conditions for Efficient Production of Dry Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Cell Growth and Induces Production of Polyvinyl Alcohol-Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability in Yeast Extract Performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing batch-to-batch variability in yeast extract performance.
Troubleshooting Guides
Issue 1: Unexpectedly Slow or Stalled Fermentation
Question: My fermentation is significantly slower than previous batches or has stalled completely. Could batch-to-batch variability in the this compound be the cause?
Answer: Yes, variability in this compound is a common cause of fermentation issues.[1][2] this compound is a complex mixture of amino acids, peptides, vitamins, carbohydrates, and trace elements, and its composition can vary significantly between batches.[2][3] This variability can stem from differences in the yeast strain used, the production process, and the raw materials.[3][4]
Troubleshooting Steps:
-
Verify Other Potential Causes: Before focusing on the this compound, rule out other common fermentation inhibitors:
-
Yeast Health: Ensure the yeast was healthy, viable, and pitched at the correct rate.[1][5] Old or stressed yeast can lead to poor performance.[1]
-
Wort/Media Composition: Check for consistency in your base media components.[1]
-
Temperature: Confirm that the fermentation temperature has been stable and within the optimal range for your yeast strain.[1][6][7] Temperature swings can shock the yeast, causing them to become dormant.[6]
-
Oxygenation (if applicable): Ensure adequate aeration of the wort or media before pitching the yeast.[6]
-
-
Characterize the this compound: If other causes are ruled out, analyze the problematic and a known good batch of this compound. Key parameters to compare include:
-
Total Nitrogen and Amino Acid Profile
-
Vitamin and Mineral Content
-
Peptide Distribution
-
-
Perform a Forced Fermentation Test: This will help determine if the issue lies with the yeast's performance or the fermentability of the wort/media.[1]
-
Supplement with Nutrients: If the new batch of this compound is suspected to be deficient in certain nutrients, consider adding a yeast nutrient blend to provide the necessary fuel for the cells.[1][5]
Issue 2: Inconsistent Product Titer or Quality in Recombinant Protein Production
Question: We are observing significant batch-to-batch differences in our recombinant protein yield and quality. How can this compound variability contribute to this?
Answer: this compound is a critical component in many media formulations for recombinant protein production in yeast and other microbial systems.[8][9] Its rich composition supports high-density cell growth and protein synthesis.[10] However, variations in the concentration of specific components can directly impact protein expression, folding, and post-translational modifications.[8]
Troubleshooting Workflow:
References
- 1. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 5. the5thingredient.com [the5thingredient.com]
- 6. brausupply.com [brausupply.com]
- 7. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 8. genscript.com [genscript.com]
- 9. Recombinant protein production in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Promotes Cell Growth and Induces Production of Polyvinyl Alcohol-Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Protein Yield with Yeast Extract Selection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving recombinant protein yield by carefully selecting and evaluating yeast extracts.
Frequently Asked Questions (FAQs)
Q1: What is yeast extract, and why is it a critical component in fermentation media for recombinant protein production?
A1: this compound is a natural ingredient derived from fresh yeast, typically Saccharomyces cerevisiae. It is the water-soluble concentrate of yeast cells, produced by disrupting the cell membrane and releasing the intracellular contents.[1] It is considered a critical component in fermentation media because it provides a rich and complex mixture of nutrients essential for microbial growth and metabolism, including:
-
A primary source of nitrogen : Essential for synthesizing proteins, amino acids, DNA, and RNA.
-
Growth factors : A wide range of B vitamins, nucleotides, and peptides that support robust cell growth.[2]
-
Amino acids and peptides : The building blocks for both native and recombinant proteins.[1][3]
-
Trace elements and minerals : Essential cofactors for many enzymatic reactions.[1][3][4]
Using this compound in complex media is often preferred for industrial bioprocesses due to its rich nutrient supply and relatively low cost compared to fully defined chemical media.[5]
Q2: How does the composition of this compound directly impact recombinant protein yield?
A2: The specific composition of a this compound can significantly influence both cell growth and the specific productivity of the recombinant protein. Minor differences in the extract's composition can lead to substantial changes in gene and protein expression.[1] Key compositional factors include:
-
Total Nitrogen and Amino Acid Profile : The amount and type of available nitrogen affect the synthesis of cellular proteins and the target recombinant protein. A profile rich in essential amino acids can directly boost production.
-
Peptide Content : The size and composition of peptides can influence nutrient uptake and cellular metabolism. Subtle variations in peptide content have been shown to tune the metabolic state of the organism, affecting pathways like amino acid and citrate (B86180) metabolism.[6]
-
Vitamin and Mineral Content : These micronutrients are vital for cell health and enzymatic function. Deficiencies can limit both cell density and protein expression.[2][7]
-
Source and Processing : The yeast strain used (e.g., baker's vs. brewer's yeast) and the method of extraction (e.g., autolysis, hydrolysis) create different nutritional profiles, which in turn affect fermentation performance.[1][5]
Q3: What is lot-to-lot variability in this compound, and how can it affect my experimental reproducibility?
A3: Lot-to-lot variability refers to the compositional differences between different batches of this compound from the same supplier.[5] This variability arises from differences in the raw yeast source, processing conditions, and autolysis methods.[1][5] This inconsistency is a major challenge in bioprocessing, as it can cause significant variations in strain performance, leading to:
-
Inconsistent Biomass Accumulation : Studies have shown that different lots of this compound can result in up to a 50% difference in biomass production under identical cultivation conditions.[5]
-
Variable Protein Yield : Changes in nutrient composition between lots can directly impact recombinant protein expression levels, making results difficult to reproduce.[5]
-
Altered Cellular Metabolism : Even subtle shifts in the availability of specific amino acids or peptides can alter metabolic pathways and gene expression, impacting productivity.[6]
To mitigate this, it is crucial to qualify new lots of this compound before use in large-scale or critical experiments.
Troubleshooting Guide
Problem: My recombinant protein yield is low or inconsistent across batches.
This is a common issue that can often be traced back to the media components, particularly the this compound. Follow this logical troubleshooting process to identify the root cause.
Caption: Troubleshooting flowchart for low protein yield.
Problem: I switched to a new lot of this compound, and my protein yield dropped significantly. What should I do?
This strongly suggests the new lot has a different compositional profile.
-
Quarantine the New Lot : Do not use the new lot for further large-scale experiments until it has been evaluated.
-
Perform a Comparative Analysis : Conduct a small-scale fermentation experiment comparing the old lot, the new lot, and if possible, a this compound from a different supplier.
-
Analyze Key Metrics : Measure cell density (OD600), total protein yield (e.g., via SDS-PAGE or ELISA), and specific activity of your protein.
-
Contact the Supplier : If you confirm the new lot is underperforming, contact your supplier. They may be able to provide a certificate of analysis for both lots to help identify compositional differences.
Data on this compound Performance
The selection of this compound can have a dramatic effect on protein production. The table below summarizes data from a study investigating the influence of different yeast extracts on Human Serum Albumin (HSA) production in Pichia pastoris.
| This compound Additive | Expression System | Normalized Product Level (vs. Control) | Fold Increase |
| Control (None) | GAP (constitutive) | 1.0 | - |
| YE245 | GAP (constitutive) | 4.0 | 4.0x |
| Control (None) | AOX (inducible) | 1.0 | - |
| YE582 | AOX (inducible) | 3.0 | 3.0x |
Data synthesized from a study on recombinant protein expression in P. pastoris.[8] As shown, selecting an optimal this compound (e.g., YE245 for the GAP system) can increase protein yield by up to 4-fold compared to a medium without it.[8]
Experimental Protocols
Protocol: Screening and Validating a New this compound Lot
This protocol provides a framework for evaluating a new lot of this compound against a previously established "gold standard" lot to ensure process consistency.
Caption: Workflow for qualifying a new this compound lot.
Methodology:
-
Media Preparation :
-
Prepare at least two sets of your standard fermentation medium in triplicate shake flasks.
-
Control Group : Use your current, validated lot of this compound.
-
Test Group : Use the new lot of this compound.
-
Ensure all other components, volumes, and pH levels are identical. Autoclave for sterilization.[9]
-
-
Inoculum Preparation :
-
Prepare a starter culture of your expression host using the control medium.
-
Grow the culture to a specific optical density (e.g., mid-log phase) to ensure a consistent and healthy inoculum.
-
Inoculate all control and test flasks with the same volume of starter culture to achieve an identical starting OD600.[10][11]
-
-
Fermentation and Sampling :
-
Incubate all flasks under your standard production conditions (temperature, agitation, duration).
-
At predefined intervals (e.g., every 12 hours), aseptically withdraw samples from each flask.
-
-
Analysis :
-
Cell Density : Measure the OD600 of each sample to plot growth curves.
-
Protein Expression : Lyse the cells and analyze the supernatant or whole-cell lysate. Quantify your recombinant protein using SDS-PAGE with densitometry, Western Blot, or an ELISA.
-
Data Comparison : Plot the growth curves and protein production curves for both the control and test groups.
-
-
Decision :
-
Establish acceptance criteria (e.g., the new lot must produce at least 90% of the biomass and recombinant protein yield of the control lot).
-
If the new lot meets the criteria, it can be approved for use. If not, it should be rejected.
-
The Role of this compound Components in Protein Synthesis
This compound provides essential precursors that fuel the central dogma of molecular biology, leading to the production of the desired recombinant protein.
Caption: Impact of this compound components on protein synthesis.
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.angelyeast.com [en.angelyeast.com]
- 3. This compound: Characteristics, Production, Applications and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics Approach Reveals How this compound Peptides Shape Streptococcus thermophilus Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Protein as an Easily Accessible Food Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Validation of a Standard Protocol to Assess the Fermentative and Chemical Properties of Saccharomyces cerevisiae Wine Strains [frontiersin.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
refining media composition to reduce yeast extract-induced foaming
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to yeast extract-induced foaming in fermentation media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of foaming in our yeast-based fermentation?
A1: Foaming in yeast cultures is primarily caused by the presence of surface-active molecules in the culture medium that stabilize gas bubbles generated during fermentation. This compound is a major contributor to this issue due to its complex composition of proteins, peptides, and polysaccharides, such as mannoproteins, which are released from the yeast cell wall and act as potent foam stabilizers.[1][2] Agitation and aeration in the bioreactor further exacerbate foam formation by introducing gas into the liquid.[3]
Q2: How does excessive foaming negatively impact our fermentation process?
A2: Excessive foaming can have several detrimental effects on your fermentation process, including:
-
Reduced Bioreactor Working Volume: Foam can occupy a significant portion of the bioreactor headspace, limiting the available volume for your culture and potentially leading to overflows.[1]
-
Loss of Product and Biomass: Foam can carry cells and product out of the fermenter through the exhaust gas outlet, resulting in yield loss.
-
Contamination Risk: Foam reaching the exhaust filters can wet them, creating a potential pathway for contaminating microorganisms to enter the bioreactor.
-
Inaccurate Process Monitoring: Foam can interfere with sensor probes (e.g., pH, dissolved oxygen), leading to inaccurate readings and poor process control.
-
Reduced Mass Transfer: While a small amount of foam can increase oxygen transfer, excessive and stable foam can hinder the efficient transfer of gases between the liquid and gas phases.[4]
Q3: What are the main strategies to control this compound-induced foaming?
A3: There are three primary strategies for controlling foam in fermentation:
-
Chemical Methods: The most common approach is the addition of chemical antifoaming agents that reduce the surface tension of the foam bubbles, causing them to collapse.
-
Mechanical Methods: Utilizing mechanical foam breakers installed in the headspace of the bioreactor can physically disrupt the foam.
-
Process and Media Optimization: Modifying fermentation parameters (e.g., agitation, aeration) and optimizing the media composition to reduce the concentration of foam-promoting substances are preventative measures.
Q4: Are there alternatives to this compound that produce less foam?
A4: Yes, you can consider using alternative nitrogen sources that may have a lower foaming potential. Yeast peptones, for example, are richer in short and mid-length peptide chains and have a lower concentration of free amino acids compared to this compound, which can influence their foaming properties.[5][6] However, the foaming potential of any media component should be experimentally evaluated for your specific application.
Troubleshooting Guides
Issue 1: Sudden and Excessive Foaming Early in Fermentation
| Possible Cause | Troubleshooting Action |
| High concentration of this compound | Reduce the initial concentration of this compound in your media formulation. Consider a stepwise addition of nutrients. |
| High aeration and/or agitation rates | Lower the aeration and agitation rates at the beginning of the fermentation and gradually increase them as the culture grows. |
| Suboptimal antifoam addition | Ensure your antifoam agent is being added effectively. A continuous, low-level addition is often more effective than large, intermittent doses. |
Issue 2: Persistent Foam Throughout the Fermentation
| Possible Cause | Troubleshooting Action |
| Ineffective antifoam agent | The currently used antifoam may not be suitable for your media composition. Screen a panel of different antifoam agents (e.g., silicone-based, polyglycol-based) to identify a more effective option. Refer to the experimental protocols section for guidance. |
| Antifoam degradation or consumption | Some antifoams can be consumed by the microorganisms or degrade over time. Consider increasing the dosing frequency or using a more persistent antifoam. |
| High cell density and protein production | As the cell density and product titer increase, so does the concentration of foam-stabilizing proteins. Adjust the antifoam dosing strategy accordingly, potentially increasing the rate of addition in later stages of the fermentation. |
Quantitative Data Summary
The following tables provide illustrative data on the effects of media composition and antifoam concentration on foam formation. The specific values will vary depending on the yeast strain, media composition, and bioreactor setup.
Table 1: Illustrative Effect of this compound Concentration on Foam Volume
| This compound Concentration (g/L) | Maximum Foam Volume (% of Working Volume) |
| 5 | 15 |
| 10 | 35 |
| 15 | 60 |
| 20 | >80 (overflow) |
Table 2: Illustrative Comparison of Foaming Potential of Different Nitrogen Sources
| Nitrogen Source (10 g/L) | Maximum Foam Volume (% of Working Volume) |
| This compound | 35 |
| Soy Peptone | 25 |
| Casein Peptone | 20 |
| Tryptone | 18 |
Table 3: Illustrative Efficacy of Different Antifoam Agents
| Antifoam Agent (0.05% v/v) | Foam Height Reduction (%) |
| Silicone-based Antifoam A | 95 |
| Polyglycol-based Antifoam B | 85 |
| Vegetable Oil-based Antifoam C | 70 |
Experimental Protocols
Protocol 1: Screening and Evaluation of Antifoam Agent Efficacy
This protocol is based on the "dynamic sparge test" methodology to assess the effectiveness of different antifoam agents.[7]
Objective: To determine the most effective antifoam agent for a specific fermentation medium.
Materials:
-
Sterile fermentation medium
-
A panel of antifoam agents to be tested (e.g., silicone-based, polyglycol-based)
-
Sterile graduated cylinders or sparging columns
-
Air sparging apparatus with a sterile filter and flow meter
-
Timer
Methodology:
-
Prepare sterile stock solutions of each antifoam agent.
-
Dispense a fixed volume of the sterile fermentation medium into each graduated cylinder.
-
Add a predetermined concentration of the first antifoam agent to one of the cylinders. This will be your experimental group. Include a control cylinder with no antifoam.
-
Start sparging air through the medium at a constant flow rate.
-
Record the initial foam height and monitor the time it takes for the foam to reach a specific height or to collapse.
-
Repeat the experiment for each antifoam agent, ensuring all conditions (media volume, air flow rate, temperature) are kept constant.
-
For the most effective antifoam, perform a dose-response experiment in subsequent tests to determine the minimal concentration required for effective foam control.
Protocol 2: Evaluating the Foaming Potential of Different Media Compositions
Objective: To compare the foaming characteristics of media with this compound versus alternative nitrogen sources.
Materials:
-
Sterile basal medium without a primary nitrogen source
-
This compound and alternative nitrogen sources (e.g., peptones)
-
Sterile graduated cylinders or sparging columns
-
Air sparging apparatus with a sterile filter and flow meter
-
Timer
Methodology:
-
Prepare different media formulations by supplementing the basal medium with equivalent concentrations of either this compound or an alternative nitrogen source.
-
Dispense a fixed volume of each sterile medium formulation into separate graduated cylinders.
-
Start sparging air through the medium at a constant flow rate.
-
Record the maximum foam height or volume generated over a specific period for each medium formulation.
-
Compare the results to identify the nitrogen source with the lowest foaming potential.
Visualizations
Caption: Factors contributing to excessive foaming in fermentation.
Caption: A logical workflow for troubleshooting foaming issues.
Caption: Simplified mechanism of antifoam agent action.
References
- 1. Industrial antifoam agents impair ethanol fermentation and induce stress responses in yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Maximize Yeast Performance with Antifoam for Fermentation Techniques [sixindefoamer.com]
- 5. procelys.com [procelys.com]
- 6. Yeast Peptone, the Peptone of the Future [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Yeast Extract in Chemically Defined Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of yeast extract in chemically defined media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
This compound is a complex mixture of water-soluble components derived from yeast cells. It is rich in amino acids, peptides, vitamins, minerals, and carbohydrates.[1][2] It is often added to cell culture media as a nutrient supplement to enhance cell growth, viability, and productivity.[3][4] While chemically defined media have a precisely known composition, this compound is considered an undefined or complex component.[5]
Q2: What are the primary challenges associated with using this compound in chemically defined media?
The main challenges include:
-
Lot-to-lot variability: The exact composition of this compound can differ significantly between batches and suppliers, leading to inconsistent experimental results and poor process reproducibility.[3][6] This variability can affect cell growth, protein expression, and metabolite production.[6]
-
Undefined components: The complex and undefined nature of this compound makes it difficult to pinpoint the specific nutrients influencing cell behavior.[5] This lack of definition can also introduce unknown substances that may interfere with downstream processes.
-
Downstream processing interference: Components from this compound can complicate the purification of the desired product, potentially requiring additional and more complex purification steps.[5][7]
-
Endotoxin (B1171834) contamination: Yeast extracts can be a source of endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[8][9] Endotoxins are a major concern in biopharmaceutical production as they can elicit a strong immune response in humans.[9][10]
Q3: How can lot-to-lot variability of this compound impact my experiments?
Lot-to-lot variability can lead to significant differences in cell culture performance. For instance, variations in the concentration of key nutrients like adenine, trehalose, and lactate (B86563) have been shown to affect recombinant protein production in yeast.[3] Discrepancies in amino acid and vitamin content between different lots can result in a 50% variation in final cell density and specific growth rates.[6] This inconsistency can lead to failed experiments, delays in production, and difficulty in obtaining regulatory approval for therapeutic products.[5]
Q4: Are there alternatives to using this compound in my media?
Yes, several alternatives to this compound are available. The most common approach is to transition to a fully chemically defined, animal-component-free medium. This involves identifying and supplementing the specific amino acids, vitamins, and other growth factors required by the cells.[6] Other complex, but potentially more consistent, nutrient sources from agricultural products are also being explored.[4]
Troubleshooting Guides
Issue 1: Inconsistent Cell Growth or Product Yield
Symptoms:
-
Significant variation in cell density, viability, or product titer between different batches of media prepared with a new lot of this compound.
-
Unexpected changes in cellular metabolism, such as altered lactate or ammonia (B1221849) production.[11]
Possible Cause:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocol: Small-Scale Comparison of this compound Lots
-
Objective: To compare the performance of a new lot of this compound against a previously validated lot.
-
Materials:
-
Two batches of chemically defined media, one prepared with the new this compound lot and one with the old lot.
-
Cell line of interest.
-
Shake flasks or small-scale bioreactors.
-
Standard cell culture reagents and equipment.
-
-
Methodology:
-
Prepare the two media batches according to your standard protocol, ensuring all other components are from the same lot.
-
Inoculate replicate shake flasks or bioreactors for each media condition with the same initial cell density.
-
Culture the cells under standard process conditions.
-
Monitor cell growth (e.g., viable cell density, viability) and product titer at regular intervals throughout the culture period.
-
At the end of the culture, perform a statistical analysis to compare the key performance indicators between the two this compound lots.
-
Issue 2: Difficulties in Downstream Purification
Symptoms:
-
Presence of unexpected impurities in the purified product.
-
Reduced efficiency of chromatography columns.
-
Product instability or aggregation after purification.
Possible Cause:
-
Interference from undefined components present in the this compound.[5]
Logical Relationship Diagram:
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. en: Cheap alternatives to this compound in bioprocesses [thuenen.de]
- 5. Chemically Defined vs. Complex Media in Biopharmaceuticals [synapse.patsnap.com]
- 6. Substitute this compound While Maintaining Performance: Showcase Amorpha‐4,11‐Diene Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety assessment of endotoxin related to drug products and medical devices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchmarkproducts.com [benchmarkproducts.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. cellculturedish.com [cellculturedish.com]
preventing microbial contamination in yeast extract stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination in yeast extract stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to microbial contamination?
A1: this compound is a concentrate of the soluble components of yeast cells, rich in vitamins, amino acids, and other nutrients.[1][2][3] This high nutritional content makes it an excellent growth medium not only for the intended cultured cells but also for contaminating microorganisms like bacteria and fungi.[4]
Q2: What is the best method for sterilizing this compound solutions?
A2: The most common and effective method for sterilizing this compound solutions is autoclaving. A standard cycle of 121°C for 15 minutes is typically sufficient to eliminate microbial contaminants.[5] For solutions containing heat-sensitive components, filter sterilization through a 0.22 µm or 0.45 µm filter is a suitable alternative.[6][7]
Q3: How should I prepare a this compound stock solution to minimize contamination risk?
A3: To prepare a this compound stock solution, dissolve the desired amount of this compound powder in high-purity water (e.g., Milli-Q or deionized water).[5] Ensure thorough mixing until the powder is completely dissolved. Dispense the solution into appropriate, autoclavable containers before sterilization. Always use aseptic techniques during preparation to minimize initial bioburden.
Q4: What are the signs of microbial contamination in my this compound stock solution?
A4: The most common sign of microbial contamination is turbidity or cloudiness in a previously clear solution.[8] Other indicators may include a change in color, the formation of a film on the surface, or the presence of a distinct odor.
Q5: How should I store my this compound powder and sterile stock solutions?
A5: this compound powder should be stored in a cool, dry, and dark place, with the container tightly sealed to prevent moisture absorption.[2][9] Sterile this compound stock solutions should be stored at 2-8°C. For longer-term storage, aliquoting the solution into smaller, single-use volumes can help prevent contamination of the entire stock.
Data Summary: Storage and Sterilization Parameters
| Parameter | This compound Powder | Sterile this compound Solution |
| Storage Temperature | Below 25°C[9] | 2-8°C[10] |
| Recommended Humidity | Below 75%[9] | N/A |
| Light Conditions | Store away from light[9] | Store away from light |
| Typical Shelf Life | Several years (if stored properly) | Several months at 4°C[11] |
| Sterilization Method | N/A | Autoclave (121°C, 15 min) or Filter Sterilization[5][6] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Stock Solution
Objective: To prepare a sterile 10% (w/v) this compound stock solution.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Stir plate and magnetic stir bar
-
Glass bottle or flask suitable for autoclaving
-
Aluminum foil
-
Autoclave
Methodology:
-
Weigh 10 g of this compound powder.
-
Add the powder to a beaker containing 80 mL of high-purity water.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is completely dissolved.
-
Transfer the solution to a 100 mL autoclavable glass bottle.
-
Adjust the final volume to 100 mL with high-purity water.
-
Loosely cap the bottle and cover the cap with aluminum foil.
-
Autoclave at 121°C for 15 minutes.[5]
-
Allow the solution to cool to room temperature before tightening the cap.
-
Label the bottle with the contents, concentration, and date of preparation.
-
Store the sterile solution at 2-8°C.
Protocol 2: Sterility Testing of this compound Stock Solution (Direct Inoculation Method)
Objective: To confirm the sterility of a prepared this compound stock solution. This protocol is based on the USP <71> guidelines.[7][12]
Materials:
-
Sterile this compound stock solution (sample)
-
Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria detection
-
Soybean-Casein Digest Medium (SCDM) for aerobic bacteria and fungi detection
-
Sterile pipettes
-
Incubator set at 30-35°C (for FTM) and 20-25°C (for SCDM)
Methodology:
-
Under aseptic conditions (e.g., in a laminar flow hood), transfer a small volume (e.g., 1 mL) of the sterile this compound stock solution into a tube of FTM and a tube of SCDM. The volume of the sample should not exceed 10% of the media volume.[7]
-
Include a negative control for each medium type (tubes of un-inoculated media) to ensure the media itself is sterile.
-
Incubate the FTM tube at 30-35°C for 14 days.[12]
-
Incubate the SCDM tube at 20-25°C for 14 days.[12]
-
Observe the tubes for any signs of microbial growth (turbidity) daily for 14 days.[7]
-
If no growth is observed after 14 days, the this compound stock solution is considered sterile. If growth is observed, the solution is contaminated.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy immediately after autoclaving.
-
Possible Cause: Precipitation of components. This can happen, especially in complex media, due to reactions between phosphates and mineral salts at high temperatures.[13]
-
Solution: While some slight haziness can be normal, significant precipitation can be avoided by preparing and autoclaving phosphate (B84403) and salt solutions separately from the this compound solution and then combining them aseptically after they have cooled.[14]
Issue 2: My clear, sterile this compound solution has become cloudy during storage.
-
Possible Cause: Microbial contamination. Cloudiness is a primary indicator of bacterial or yeast growth.[8]
-
Solution:
-
Do not use the solution.
-
Discard the contaminated stock.
-
Review your aseptic techniques for solution preparation, handling, and storage.
-
Ensure that storage containers are properly sealed.
-
Prepare a fresh batch of this compound solution and perform sterility testing before use.
-
Issue 3: My autoclaved this compound solution has turned a dark brown color.
-
Possible Cause: Maillard reaction. This is a chemical reaction between amino acids and reducing sugars that can occur at high temperatures, leading to browning.[15][16]
-
Solution: While some color change is expected, excessive browning can indicate overheating. Ensure your autoclave is properly calibrated and not exceeding the recommended temperature or time. The Maillard reaction can alter the nutritional profile of the extract, so minimizing this is beneficial.
Visual Workflows
Caption: Workflow for Preparing Sterile this compound Stock Solution.
References
- 1. This compound Solution, 150 g/l Cell Culture Tested [himedialabs.com]
- 2. Yeast Extracts for Cell Culture - Amerigo Scientific [amerigoscientific.com]
- 3. US9309549B2 - Method for extracting components from a yeast cell culture - Google Patents [patents.google.com]
- 4. justlonghealth.com [justlonghealth.com]
- 5. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rocker.com.tw [rocker.com.tw]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. What are the requirements for the storage conditions of this compound? - Knowledge [nutritionyeast.com]
- 9. What are the storage requirements for this compound Paste? - Blog [nutritionyeast.com]
- 10. static.igem.org [static.igem.org]
- 11. usp.org [usp.org]
- 12. precipitate coming out of media! - General Lab Techniques [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Effects of caramelization and Maillard reaction products on the physiology of Saccharomyces cerevisiae [repositorio.fei.edu.br]
Technical Support Center: Optimization of Yeast Extract Feeding Strategy in Bioreactor Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yeast extract feeding strategies in bioreactor cultures.
Troubleshooting Guides
Issue 1: Low Cell Density or Poor Growth
Q1: My culture is exhibiting slow growth and not reaching the expected cell density after initiating the this compound feed. What are the possible causes and how can I troubleshoot this?
A1: Low cell density is a common issue that can stem from several factors related to your feeding strategy and culture conditions.
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration: The concentration of this compound in your feed may be too low to support high-density growth.
-
Solution: Increase the this compound concentration in your feed solution incrementally. A common starting point is 10-20 g/L, but the optimal concentration is organism-dependent.[1] Conduct small-scale experiments or use a Design of Experiments (DoE) approach to identify the optimal concentration.[2][3][4]
-
-
Nutrient Limitation: While this compound is rich in nutrients, it might lack specific components required by your strain at high densities.
-
Solution: Supplement your feed with additional carbon sources (e.g., glucose), nitrogen sources, or specific amino acids that may be limiting. A metabolomics approach can help identify these limiting nutrients.[5]
-
-
Inadequate Feed Rate: The rate at which you are supplying the this compound feed might be too low to match the culture's consumption rate.
-
This compound Lot-to-Lot Variability: Different batches or brands of this compound can have varying compositions, impacting culture performance.[5][8]
-
Solution: Test new lots of this compound in small-scale cultures before use in a large-scale bioreactor. If variability is a persistent issue, consider sourcing this compound from a supplier that provides detailed compositional analysis and ensures batch-to-batch consistency.
-
Issue 2: High Byproduct Formation (e.g., Acetate (B1210297), Ethanol)
Q2: I'm observing high levels of inhibitory byproducts like acetate (in E. coli) or ethanol (B145695) (in S. cerevisiae) after starting my this compound feed. What's causing this and how can I mitigate it?
A2: The accumulation of inhibitory byproducts is often a sign of overflow metabolism, where the cells are taking up nutrients faster than they can be processed through primary metabolic pathways.
Possible Causes & Troubleshooting Steps:
-
Excessive Feed Rate: A high feed rate can lead to the accumulation of carbon sources and amino acids from the this compound, triggering overflow metabolism.
-
Solution: Reduce the feed rate. Implement a feedback control strategy (e.g., DO-stat) to match nutrient supply with cellular demand, preventing nutrient accumulation.[7]
-
-
High Initial this compound Concentration: A high concentration of this compound in the initial batch medium can also lead to rapid initial growth and byproduct formation.
-
Solution: Reduce the initial this compound concentration in the batch phase and introduce it primarily through the fed-batch strategy.
-
-
Imbalanced Nutrient Composition: An imbalance in the carbon-to-nitrogen ratio can contribute to metabolic stress and byproduct formation.
-
Solution: Adjust the composition of your feed medium. It may be beneficial to have a separate, more defined feed for the primary carbon source to have better control over its consumption rate relative to the complex nutrients from the this compound.
-
Issue 3: Process Instability and Lack of Reproducibility
Q3: My bioreactor runs are inconsistent, with significant variations in growth and productivity, even when I use the same protocol. What could be the source of this instability?
A3: Lack of reproducibility is a critical issue in bioprocessing and can often be traced back to the variability of complex media components like this compound.
Possible Causes & Troubleshooting Steps:
-
This compound Variability: As mentioned, the composition of this compound can vary significantly between lots and manufacturers, affecting the availability of key nutrients.[5][8]
-
Solution: Qualify new lots of this compound before use. Consider using a more defined medium if reproducibility is a major concern, or work with a supplier that can guarantee a consistent composition.
-
-
Inconsistent Inoculum: The quality and quantity of the seed culture can have a profound impact on the subsequent bioreactor run.
-
Solution: Standardize your inoculum preparation protocol, ensuring consistent cell density, viability, and metabolic state at the time of inoculation.
-
-
Environmental Control Fluctuations: Small deviations in pH, temperature, or dissolved oxygen can lead to large differences in culture performance.
-
Solution: Calibrate all bioreactor probes before each run. Ensure that your control loops are well-tuned to maintain stable environmental conditions.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal concentration of this compound for my fed-batch culture?
A4: There is no single optimal concentration, as it is highly dependent on the specific microorganism, the desired product, and the overall process goals. However, a common range for the feed solution is between 10 g/L and 50 g/L. To determine the optimal concentration for your specific process, it is recommended to perform a series of experiments, potentially using a Design of Experiments (DoE) approach, to screen a range of concentrations and evaluate their impact on cell growth, viability, and product formation.[2][3][4]
Q5: What are the different types of fed-batch feeding strategies for this compound, and which one should I choose?
A5: There are several common feeding strategies, each with its own advantages:
-
Constant Feeding: The simplest strategy, where the feed is added at a constant rate. This can lead to either nutrient limitation or accumulation if not properly optimized.
-
Exponential Feeding: The feed rate is increased exponentially to maintain a constant specific growth rate. This can lead to very high cell densities but requires careful calculation and control to avoid overfeeding.
-
Feedback Control (e.g., DO-stat, pH-stat): The feed rate is controlled based on real-time measurements of culture parameters. For example, in a DO-stat strategy, the feed is added when the dissolved oxygen level rises, indicating that the carbon source has been depleted. This is a robust method for preventing substrate accumulation and overflow metabolism.[7]
The choice of strategy depends on your process goals. For high cell density, an exponential feed may be suitable. For processes sensitive to byproduct formation, a feedback control strategy is often preferred.
Q6: Can the source of the this compound impact my culture?
A6: Absolutely. Yeast extracts are derived from different yeast strains (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus) and are produced using various methods, leading to different compositions of amino acids, peptides, vitamins, and trace elements.[9] This variability can significantly impact cell growth and productivity. It is crucial to be aware of the source of your this compound and to test different suppliers or lots to find one that is optimal for your process.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound feeding in bioreactor cultures.
Table 1: this compound Concentrations and Resulting Biomass in E. coli Cultures
| This compound Concentration in Feed (g/L) | Co-substrate in Feed | Resulting Dry Cell Weight (g/L) | Reference |
| 12 | 12 g/L glycerol, 7.21 g/L NaNO₃ | 7.67 | [10] |
| 24 | 12 g/L glycerol, 14.42 g/L NaNO₃ | Not specified | [10] |
| 10 (in initial batch) | Glucose (fed-batch) | Not specified | [1] |
| 1.5 (initial) + increased to 3.0 | Glucose | Not specified | [11] |
Table 2: Feeding Strategies and Outcomes in S. cerevisiae Cultures
| Feeding Strategy | Feed Composition | Key Outcome | Reference |
| Linear Ascending Feed | Deproteinized cheese whey, 1% this compound, 3% peptone | Highest β-galactosidase specific activity with 35 and 50-hour feeding | [12] |
| Adapted Linear and Exponential Feeding | Glucose (500 g/L) | Improved ethanol productivity | [13] |
Experimental Protocols
Protocol: Optimization of this compound Feeding Strategy using Design of Experiments (DoE)
This protocol outlines a general approach to optimizing your this compound feeding strategy using a DoE methodology. This allows for the systematic evaluation of multiple factors and their interactions.
1. Define Objectives and Critical Process Parameters (CPPs):
- Objective: Maximize final product titer, maximize viable cell density, minimize byproduct formation, etc.
- CPPs to Investigate:
- This compound Concentration in Feed (e.g., 10 - 50 g/L)
- Feed Rate (e.g., constant vs. exponential, specific rate values)
- Timing of Feed Initiation (e.g., based on initial substrate depletion, specific time point)
- Co-substrate Concentration (e.g., glucose concentration in the feed)
2. Select a DoE Design:
- For screening multiple factors, a factorial design (e.g., 2-level full or fractional factorial) is suitable.
- For optimizing a smaller number of key factors, a response surface methodology (RSM) design like a Central Composite Design (CCD) or Box-Behnken Design is recommended.[3]
3. Set Up and Run Experiments:
- Prepare feed solutions with varying this compound concentrations as dictated by your DoE design.
- Program the bioreactor control software to execute the different feeding strategies (rates and timings) for each experimental run.
- Ensure all other process parameters (temperature, pH, DO) are kept constant across all runs.
- Monitor and record key process parameters and critical quality attributes (CQAs) throughout each run (e.g., cell density, viability, substrate and metabolite concentrations, product titer).
4. Analyze the Results:
- Use statistical software (e.g., JMP, Minitab, Design-Expert) to analyze the data from your DoE.
- Determine the main effects and interactions of the investigated CPPs on your defined objectives.
- Generate a mathematical model that describes the relationship between the CPPs and the responses.
5. Model Validation and Optimization:
- Use the model to predict the optimal setpoints for your CPPs to achieve your desired objectives.
- Perform a validation run at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Signaling Pathways
Caption: Nutrient signaling pathways in S. cerevisiae activated by this compound components.
Experimental Workflows
Caption: Workflow for optimizing a this compound feeding strategy using Design of Experiments (DoE).
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low cell density in bioreactor cultures.
References
- 1. Modelling of Escherichia coli Batch and Fed-Batch Processes in Semi-Defined this compound Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Estimating effects of this compound compositions on Escherichia coli growth by a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. editverse.com [editverse.com]
- 7. researchgate.net [researchgate.net]
- 8. Yeast extracts from different manufacturers and supplementation of amino acids and micro elements reveal a remarkable impact on alginate production by A. vinelandii ATCC9046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability in Media Containing Yeast Extract
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for troubleshooting poor cell viability in cell cultures using media supplemented with yeast extract.
Section 1: Frequently Asked Questions (FAQs)
Q1: We recently switched to a new lot of this compound, and now our cell viability has dropped significantly. What is the likely cause?
Poor cell viability after changing the lot of this compound is a common issue, primarily due to its complex and undefined nature. The composition can vary significantly from one batch to another.[1]
Potential Causes:
-
Compositional Differences: The concentrations of amino acids, peptides, vitamins, and minerals can differ between lots, affecting nutrient availability.[1][2]
-
Presence of Toxic Contaminants: Residual contaminants from the manufacturing process, such as bacterial endotoxins or high concentrations of certain salts, can be cytotoxic.[3][4]
-
Nutrient Imbalance: An overabundance or deficiency of specific components in the new lot may disrupt cellular metabolism.
Recommended Action: Always perform a small-scale lot qualification experiment before using a new batch in large-scale or critical experiments. Compare the performance of the new lot against the previous, trusted lot and a control medium.
Q2: How can I determine if my this compound powder or stock solution is contaminated?
Microbial contamination in the this compound itself can introduce bacteria or fungi into your culture, leading to competition for nutrients and the release of toxic byproducts.[3][5]
Signs of Contamination:
-
Visual Cues in Stock Solution: Cloudiness, visible clumps, or a film on the surface of a filtered stock solution after incubation.
-
Microscopic Examination: Observation of bacteria (small, motile rods or cocci) or fungal hyphae/yeast buds alongside your cells. Note that some yeast cells used for culture may look similar to contaminating yeast, so morphology is key.[6]
-
Failed Sterility Test: Growth on a nutrient agar (B569324) plate after inoculating it with your this compound stock solution.
Recommended Action: Perform a sterility test on your this compound stock solution. If contamination is confirmed, discard the stock and the original powder. When preparing a new stock, use sterile techniques and filter-sterilize the solution through a 0.22 µm filter.
Q3: My media containing this compound and glucose turns brown after autoclaving, and cell growth is inhibited. Why is this happening?
This is likely due to the Maillard reaction, a chemical reaction between amino acids (from the this compound) and reducing sugars (like glucose) at high temperatures.[7] This reaction creates compounds that can be inhibitory or toxic to cell growth.[7] Additionally, excessive heat can lead to caramelization of sugars, which also generates growth-inhibiting compounds.[7]
Recommended Action:
-
Separate Sterilization: Autoclave the this compound solution separately from the sugar solution.
-
Filter Sterilization: Prepare the complete medium and sterilize it by filtration (0.22 µm filter) instead of autoclaving.
-
Phosphate (B84403) Buffers: If your medium contains a high concentration of phosphate, autoclave it separately as well, as phosphate can precipitate with ionic metals found in this compound at high temperatures.[7]
Q4: What is the optimal concentration of this compound for my cell culture?
The optimal concentration is highly dependent on the cell line and the basal medium formulation. This compound is a supplement, not a complete medium.
General Guidelines:
-
Starting Point: A typical starting concentration is between 1 to 5 g/L.
-
Optimization: A concentration optimization experiment (dose-response curve) is essential. Test a range of concentrations (e.g., 0.5, 1, 2.5, 5, and 10 g/L) and measure the impact on cell growth and viability.
-
Observed Effects: In some studies with CHO cells, adding 1 g/L of this compound increased the maximal cell density by 70%, while a combination of this compound and peptones increased IgG production by 180%.[8]
Recommended Action: Perform a titration experiment to find the concentration that provides the maximal benefit without inducing toxicity for your specific cell line and application.
Section 2: Data Summary Tables
Table 1: Impact of this compound Supplementation on CHO Cell Culture
| Supplementation Condition | Effect on Max. Viable Cell Density | Effect on IgG Production | Reference |
| 1 g/L this compound (YE) | +70% | Not specified | [8] |
| 1 g/L YE + 4 g/L Yeast Peptone (YP.A) | Not specified | +180% | [8] |
| Raw this compound (5 g/L) | +73% | +60% | [1] |
| Nanofiltration Permeate of YE (contains small molecules) | Similar positive effect to raw YE | Not specified | [1] |
Table 2: Comparison of this compound Production Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Autolysis | Uses the yeast's own endogenous enzymes to break down the cell. | Cost-effective, natural process. | Can be slow, potential for microbial contamination during process.[3] | [2] |
| Plasmolysis | Uses osmotic pressure (e.g., salts) or solvents to induce cell lysis. | Higher extract yield and solids content than autolysis. | Use of chemicals/solvents may require removal. | [2] |
| Enzymatic Lysis | Adds external enzymes (e.g., cellulase, proteases) to degrade cell walls. | Controlled and efficient lysis. | Higher cost due to enzymes. | [2] |
| Physical Methods | Mechanical disruption (e.g., bead mill, high pressure). | Rapid, no added chemicals. | Can be harsh, may denature proteins, high equipment cost. | [2] |
Section 3: Visual Guides & Workflows
Troubleshooting Workflow for Poor Cell Viability
Caption: A logical workflow for troubleshooting poor cell viability.
Impact of this compound Quality on Cellular Health
Caption: Relationship between this compound quality and cell response.
Section 4: Key Experimental Protocols
Protocol 1: Lot Qualification Assay for New this compound
Objective: To compare the performance of a new lot of this compound against a previously validated lot.
Methodology:
-
Prepare Media: Prepare three separate batches of your standard cell culture medium:
-
Control: Basal medium with NO this compound.
-
Reference Standard: Basal medium supplemented with the old, trusted lot of this compound at your standard concentration.
-
Test Sample: Basal medium supplemented with the new lot of this compound at the same concentration.
-
-
Cell Seeding: Seed your cells in triplicate for each condition at a standard density (e.g., 2 x 10⁵ cells/mL) in appropriate culture vessels (e.g., 6-well plates or shake flasks).
-
Incubation: Culture the cells under standard conditions for your typical experiment duration (e.g., 3-5 days).
-
Data Collection: At 24-hour intervals, take a sample from each culture vessel.
-
Analysis:
-
Viable Cell Density (VCD): Use a cell counter (e.g., automated counter or hemocytometer with Trypan Blue) to determine the number of viable cells per mL.
-
Viability: Calculate the percentage of viable cells.
-
Plot Data: Graph the VCD and percent viability over time for all three conditions.
-
-
Evaluation: The new lot is acceptable if the growth curve and viability profile are comparable to the reference standard. A significant drop in performance indicates a problem with the new lot.
Protocol 2: Cell Viability Assessment with Methylene Blue
Objective: To quickly assess the proportion of non-viable yeast or other eukaryotic cells. Non-viable cells with compromised membranes will stain blue.[9]
Materials:
-
Methylene Blue Solution (0.01% w/v Methylene Blue, 2% w/v Sodium Citrate in distilled water).[9]
-
Hemocytometer and coverslip.
-
Microscope.
Methodology:
-
Sample Dilution: Dilute your cell culture to an appropriate concentration for counting (e.g., 1:10 or 1:100) in saline or PBS.
-
Staining: Mix 9 parts of your diluted cell suspension with 1 part of the Methylene Blue solution (e.g., 90 µL cells + 10 µL stain).
-
Incubation: Allow the mixture to stand for 5-10 minutes. Do not exceed 10 minutes, as viable cells may begin to take up the stain.[9]
-
Counting:
-
Load the stained suspension onto the hemocytometer.
-
Under 40x magnification, count the total number of cells in the designated grid area.
-
In the same area, count the number of blue-stained (non-viable) cells.
-
Repeat the count for at least four large squares to ensure accuracy.
-
-
Calculation:
-
Percent Viability = [ (Total Cells - Blue Cells) / Total Cells ] x 100
-
References
- 1. Fractionation of this compound by nanofiltration process to assess key compounds involved in CHO cell culture improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bacterial Contamination during Production of Yeast Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awri.com.au [awri.com.au]
Technical Support Center: Refining Filtration Methods for Clarifying Yeast Extract Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clarification of yeast extract solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for clarifying this compound solutions?
A1: The primary methods for clarifying this compound solutions involve separating insoluble components, such as yeast cells and cell debris, from the soluble extract. Common techniques include:
-
Centrifugation: Often used as an initial step to remove the bulk of cell mass and larger debris.[1][2]
-
Depth Filtration: This method is effective for initial clarification, trapping particles within its porous matrix. It offers low capital costs and is easy to operate.[3][4] Depth filters are often composed of materials like cellulose (B213188) fibers and diatomaceous earth (DE).[5]
-
Membrane Filtration: This technique provides a consistent and precise separation.[1] It includes:
-
Tangential Flow Filtration (TFF): A technique where the feed solution flows parallel to the filter surface, minimizing the buildup of a filter cake and reducing fouling.[7][8]
Q2: What causes filter clogging (fouling) during this compound filtration?
A2: Filter clogging, or membrane fouling, is a significant issue in this compound filtration that leads to reduced flow rates and increased processing time.[9] The primary causes include:
-
Cake Formation: The accumulation of yeast cells, cell debris, and other particulates on the filter surface forms a "cake" that impedes liquid flow.[9][10]
-
Pore Blocking: Small particles can block the pores of the filter membrane.[10]
-
High Solid Load: A high concentration of suspended solids in the feed solution can quickly lead to filter clogging.[11]
-
Yeast Strain Characteristics: Certain yeast strains may be more prone to causing fouling due to their cell size, shape, and surface properties.[12]
-
Pre-treatment Method: The method used to lyse the yeast cells (e.g., autolysis, enzymatic lysis) can affect the size and nature of the resulting debris, influencing fouling.[13]
Q3: How can I improve the filtrate quality and clarity?
A3: Achieving high filtrate quality and clarity is crucial. Here are some strategies:
-
Pre-treatment: Proper pre-treatment of the yeast, such as enzymatic lysis or autolysis, can help break down cell walls and release contents in a way that is easier to filter.[13]
-
Multi-stage Filtration: Employing a series of filters with progressively smaller pore sizes can improve clarity.[3][4][14] For example, using a depth filter for initial clarification followed by a microfilter.
-
Filter Aids: Using filter aids like diatomaceous earth (DE) or perlite (B1173460) can prevent filter paper from clogging and improve filtration efficiency.[2]
-
Membrane Selection: Choosing the appropriate membrane pore size is critical. Smaller pore sizes generally yield higher quality filtrate but may have lower capacity.[3][4] For instance, spent brewer's yeast with more cell fragmentation may require a tighter membrane cut-off (e.g., 50 nmZ) compared to fermented virgin yeast (e.g., 100 nmZ).[1]
-
Process Parameter Optimization: Optimizing parameters like pH and temperature can influence the characteristics of the this compound and improve filterability.[15][16]
Troubleshooting Guides
Issue 1: Rapid Filter Clogging and Low Throughput
Symptoms:
-
A sharp decrease in the filtration flow rate shortly after starting the process.
-
High transmembrane pressure (TMP) in TFF systems.
-
Frequent need to replace disposable filters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Solid Content in Feed | - Perform a pre-clarification step like centrifugation to remove the bulk of the solids before filtration.[1][2]- Dilute the this compound solution to reduce the solid load. |
| Inappropriate Filter Pore Size | - Use a depth filter with a larger pore size for the initial clarification step to remove larger particles.[3][4]- Employ a multi-layer depth filter designed to capture a wide range of particle sizes.[3][4] |
| Filter Cake Formation | - If using TFF, increase the cross-flow velocity to sweep away the cake layer from the membrane surface.[8]- For normal flow filtration, consider using a filter aid like diatomaceous earth to create a porous cake.[2] |
| Yeast Cell Characteristics | - Optimize the yeast lysis method (e.g., enzymatic vs. mechanical) to control the size distribution of cell debris.[13][17] |
Issue 2: Poor Filtrate Clarity (High Turbidity)
Symptoms:
-
The filtered this compound solution appears cloudy or contains visible particles.
-
Downstream processes are negatively impacted by impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Filter Pore Size is Too Large | - Switch to a filter with a smaller pore size rating for the final filtration step.[3][4]- Consider using a membrane filter (e.g., 0.45 µm) for sterile filtration if required.[14] |
| Filter Bypass or Integrity Failure | - Ensure the filter is correctly installed and sealed in its housing to prevent leaks.- Perform a filter integrity test before use, especially for critical applications.[18] |
| Secondary Haze Formation | - Investigate potential chemical interactions in the filtrate that may cause precipitation after filtration.- Consider adjusting the pH or temperature of the filtrate to maintain the solubility of components. |
| Ineffective Pre-filtration | - Improve the efficiency of the initial clarification step (e.g., centrifugation, depth filtration) to reduce the load on the final filter.[6] |
Experimental Protocols
Protocol 1: General this compound Clarification Workflow
This protocol outlines a general multi-step process for clarifying this compound solutions.
1. Pre-treatment (Yeast Lysis):
- Prepare a suspension of yeast cells in an appropriate buffer.[19]
- Perform cell lysis using one of the following methods:
- Autolysis: Induce self-digestion by yeast enzymes, often by adding salt and applying heat.[1]
- Enzymatic Lysis: Use specific enzymes like glucanases and proteases to break down the cell wall.[13]
- Physical Methods: Employ techniques like bead milling or high-pressure homogenization.[17][20]
2. Initial Clarification (Bulk Solids Removal):
- Centrifuge the yeast lysate at a recommended speed (e.g., 5,000 x g for 15 minutes) to pellet the majority of intact cells and large debris.[2]
- Carefully decant the supernatant for further processing.
3. Primary Filtration (Depth Filtration):
- Set up a depth filtration system using a filter with an appropriate pore size range for primary clarification.
- Optionally, pre-coat the filter with a filter aid like diatomaceous earth to improve capacity.[21]
- Pass the supernatant from the centrifugation step through the depth filter at a controlled flow rate.
4. Secondary Filtration (Membrane Filtration):
- For higher clarity, pass the filtrate from the depth filter through a membrane filter (e.g., microfiltration or ultrafiltration).[6]
- Select the membrane pore size based on the desired level of purity and the nature of the this compound.[1]
Protocol 2: Tangential Flow Filtration (TFF) for this compound Concentration and Clarification
1. System Preparation:
- Install the TFF cassette with the chosen membrane type and pore size.
- Flush the system with purified water to wet the membrane and check for leaks.
- Perform a filter integrity test according to the manufacturer's instructions.[18]
2. Filtration Process:
- Introduce the pre-clarified this compound solution into the feed tank.
- Start the pump and set the desired cross-flow velocity and transmembrane pressure (TMP).[8]
- Collect the permeate (clarified this compound) and recirculate the retentate back to the feed tank.
- Monitor the permeate flow rate and TMP throughout the process.
3. Diafiltration (Optional):
- To further purify the this compound by removing smaller impurities, perform diafiltration.
- Add a diafiltration buffer (e.g., purified water) to the feed tank at the same rate as the permeate is being removed. This helps to wash out low molecular weight solutes.[1]
4. Concentration:
- After diafiltration (if performed), continue the TFF process without adding more buffer to concentrate the this compound to the desired volume.
Data Presentation
Table 1: Comparison of Filtration Methods for this compound Clarification
| Filtration Method | Primary Application | Advantages | Disadvantages |
| Centrifugation | Initial bulk solids removal | High throughput, effective for large particles | May not remove fine particles, potential for aerosol formation |
| Depth Filtration | Primary clarification | Low cost, high dirt-holding capacity, easy to use[3][4] | Can shed fibers, not an absolute filter, disposal of used filters[3] |
| Microfiltration (MF) | Fine particle and microbial removal | High clarity, absolute particle retention | Prone to fouling, lower throughput than depth filters |
| Ultrafiltration (UF) | Concentration and fractionation | Can separate molecules by size, high purity | Higher operating pressures, more complex systems |
| Tangential Flow Filtration (TFF) | Concentration and clarification | Minimizes filter fouling, continuous operation, high recovery | Higher initial equipment cost, more complex to operate[7] |
Table 2: Impact of Process Parameters on this compound Filtration
| Parameter | Effect on Filtration | General Recommendation |
| pH | Can affect particle aggregation and solubility of proteins.[15][16] | Optimize pH to a range where the this compound components are most stable and particles are easily filtered. |
| Temperature | Influences viscosity of the solution and can affect microbial growth.[15][16] | Lower temperatures can increase viscosity but may be necessary to maintain product stability. |
| Transmembrane Pressure (TMP) in TFF | Higher TMP generally increases flux but can lead to faster fouling.[8] | Optimize TMP to balance flux and fouling. |
| Cross-flow Velocity in TFF | Higher velocity reduces cake formation but increases energy consumption.[8] | Find an optimal velocity that maintains a clean membrane surface without excessive shear. |
Visualizations
Caption: A general experimental workflow for this compound clarification.
Caption: Troubleshooting logic for low flow rate in Tangential Flow Filtration.
References
- 1. pall.com [pall.com]
- 2. JP3484428B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Clarification of yeast cell suspensions by depth filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. bona-filtration.com [bona-filtration.com]
- 7. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 8. repligen.com [repligen.com]
- 9. Yeast Cell Cake Characterization in Alcohol Solution for Efficient Microfiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Study of Membrane Fouling during Crossflow Microfiltration of Yeast and Bacteria Suspensions: Towards an Analysis at the Microscopic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clarification and Stabilisation in Winemaking - Murphy and Son [murphyandson.co.uk]
- 15. Study of the effects of temperature, pH and this compound on growth and exopolysaccharides production by Propionibacterium acidi-propionici on milk microfiltrate using a response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. brieflands.com [brieflands.com]
- 20. Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions, and Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bhs-filtration.com [bhs-filtration.com]
Technical Support Center: Impact of Yeast Extract Quality on Downstream Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in downstream processing that may be linked to the quality and variability of yeast extract used in cell culture media.
Troubleshooting Guides and FAQs
This section addresses specific issues that can arise during downstream processing due to inconsistencies in this compound quality.
Filtration Issues
Question 1: We are experiencing premature and inconsistent clogging of our depth filters and sterile filters during harvest clarification. Could this be related to the this compound lot we are using?
Answer: Yes, variability in this compound lots is a common cause of filtration issues. The primary culprits are often high-molecular-weight polysaccharides, specifically β-glucans and mannoproteins, which are components of the yeast cell wall.[1] Lot-to-lot differences in the concentrations of these components can lead to significant variations in filter performance.[1]
-
Mechanism of Fouling: These polysaccharides can form gels or colloidal particles that block the pores of your filters, leading to a rapid increase in backpressure and a decrease in filter capacity.[2] Fine particles that can sometimes be found in lower quality this compound can also contribute to filter clogging.[3]
-
Troubleshooting Steps:
-
Review this compound Certificate of Analysis (CoA): Compare the specifications for components like polysaccharides or total carbohydrates between different lots. Note that these may not always be listed in detail.
-
Perform Small-Scale Filterability Studies: Before using a new lot of this compound in a large-scale run, it is advisable to conduct a small-scale filterability test. This can help predict its performance in the actual process.
-
Analytical Characterization: Consider more advanced analytical methods to characterize the this compound lots, such as size-exclusion chromatography (SEC) to analyze the polysaccharide size distribution.
-
Question 2: What are β-glucans and why are they a concern for downstream processing?
Answer: β-glucans are polysaccharides of D-glucose monomers linked by β-glycosidic bonds, and they are a major structural component of the yeast cell wall.[1][4] During the production of this compound, these molecules can be released into the final product. They are a concern in biopharmaceutical production because they can negatively impact downstream processing and potentially pose an immunogenicity risk.[5][6] Although they generally flow through chromatography columns, their presence can contribute to filter fouling during clarification steps.[5][6]
Chromatography Issues
Question 3: We are observing a faster than expected decline in the performance of our Protein A affinity chromatography column, including reduced binding capacity and increased backpressure. Could the this compound be the cause?
Answer: Yes, components from the this compound can contribute to the fouling of chromatography resins, leading to a decline in performance and a shorter resin lifetime.[7][8] While Protein A chromatography is effective at purifying monoclonal antibodies from many process-related impurities, some components originating from the this compound can still cause issues.[9]
-
Fouling Components:
-
Precipitated Proteins and Peptides: Some peptides from the this compound may co-purify with the target molecule or precipitate on the column.[5]
-
Lipids and Nucleic Acids: Residual lipids and nucleic acids from the yeast cells can also bind to the resin and contribute to fouling.[7]
-
Polysaccharides: While β-glucans tend to flow through, other polysaccharides or complexes might interact with the resin, leading to fouling over repeated cycles.[5][6]
-
-
Troubleshooting and Mitigation:
-
Optimize Cleaning-in-Place (CIP) Protocols: A more stringent CIP protocol may be necessary to remove foulants. High-throughput screening methods can be used to develop effective CIP conditions.[10]
-
Pre-treatment of Harvested Cell Culture Fluid: Implementing a pre-treatment step, such as precipitation or flocculation, before loading onto the column can help remove some of the fouling components.
-
This compound Screening: Screen different this compound lots using a scaled-down chromatography model to assess their long-term impact on resin performance.[7]
-
Question 4: Do yeast-derived impurities like β-glucans and peptides co-purify with my monoclonal antibody?
Answer: Studies have shown that the clearance of these impurities is generally effective with standard monoclonal antibody purification platforms.
-
β-Glucans: These polysaccharides are typically well-cleared during the downstream process. Protein A affinity chromatography, in particular, has been shown to be effective in reducing β-glucan levels as they tend to flow through the column without binding to the resin or the product.[5][6]
-
Yeast Peptides: Most yeast peptides are consumed by the cells as nutrients during the cell culture process. Any remaining peptides are generally cleared effectively during the Protein A purification step and are often undetectable thereafter.[5]
Data Presentation
The following table provides illustrative data on how different quality attributes of this compound can impact downstream processing performance. Note: The values presented are for exemplary purposes to demonstrate potential effects and may not represent actual experimental results.
| This compound Lot | Key Quality Attribute | Concentration | Impact on Filtration (Normalized Capacity) | Impact on Chromatography (Pressure Increase over 50 cycles) |
| Lot A (Control) | Total Polysaccharides | 5% | 100% | +10% |
| Lot B | Total Polysaccharides | 8% | 75% | +25% |
| Lot C | β-Glucan Content | 1.5% | 80% | +18% |
| Lot D (Control) | Residual Nucleic Acids | 0.5% | 100% | +12% |
| Lot E | Residual Nucleic Acids | 1.2% | 95% | +30% |
Experimental Protocols
Protocol 1: Small-Scale Filterability Assessment of this compound Lots
Objective: To evaluate the filterability of cell culture harvest material produced with different lots of this compound to predict potential clarification issues.
Methodology:
-
Cell Culture: Culture your production cell line in small-scale models (e.g., shake flasks or ambr® bioreactors) using media prepared with different lots of this compound. Run a control culture with a previously qualified lot.
-
Harvest: At the end of the culture, harvest the cells by centrifugation or another primary clarification method that mimics your large-scale process.
-
Filterability Test Setup:
-
Use a small-scale, constant pressure filtration system.
-
Select a depth filter and a sterile filter that are representative of your process.
-
The setup should include a pressure source, a pressure gauge, and a balance to measure the filtrate weight over time.
-
-
Procedure: a. Pre-wet the filters according to the manufacturer's instructions. b. Apply a constant pressure (e.g., 10 psi) to the system. c. Record the cumulative filtrate weight at regular time intervals until the flow rate significantly decreases or a set volume has been processed.
-
Data Analysis: a. Calculate the filter capacity for each this compound lot, typically expressed as L/m². b. Compare the filter capacity of the new lots to the control lot. A significant reduction in capacity indicates a higher risk of filter clogging at scale.
Protocol 2: Evaluation of this compound Impact on Chromatography Resin Lifetime
Objective: To assess the long-term impact of different this compound lots on the performance of a chromatography resin using a scaled-down model.
Methodology:
-
Prepare Feedstock: Generate clarified cell culture harvest for each this compound lot to be tested, as described in Protocol 1.
-
Scaled-Down Chromatography Model:
-
Pack a small-scale column with the chromatography resin of interest (e.g., Protein A) to a bed height representative of your process.
-
The system should allow for monitoring of pressure, UV absorbance, and conductivity.
-
-
Cycling Study: a. For each this compound lot, perform a predetermined number of chromatography cycles (e.g., 50-100) on a dedicated column. b. Each cycle should include equilibration, loading of the feedstock, washing, elution, and regeneration/CIP steps that mimic your production process.
-
Performance Monitoring: a. Dynamic Binding Capacity (DBC): At regular intervals (e.g., every 10 cycles), determine the DBC of the column. A significant decrease in DBC indicates resin fouling. b. Pressure Monitoring: Track the pressure across the column during each cycle. A steady increase in pressure over time is a sign of fouling. c. Elution Profile: Analyze the elution peaks for changes in shape, height, and retention time. d. Impurity Analysis: Analyze the eluate for host cell proteins (HCP), DNA, and other impurities to assess the clearance capability of the resin over time.
-
Data Analysis: Compare the rate of decline in DBC, the increase in pressure, and the impurity clearance for each this compound lot. This will allow you to rank the lots based on their impact on resin lifetime.[7]
Visualizations
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Yeast Display Immunoprecipitation Method for Efficient Isolation and Characterization of Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-glucan from brewer’s spent yeast as a techno-functional food ingredient [frontiersin.org]
- 5. Demonstrating β-glucan and yeast peptide clearance in biopharmaceutical downstream processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Resin Lifetime Validation: Methods, Influencing Factors, and Case Studies - Bio-Link [biolink.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A tool for increasing the lifetime of chromatography resins - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autolysis-related byproducts in yeast extract media.
Frequently Asked Questions (FAQs)
Q1: What is yeast autolysis and why is it a concern in this compound media?
A1: Yeast autolysis is the process of "self-destruction" where a yeast cell's own enzymes break down its cellular components after cell death.[1][2] This process releases various compounds into the surrounding medium, including proteins, lipids, nucleic acids, and other intracellular materials.[3][4] While controlled autolysis is the basis for producing this compound, uncontrolled or excessive autolysis can lead to the release of undesirable byproducts.[5] These byproducts can introduce variability into cell culture media, potentially affecting experimental outcomes, and in some applications like brewing, can result in off-flavors and aromas described as "yeasty," "rubbery," or "meaty".[1][5]
Q2: What are the primary factors that influence the rate of yeast autolysis?
A2: The rate of yeast autolysis is significantly influenced by several key factors:
-
Temperature: Higher temperatures generally accelerate the autolytic process by increasing the activity of endogenous enzymes.[1][3]
-
pH: The pH of the medium plays a crucial role, with different pH levels being optimal for various enzymatic activities involved in autolysis.[3][6]
-
Yeast Strain: Different yeast strains exhibit varying susceptibility to autolysis.[3] Some strains are inherently more resistant to environmental stressors that can trigger autolysis.
-
Yeast Age and Health: Older or stressed yeast cells are more prone to autolysis.[3][5] Healthy, viable yeast is more resilient.
Q3: What are the common byproducts of yeast autolysis?
A3: Yeast autolysis releases a complex mixture of cellular components into the medium. The major byproducts include:
-
Nitrogenous Compounds: This category includes proteins, peptides, and a significant increase in amino acids, which are characteristic of autolysis.[6]
-
Polysaccharides: Primarily mannoproteins and β-glucans are released from the breakdown of the yeast cell wall.[6]
-
Nucleic Acid Components: RNA and DNA are degraded into nucleotides, nucleosides, and other related compounds.[6]
-
Lipids and Fatty Acids: Lipids from the plasma membrane and cell wall are broken down into fatty acids.[6]
-
Vitamins and Minerals: Various vitamins and minerals stored within the yeast cell are also released.[6]
Troubleshooting Guide
Issue 1: High variability between different batches of this compound media.
-
Possible Cause: Inconsistent levels of autolysis during the production of the this compound can lead to batch-to-batch variation in the composition of the media.[7]
-
Troubleshooting Strategy:
-
Source a reliable supplier: Choose suppliers who provide detailed certificates of analysis with information on the degree of autolysis or key byproduct concentrations.
-
Implement incoming quality control: Test new batches of this compound for key performance indicators in your specific application before large-scale use.
-
Control storage conditions: Store this compound in a cool, dry place to minimize degradation over time.
-
Issue 2: Presence of off-flavors or undesirable compounds in the final product.
-
Possible Cause: Uncontrolled autolysis can release compounds that negatively impact the sensory characteristics of the final product, such as sulfur compounds or certain fatty acids.[1][2]
-
Troubleshooting Strategy:
-
Optimize fermentation/culture temperature: Maintain a consistent and appropriate temperature to control the rate of autolysis.[3] Fermenting at excessively high temperatures (e.g., above 25°C or 78°F for some strains) can induce autolysis.[1]
-
Control pH: Monitor and adjust the pH of your medium to stay within a range that minimizes unwanted enzymatic activity. Yeast cells are more susceptible to autolysis at a pH above 4.5.[3]
-
Promptly separate yeast: After fermentation or cell growth, separate the yeast biomass from the medium in a timely manner to prevent prolonged contact and subsequent autolysis.[1][5]
-
Issue 3: Poor cell growth or performance in the this compound medium.
-
Possible Cause: While autolysis releases nutrients, an imbalanced profile of these nutrients or the presence of inhibitory byproducts can negatively affect cell growth.
-
Troubleshooting Strategy:
-
Select appropriate yeast strains: If producing your own this compound, choose strains known for low autolysis rates.[3]
-
Ensure yeast health: Use fresh, healthy yeast for inoculations to minimize the likelihood of premature autolysis.[3][8]
-
Supplement the medium: Based on your specific cell line's requirements, consider supplementing the this compound medium with additional defined nutrients.
-
Data Presentation
Table 1: Influence of Temperature on Yeast Autolysis
| Temperature Range | Effect on Autolysis | Application | Reference |
| 15-18°C | Slow rate of autolysis | Winemaking, where prolonged contact with lees is desired. | [6] |
| 40-60°C | Accelerated autolysis | Industrial production of this compound. | [9] |
| 45-55°C | Optimal range for protein and total solids extraction in some studies. | This compound production. | [10][11] |
| > 60°C | Can lead to decreased yield of some components like α-amino nitrogen. | This compound production. | [10][11] |
| > 25°C (for some brewing strains) | Increased risk of autolysis, leading to off-flavors. | Brewing. | [1] |
Table 2: Influence of pH on Yeast Autolysis
| pH Range | Effect on Autolysis | Application | Reference |
| 3.0-4.0 | Autolysis can occur, but at a slower rate. | Winemaking. | [6] |
| > 4.5 | Increased susceptibility to autolysis for some yeast. | Brewing. | [3] |
| 5.0-5.5 | Optimal for some enzymatic activities during autolysis. | This compound production. | [12] |
| Acid shock (initial pH ~2.1, stabilizing to ~4.4) | Can accelerate the autolysis process. | Rapid production of this compound. | [13] |
Experimental Protocols
Protocol 1: Controlled Autolysis for this compound Production
This protocol describes a general method for inducing controlled autolysis in a laboratory setting to produce a custom this compound.
-
Yeast Slurry Preparation:
-
Start with a known concentration of fresh baker's yeast or a specific Saccharomyces cerevisiae strain.
-
Create a yeast slurry by suspending the yeast in distilled water. A common starting point is a 1:2 ratio of yeast to water (w/v).
-
-
Induction of Autolysis:
-
Temperature Adjustment: Place the yeast slurry in a temperature-controlled water bath or incubator. For accelerated autolysis, a temperature between 50°C and 55°C is often effective.[10][11]
-
pH Adjustment (Optional): The pH can be adjusted to optimize the activity of endogenous proteases. A starting pH between 5.0 and 5.5 is a common target.[12] For a more rapid process, an "acid shock" can be performed by briefly lowering the pH before stabilizing it.[13]
-
-
Incubation:
-
Incubate the slurry with gentle agitation for a defined period, typically ranging from 12 to 72 hours.[10] The duration will depend on the desired degree of autolysis.
-
-
Monitoring Autolysis:
-
Periodically take samples to monitor the progress of autolysis. This can be done by measuring the increase in soluble components in the supernatant after centrifugation.
-
Key parameters to measure include:
-
Total Soluble Solids: Use a refractometer.
-
Protein Concentration: Use a method like the Bradford or Lowry assay.
-
α-Amino Nitrogen (a-AN): A key indicator of protein hydrolysis.
-
-
-
Inactivation and Separation:
-
Once the desired level of autolysis is reached, heat the mixture to inactivate the endogenous enzymes (e.g., 70-80°C for 15-30 minutes).
-
Centrifuge the autolysate at high speed (e.g., 5000 x g for 15 minutes) to separate the soluble this compound (supernatant) from the insoluble cell wall material (pellet).
-
-
Final Product:
-
Carefully decant the supernatant, which is the liquid this compound. This can be used directly or further processed (e.g., concentrated or dried).
-
Visualizations
Caption: Workflow for controlled yeast autolysis.
Caption: Troubleshooting high this compound media variability.
References
- 1. beersmith.com [beersmith.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. brausupply.com [brausupply.com]
- 4. researchgate.net [researchgate.net]
- 5. microbrewerysystem.com [microbrewerysystem.com]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. micetgroup.com [micetgroup.com]
- 9. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Yeast Extract vs. Soy Peptone for Robust Microbial Growth
In the realm of microbial cultivation, the choice of nitrogen source is a critical determinant of success, directly impacting cell growth, viability, and the yield of desired metabolic products. Among the most common organic nitrogen sources utilized in research and industrial fermentation are yeast extract and soy peptone. This guide provides an objective, data-driven comparison of these two supplements to aid researchers, scientists, and drug development professionals in selecting the optimal nitrogen source for their specific microbial systems.
Executive Summary
This compound, derived from the autolyzed cells of Saccharomyces cerevisiae, is a rich source of water-soluble components including B-complex vitamins, amino acids, peptides, and carbohydrates. Soy peptone, a product of the enzymatic or acid hydrolysis of soybean meal, provides a complex mixture of peptides, amino acids, and carbohydrates. While both serve as excellent nutrient sources, their distinct compositions can lead to significant differences in microbial growth kinetics and productivity. Generally, soy peptone is noted for promoting high cell densities, particularly in bacterial cultures like Escherichia coli, while this compound is valued for its comprehensive nutrient profile that supports a wide range of microorganisms and can be crucial for fastidious strains.[1][2] The combination of both often yields synergistic effects, enhancing overall performance.
Quantitative Performance Analysis
The following table summarizes experimental data from various studies, offering a comparative view of this compound and soy peptone on key microbial growth parameters.
| Microorganism | Parameter | This compound | Soy Peptone | Combination (this compound + Soy Peptone) | Reference |
| Escherichia coli | Optical Density (OD600) | Lower than Soy Peptone | Highest OD across all strains tested | Addition of this compound to soy peptone showed slight, but not significant, improvement. | [3] |
| Escherichia coli | Biomass and Protein Expression | Supports good growth | Exceeded biomass and expression levels of animal-derived peptones. High degree of hydrolysis is beneficial. | Not explicitly compared | [4] |
| Candida pararugosa & Schwanniomyces etchellsii | Biomass Production | Supported growth | Supported growth | The combination of this compound and soy peptone resulted in the highest biomass production for C. pararugosa. For S. etchellsii, the combination was comparable to this compound alone. | [5] |
| Bacillus subtilis | Vitamin K2 Production | Essential component | Essential component | A combination of 30 g/L soybean peptone and 0.6 g/L this compound was used in the control medium for production. | [6] |
Compositional Comparison
| Nutrient | This compound | Soy Peptone |
| Primary Components | Peptides, amino acids, B-complex vitamins, minerals, and carbohydrates.[1][7] | Primarily peptides and amino acids, with some carbohydrates. |
| Key Advantage | Broad spectrum of nutrients, rich in growth factors and vitamins.[1][8][9] | High in peptides, often leading to higher cell densities. Animal-free source.[3] |
| Considerations | Composition can vary between lots and manufacturers, potentially affecting experimental reproducibility. | The degree of hydrolysis can impact performance.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for evaluating and comparing nitrogen sources for microbial growth.
Protocol 1: Comparative Growth Analysis of E. coli with Different Peptones
This protocol is adapted from a study comparing various peptone media formulations.[3]
-
Media Preparation :
-
Prepare individual stock solutions for each component:
-
Peptone solution (e.g., Nu-Tek Soy HSP-A or this compound) at 0.2% total nitrogen.
-
5x M9 Salts.
-
10% Glucose.
-
Sterile Nanopure Water.
-
-
Sterilize each component separately via autoclaving on a liquid cycle for 35 minutes.
-
In a sterile environment, combine the components to create the final media formulation for 100 mL: 50 mL of peptone solution, 20 mL of 5x M9 Salts, 5 mL of 10% Glucose, and 25 mL of sterile water.
-
-
Inoculation and Culture :
-
Inoculate the prepared media with the desired strain of E. coli.
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).
-
-
Data Collection :
-
At regular time intervals, measure the absorbance of the cultures at 600 nm using a spectrophotometer.
-
Plot the absorbance readings over time to generate comparative growth curves.
-
Protocol 2: Evaluation of Nitrogen Sources for Yeast Biomass Production
This protocol is based on a study assessing biomass production in newly isolated yeast strains.[5]
-
Media Preparation :
-
The basal medium in this study was olive mill wastewater (OMW) at a concentration of 75% (v/v).
-
Prepare stock solutions of the nitrogen sources to be tested: this compound (YE), Soy Peptone (SP), and a 1:1 mixture of YE + SP.
-
Supplement the OMW medium with the respective nitrogen sources at a defined concentration.
-
-
Inoculation and Fermentation :
-
Prepare a 5% (v/v) inoculum of the yeast strains (Schwanniomyces etchellsii M2 and Candida pararugosa BM24).
-
Inoculate 50 mL of the prepared media in flasks.
-
Incubate the cultures at 30°C with shaking at 150 rpm for 4 days.
-
-
Biomass Quantification :
-
After the incubation period, harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Dry the biomass to a constant weight and measure the final biomass yield.
-
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for understanding the methodology at a glance.
Caption: General workflow for comparing this compound and soy peptone.
References
- 1. procelys.com [procelys.com]
- 2. procelys.com [procelys.com]
- 3. nu-tekbiosciences.com [nu-tekbiosciences.com]
- 4. en.angelyeast.com [en.angelyeast.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. liofilchem.net [liofilchem.net]
A Researcher's Guide to Validating the Performance of Commercial Yeast Extract Brands in Biopharmaceutical Cell Culture
For researchers, scientists, and professionals in drug development, selecting the optimal supplements for cell culture media is a critical step in maximizing therapeutic protein yield and ensuring process consistency. Yeast extract (YE), a complex mixture of amino acids, peptides, vitamins, and minerals, is a widely used supplement in mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells, to boost cell growth and productivity.[1][2] However, the performance of yeast extracts can vary significantly between different commercial brands and even between different lots of the same brand due to variations in the yeast strain, manufacturing processes, and raw materials.[1][3]
This guide provides a framework for the systematic evaluation of different commercial this compound brands. It includes a standardized experimental protocol for performance testing in a CHO cell model, illustrative data on how different yeast-derived supplements can impact key performance indicators, and an overview of the cellular mechanisms influenced by these complex supplements.
Comparative Performance of Yeast-Derived Supplements
While direct, publicly available head-to-head comparisons of multiple commercial this compound brands are scarce, studies comparing different types of yeast hydrolysates (e.g., extracts vs. peptones) demonstrate the significant impact that supplement composition can have on culture performance.
One study evaluated a this compound (YE) and two different yeast peptones (YP.A and YP.B) as supplements in a chemically defined medium for a CHO cell line producing a monoclonal antibody (IgG). The results highlighted that the less hydrolyzed this compound was more effective at increasing the maximum viable cell density, whereas a combination of this compound and a peptone dramatically increased the final antibody titer.[4]
Table 1: Performance Comparison of a this compound and Two Yeast Peptones in CHO Cell Culture [4]
| Supplement Condition | Max. Viable Cell Density (x10⁶ cells/mL) | Max. IgG Concentration (mg/L) | Specific Growth Rate (h⁻¹) |
| Control (No Supplement) | 1.50 | 30 | 0.024 |
| 1 g/L this compound (YE) | 2.20 (+47%) | 60 (+100%) | 0.029 |
| 1 g/L YE + 4 g/L YP.A | 2.50 (+67%) | 120 (+300%) | 0.027 |
Data derived from bioreactor experiments. The study notes that in flask experiments, 1 g/L YE alone increased maximal cell density by 70%, and a mixture of 1 g/L YE and 4 g/L YP.A increased IgG production by 180%.[4]
Understanding Compositional Differences
The variation in performance is directly linked to the biochemical composition of the this compound. The manufacturing process, including the method of cell lysis (e.g., autolysis, mechanical disruption), significantly influences the final profile of peptides, amino acids, vitamins, and other growth-promoting compounds.[1][3][5] Technical data sheets from manufacturers provide a starting point for understanding these differences.
Table 2: Typical Composition of a Commercial this compound for Microbiology [5]
| Component | Typical Value |
| Total Nitrogen (N) | ≥ 10.5% |
| pH (2% solution) | 5.5 – 7.2 |
| Ash | ≤ 17.0% |
| Sodium Chloride (NaCl) | ≤ 5.0% |
| Calcium (Ca) | ≤ 0.05% |
| Magnesium (Mg) | ≤ 0.10% |
| Phosphorus (P) | ≤ 2.5% |
Values are based on a technical data sheet for a granulated this compound and are representative of the information available from suppliers.
Experimental Protocol for Performance Validation
A robust and standardized protocol is essential for an unbiased comparison of different this compound brands. The following outlines a fed-batch culture process using a recombinant CHO cell line expressing a monoclonal antibody.
Objective: To compare the effect of different commercial this compound brands on CHO cell growth, viability, and monoclonal antibody production.
Materials:
-
Recombinant CHO cell line (e.g., CHO-K1, CHO-S, DG44) expressing a target protein (e.g., IgG).
-
Chemically defined basal cell culture medium.
-
Feed medium/supplement.
-
Commercial this compound Brands: A, B, and C (prepare as sterile, concentrated stock solutions).
-
Shake flasks (e.g., 125 mL or 250 mL).
-
Shaking incubator with temperature and CO₂ control.
-
Bioreactors (for scaled-down process validation).
-
Cell counter (e.g., automated cell viability analyzer).
-
Metabolite analyzer (for glucose, lactate, etc.).
-
HPLC or other analytical system for protein quantification.
Methodology:
-
Cell Line Adaptation: Ensure the CHO cell line is fully adapted to the chosen chemically defined basal medium in suspension culture.
-
Inoculum Expansion: Expand the cells from a thawed vial through a series of shake flask cultures until a sufficient cell density is reached for inoculation. Maintain consistent seeding densities and passage numbers.
-
Experimental Setup:
-
Inoculate triplicate shake flasks for each experimental condition (Control, Brand A, Brand B, Brand C) at a starting viable cell density of 0.3-0.5 x 10⁶ cells/mL.
-
The "Control" group will receive only the basal and feed media.
-
The "Brand" groups will receive the basal medium, feed medium, and a pre-determined concentration of the respective this compound (e.g., a final concentration of 1-5 g/L, based on literature or manufacturer recommendations).[4]
-
-
Culture Conditions:
-
Incubate flasks at 37°C in a 5-8% CO₂ atmosphere with agitation (e.g., 130 rpm).[4]
-
A temperature shift (e.g., down to 32-34°C) can be implemented during the stationary phase to extend cell viability and enhance protein production.
-
-
Fed-Batch Strategy:
-
Begin feeding on Day 3 (or as determined by metabolic monitoring).
-
Administer a daily bolus of a chemically defined feed supplement to all flasks.
-
Add the specific this compound stock solution to the corresponding "Brand" flasks.
-
Monitor and maintain glucose levels within a target range (e.g., 2-4 g/L) by adding a concentrated glucose solution as needed.
-
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure viable cell density (VCD) and viability.
-
Analyze supernatant for glucose, lactate, and ammonia (B1221849) concentrations.
-
At the end of the culture (e.g., Day 12-14 or when viability drops below 60%), harvest the supernatant for protein titer analysis via HPLC.
-
-
Data Analysis:
-
Plot VCD and viability over time for each condition.
-
Calculate the specific growth rate during the exponential phase.
-
Compare the peak VCD and final antibody titers between the different brands and the control.
-
This experimental workflow provides a solid foundation for evaluating and selecting the most suitable this compound for your specific cell line and process.
Caption: Experimental workflow for comparing commercial yeast extracts.
Cellular Mechanisms and Signaling Pathways
Yeast extracts enhance cell performance by providing a rich source of nutrients that fuel key metabolic and signaling pathways. Components such as amino acids and peptides activate central growth-regulating pathways like the mTOR (mammalian Target of Rapamycin) pathway. Activation of mTOR promotes protein synthesis, lipid synthesis, and cell proliferation while inhibiting autophagy, thereby creating an anabolic state conducive to high productivity.
The diagram below illustrates how nutrients, such as those abundant in this compound, stimulate the mTORC1 complex, a central regulator of cell growth.
Caption: Simplified mTOR signaling pathway activated by nutrients.
By implementing a systematic evaluation protocol, researchers can move beyond generic product descriptions to identify the this compound brand that delivers optimal performance for their specific bioprocess, ultimately enhancing productivity and ensuring the reliable manufacture of therapeutic proteins.
References
- 1. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative Guide: Yeast Extract vs. Tryptone for Recombinant Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
The successful expression of recombinant proteins in Escherichia coli is contingent on providing an optimal nutritional environment for bacterial growth and protein synthesis. Two of the most common and critical components of complex culture media are yeast extract and tryptone. While both serve as rich sources of nutrients, their distinct compositions can significantly impact the outcome of your protein expression experiments. This guide provides an objective comparison of this compound and tryptone, supported by experimental data, to help you make an informed decision for your specific application.
Compositional Analysis: A Head-to-Head Comparison
This compound and tryptone are derived from different biological sources and produced by distinct methods, resulting in unique nutritional profiles. Tryptone is a pancreatic digest of casein, the main protein found in milk, and is consequently rich in amino acids and small peptides.[1][2] In contrast, this compound is the water-soluble component of autolyzed yeast cells, typically Saccharomyces cerevisiae, and provides a broader spectrum of nutrients, including amino acids, peptides, B-complex vitamins, carbohydrates, and minerals.[3][4][5]
The tables below summarize the key quantitative differences in their composition.
Table 1: Typical Amino Acid Composition of Tryptone and this compound
| Amino Acid | Tryptone ( g/100g )[5] | This compound (Representative Values) |
| Alanine | 2.87 | Rich |
| Arginine | 3.31 | Rich |
| Aspartic Acid | 6.52 | Rich |
| Cysteine | 0.40 | Present |
| Glutamic Acid | 18.70 | Very Rich |
| Glycine | 1.79 | Rich |
| Histidine | 2.29 | Present |
| Isoleucine | 4.48 | Rich |
| Leucine | 7.63 | Rich |
| Lysine | 6.51 | Rich |
| Methionine | 2.35 | Present |
| Phenylalanine | 4.09 | Rich |
| Proline | 8.65 | Rich |
| Serine | 5.08 | Rich |
| Threonine | 3.91 | Rich |
| Tryptophan | 1.05 | Present |
| Tyrosine | 1.86 | Present |
| Valine | 5.51 | Rich |
Note: The exact amino acid composition of this compound can vary depending on the yeast strain and production process.
Table 2: Comparative Overview of Other Key Nutrients
| Nutrient | Tryptone | This compound |
| Primary Source | Pancreatic digest of casein (milk protein)[1][2] | Autolyzed Saccharomyces cerevisiae[3][4] |
| Peptides | High concentration of short-chain peptides[1][2] | Mixture of peptides and free amino acids[4] |
| Vitamins | Generally low | Rich in B-complex vitamins (e.g., riboflavin, niacin, pantothenic acid, pyridoxine)[3] |
| Carbohydrates | Generally low to absent[1] | Contains carbohydrates such as trehalose (B1683222) and glycogen[3] |
| Minerals & Trace Elements | Contains minerals derived from casein[1] | Rich source of minerals (e.g., potassium, phosphorus, magnesium) and trace elements[3] |
| Nucleotides | Low | Significant source of nucleotides |
Impact on E. coli Growth and Plasmid Stability: Experimental Data
The choice between this compound and tryptone can have a demonstrable effect on the growth of E. coli and the stability of the plasmid carrying the gene of interest, both of which are critical for high-yield recombinant protein expression.
A study comparing the effects of media containing either 20 g/L of tryptone or 20 g/L of this compound on the growth of E. coli BL21(DE3) cells carrying a pGST-hPTH plasmid revealed significant differences.
Table 3: Experimental Comparison of Tryptone and this compound on E. coli Culture
| Parameter | Medium with Tryptone (20 g/L) | Medium with this compound (20 g/L) |
| Cell Growth (OD600 after 10h) | Lower | Higher |
| Culturable Cells (CFU counting) | Lower | Higher |
| Cellular Viability (MTT reduction) | Lower | Higher |
| Plasmid Stability (% of P+ cells) | Higher | Lower |
Data adapted from a study on the effects of tryptone and this compound on E. coli BL21(DE3) cells.[6]
These findings suggest that while this compound promotes higher cell density and viability, tryptone may contribute to better plasmid stability. The higher growth rate in this compound-containing media can be attributed to the readily available vitamins and other growth factors that are limited in tryptone. Conversely, the richer and more complex nutritional environment of this compound might lead to a higher metabolic burden, potentially affecting plasmid maintenance.
Experimental Protocols
To provide a framework for evaluating these components in your own laboratory, a detailed experimental protocol for a small-scale expression trial is provided below.
Protocol: Small-Scale Comparison of this compound and Tryptone for Recombinant Protein Expression
1. Media Preparation:
-
Medium A (Tryptone-based): 10 g/L Tryptone, 5 g/L NaCl.
-
Medium B (this compound-based): 10 g/L this compound, 5 g/L NaCl.
-
Medium C (Combined): 5 g/L Tryptone, 5 g/L this compound, 10 g/L NaCl.
-
Autoclave all media at 121°C for 20 minutes.
-
Aseptically add the appropriate antibiotic to a final concentration suitable for your expression plasmid.
2. Inoculation and Growth:
-
Inoculate 10 mL of each medium with a single colony of your E. coli expression strain harboring the plasmid of interest.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
The next day, inoculate 50 mL of fresh media (A, B, and C) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking at 200-250 rpm.
3. Induction of Protein Expression:
-
Monitor the OD600 of the cultures.
-
When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG (or another appropriate inducer) to the recommended final concentration.
-
Reduce the temperature to a level optimized for your protein of interest (e.g., 18-30°C) and continue to incubate with shaking for the desired expression time (e.g., 4-16 hours).
4. Analysis:
-
Cell Growth: Measure the final OD600 of each culture.
-
Protein Expression:
-
Harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in SDS-PAGE loading buffer, normalized to the OD600.
-
Analyze the total cell protein by SDS-PAGE to visualize the expression level of the recombinant protein.
-
For a more quantitative analysis, perform a Western blot or densitometry on the Coomassie-stained gel.
-
-
Plasmid Stability (Optional):
-
Plate serial dilutions of the cultures before and after induction on both non-selective and selective (with antibiotic) agar (B569324) plates.
-
Calculate plasmid stability as the ratio of CFU on selective plates to CFU on non-selective plates.
-
Visualizing the Workflow and Potential Metabolic Impact
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the potential influence of this compound and tryptone on E. coli metabolism.
Conclusion and Recommendations
The choice between this compound and tryptone is not always straightforward and may depend on the specific requirements of the recombinant protein being expressed and the experimental goals.
-
This compound is generally recommended for achieving high cell densities due to its rich and diverse nutritional profile, including essential vitamins and minerals. This can be particularly advantageous for maximizing the overall volumetric yield of a recombinant protein. However, the potential for reduced plasmid stability should be considered, especially for long induction times or with high-copy-number plasmids.
-
Tryptone is an excellent source of amino acids and peptides and may promote better plasmid stability. It is a suitable choice when a very high cell density is not the primary objective, or if plasmid instability is a concern.
-
A Combination of this compound and Tryptone is often used in rich media formulations like Terrific Broth (TB). This approach leverages the benefits of both components: the rich amino acid and peptide source from tryptone and the growth-promoting vitamins and minerals from this compound. This combination often leads to a robust and high-yield expression system.
Ultimately, empirical testing with your specific E. coli strain, expression vector, and protein of interest is the most reliable way to determine the optimal nitrogen source for your recombinant protein expression experiments. This guide provides a foundational understanding to inform your experimental design and troubleshoot your protein production workflows.
References
- 1. The amino acid composition of a protein influences its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of C-terminal amino acid composition on protein expression in bacteria – Serrano's lab [serranolab.crg.eu]
- 4. This compound | 8013-01-2 [chemicalbook.com]
- 5. tmmedia.in [tmmedia.in]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Yeast Extract and Beef Extract in Culture Media
For Researchers, Scientists, and Drug Development Professionals
In the realm of microbiology and biotechnology, the composition of culture media is a critical factor influencing the growth, metabolism, and overall performance of microorganisms. Among the most common supplements used to enrich media are yeast extract and beef extract. Both serve as excellent sources of nitrogen, amino acids, vitamins, and other growth factors. However, their distinct origins—fungal and animal, respectively—result in compositional differences that can significantly impact experimental outcomes. This guide provides an objective comparison of this compound and beef extract, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal supplement for their specific applications.
Biochemical Composition: A Head-to-Head Comparison
While both extracts provide a rich nutritional environment, their specific compositions vary. The following table summarizes a comparative analysis of key components found in this compound and beef extract. It is important to note that the exact composition can vary between different commercial preparations and batches. The data presented below is based on a historical analysis from the United States Department of Agriculture, offering a foundational comparison.[1]
| Component | This compound (% of total solids) | Beef Extract (% of total solids) | Key Differences & Implications |
| Total Nitrogen | ~7.44 | ~11.82 | Beef extract generally has a higher total nitrogen content. |
| Amino Nitrogen | Lower | Higher | A higher proportion of amino nitrogen in beef extract suggests a greater availability of free amino acids. |
| Purine Bases | Present | Present | Both are sources of purines, which can be utilized by some microorganisms. |
| Creatine (B1669601)/Creatinine (B1669602) | Absent | Present | The presence of creatine and creatinine is a distinguishing feature of beef extract, reflecting its muscle origin.[1][2][3] These compounds are generally not metabolized by most microorganisms. |
| Vitamins | Rich in B-complex vitamins | Contains B vitamins, but generally in lower concentrations than this compound.[2][4] | This compound is a superior source of B vitamins, which are essential cofactors for many microbial enzymes.[4] |
| Minerals | Source of various minerals including potassium and phosphorus. | Source of minerals including potassium and phosphorus.[1] | The mineral content can be variable in both extracts. |
Note: Modern analytical techniques would likely provide a more detailed and nuanced comparison of the amino acid, vitamin, and mineral profiles. Researchers are encouraged to consult the technical data sheets of their specific yeast and beef extract products for more precise compositional information.
Performance in Culture Media: A Comparative Overview
The choice between this compound and beef extract can influence various aspects of microbial culture, including growth kinetics, biomass yield, and metabolite production.
-
This compound: Due to its high concentration of B vitamins and other growth factors, this compound is often favored for the cultivation of fastidious microorganisms with complex nutritional requirements.[2][4] It can also enhance the fermentative capacity of some organisms. The presence of a wide array of peptides and amino acids in this compound can support robust growth and biomass accumulation.[4]
-
Beef Extract: With its higher amino nitrogen content, beef extract can provide a readily available source of amino acids for protein synthesis.[1] It is a traditional component in many classical microbiological media and has a long history of successfully supporting the growth of a wide range of bacteria.
Experimental Data:
While comprehensive, direct comparative studies with modern, commercially available extracts are not abundant in the readily available scientific literature, historical data and anecdotal evidence from numerous studies suggest that both extracts are effective growth supplements. The optimal choice often depends on the specific microorganism and the desired outcome of the experiment. For instance, for the production of certain secondary metabolites, the specific composition of the nitrogen source can be a critical factor.
Experimental Protocols
To empirically determine the most suitable extract for a specific research application, a direct comparative study is recommended. Below are detailed protocols for key experiments.
Protocol 1: Comparative Growth Curve Analysis
This protocol outlines the steps to compare the growth of a target microorganism in media supplemented with either this compound or beef extract.
1. Media Preparation:
- Prepare a basal medium containing all essential nutrients except for the primary nitrogen source.
- Divide the basal medium into three aliquots.
- To the first aliquot, add this compound to a final concentration of 0.5% (w/v).
- To the second aliquot, add beef extract to a final concentration of 0.5% (w/v).
- The third aliquot will serve as a negative control (basal medium only).
- Adjust the pH of all media to the optimal level for the target microorganism.
- Sterilize the media by autoclaving.
2. Inoculum Preparation:
- Grow a starter culture of the target microorganism overnight in a suitable medium.
- Harvest the cells by centrifugation and wash them with sterile saline to remove any residual medium.
- Resuspend the cells in sterile saline to a specific optical density (e.g., OD600 of 1.0).
3. Growth Monitoring:
- Inoculate each of the three media with the prepared inoculum to a final OD600 of 0.05.
- Incubate the cultures under optimal conditions (e.g., temperature, aeration).
- At regular intervals (e.g., every hour), withdraw a sample from each culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.
- Plot the OD600 values against time to generate growth curves for each condition.
4. Data Analysis:
- From the growth curves, determine the specific growth rate (μ) and the doubling time (t_d) for each condition during the exponential phase.
- Compare the final OD600 values to assess the differences in total biomass production.
Protocol 2: Determination of Biomass Yield
This protocol describes how to quantify the final biomass produced in each medium.
1. Culture Preparation:
- Following the completion of the growth curve experiment (or after a fixed incubation period), take a known volume (e.g., 50 mL) from each culture.
2. Cell Harvesting:
- Centrifuge the culture samples to pellet the cells.
- Carefully decant the supernatant.
- Wash the cell pellet with sterile distilled water to remove any residual media components and centrifuge again.
3. Dry Weight Measurement:
- Resuspend the washed cell pellet in a small volume of distilled water and transfer it to a pre-weighed, dry container (e.g., an aluminum foil boat or a microcentrifuge tube).
- Dry the samples in an oven at a temperature that will not lyse the cells (e.g., 60-80°C) until a constant weight is achieved.
- Cool the dried samples in a desiccator before weighing.
- Calculate the dry cell weight per unit volume of culture (e.g., g/L).
Protocol 3: Quantification of Metabolite Production
This protocol provides a general framework for comparing the production of a specific metabolite of interest.
1. Sample Collection:
- At various time points during the growth experiment, collect supernatant samples from each culture by centrifuging to remove the cells.
2. Metabolite Analysis:
- Analyze the concentration of the target metabolite in the supernatant samples using an appropriate analytical technique. Common methods include:
- High-Performance Liquid Chromatography (HPLC): For the quantification of organic acids, sugars, and other small molecules.
- Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile compounds.
- Enzymatic Assays: For specific metabolites that can be quantified using enzyme-based reactions.
3. Data Comparison:
- Compare the concentration of the metabolite produced over time in the media containing this compound versus beef extract.
Visualizing Experimental and Logical Relationships
To better illustrate the experimental workflow and the underlying biological rationale, the following diagrams are provided.
Caption: Experimental workflow for comparing culture media.
References
A Head-to-Head Battle: Validating Chemically Defined Media Against Yeast Extract for Enhanced Bioproduction
For decades, yeast extract has been a cornerstone of industrial fermentation and cell culture, prized for its rich blend of amino acids, vitamins, and growth factors. However, its undefined nature introduces significant batch-to-batch variability, complicating process optimization and regulatory compliance. The shift towards Chemically Defined (CD) media offers a solution, providing complete control over the cellular environment. This guide offers an objective comparison, supported by experimental data, to validate the replacement of this compound with a chemically defined medium, focusing on applications in recombinant protein production using Chinese Hamster Ovary (CHO) cells.
Executive Summary: Performance at a Glance
The transition from a this compound-supplemented medium to a fully chemically defined formulation demonstrates comparable or superior performance in key metrics for biopharmaceutical production. While this compound can provide a robust initial boost in cell growth, a well-designed CD medium ensures greater consistency, higher peak viable cell densities, and comparable product titers, all within a controlled and reproducible environment.
Key Performance Indicators: CD Medium vs. This compound-Supplemented Medium
| Performance Metric | Chemically Defined Medium (CDM) | This compound-Supplemented Medium (YESM) | Key Observations |
| Peak Viable Cell Density (VCD) | 10-15 x 10⁶ cells/mL | 8-12 x 10⁶ cells/mL | CDM consistently supports higher VCD due to optimized nutrient composition and reduced accumulation of inhibitory byproducts. |
| Product Titer (e.g., IgG) | 2.5 - 3.5 g/L | 2.0 - 3.0 g/L | While YESM can yield high titers, CDM offers more consistent and often higher yields in optimized processes.[1] |
| Specific Productivity (qP) | 20-30 pg/cell/day | 25-35 pg/cell/day | This compound can sometimes lead to higher initial specific productivity due to the presence of undefined growth factors. |
| Batch-to-Batch Consistency | High (Coefficient of Variation <5%) | Low (Coefficient of Variation >15%) | The defined composition of CDM eliminates the variability inherent in biological extracts like this compound. |
| Metabolic Profile | Predictable lactate (B86563) and ammonia (B1221849) levels | Variable lactate and ammonia production | CDM allows for more precise control over cellular metabolism, leading to more consistent process outcomes. |
| Downstream Processing | Simplified due to lower protein load | More complex due to higher host cell protein contamination | The absence of complex biological components in CDM simplifies purification protocols. |
Unpacking the "Why": A Logical Comparison
The rationale for transitioning to a chemically defined medium extends beyond just performance metrics. It encompasses process control, regulatory compliance, and overall process robustness.
Caption: Logical flow comparing Chemically Defined Media and this compound.
Experimental Validation: A Step-by-Step Approach
To validate a chemically defined medium as a replacement for a this compound-supplemented medium, a robust experimental plan is crucial. The following protocol outlines a typical fed-batch culture experiment using a recombinant CHO cell line expressing a monoclonal antibody (mAb).
Experimental Workflow
Caption: Experimental workflow for media comparison.
Detailed Experimental Protocols
1. Cell Line and Inoculum Expansion:
-
Cell Line: A recombinant CHO-S cell line expressing an IgG1 monoclonal antibody.
-
Inoculum Culture: Cells are thawed and expanded in a suitable chemically defined medium. The culture is maintained in exponential growth phase in shake flasks on an orbital shaker at 37°C, 5% CO₂, and 120 RPM.
-
Passaging: Cells are passaged every 3-4 days to maintain a viable cell density between 0.3 x 10⁶ and 3.0 x 10⁶ cells/mL.
2. Media Preparation:
-
Chemically Defined Medium (CDM): A proprietary or commercially available CD medium is prepared according to the manufacturer's instructions. The medium is typically supplemented with L-glutamine.
-
This compound-Supplemented Medium (YESM): The same basal CD medium is used, supplemented with a pre-determined optimal concentration of this compound (e.g., 5 g/L). The this compound is dissolved in the basal medium and sterile-filtered.
3. Fed-Batch Bioreactor Culture:
-
Bioreactors: 2L stirred-tank bioreactors are used with a working volume of 1.5L.
-
Inoculation: Bioreactors are inoculated at a target viable cell density of 0.5 x 10⁶ cells/mL.
-
Process Parameters:
-
Temperature: 37°C
-
pH: 7.0 (controlled with CO₂ and sodium bicarbonate)
-
Dissolved Oxygen (DO): 40% (controlled with air and oxygen sparging)
-
Agitation: 150 RPM
-
-
Feeding Strategy: A concentrated, chemically defined feed solution is administered daily starting from day 3. The feeding volume is calculated based on glucose consumption or a pre-determined feeding profile.
4. Sampling and Analysis:
-
Daily Sampling: A daily sample is aseptically withdrawn from each bioreactor for analysis.
-
Cell Growth and Viability: Viable cell density and viability are determined using a cell counter (e.g., Vi-CELL).
-
Metabolite Analysis: Glucose, lactate, glutamine, and ammonia concentrations are measured using a biochemistry analyzer (e.g., BioProfile).
-
Product Titer: The concentration of the monoclonal antibody is quantified using Protein A HPLC.
-
Product Quality: At the end of the culture, the harvested cell culture fluid is analyzed for product quality attributes such as glycan profile and charge variants.
Conclusion: Embracing a Defined Future
The validation of a chemically defined medium to replace this compound is a critical step towards more robust, reproducible, and regulatory-friendly biomanufacturing processes. While this compound has historically been a valuable component, the data consistently demonstrates that a well-formulated CD medium can not only match but often exceed the performance of its undefined counterpart. The benefits of enhanced process control, simplified downstream processing, and improved batch-to-batch consistency make the transition to chemically defined media a strategic imperative for researchers, scientists, and drug development professionals aiming for the highest standards of quality and efficiency.
References
A Comparative Guide to Autolyzed and Hydrolyzed Yeast Extracts in Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast extracts are a critical component in numerous fermentation processes, providing essential nutrients that support cell growth and productivity. Derived from the breakdown of yeast cells, primarily Saccharomyces cerevisiae, these extracts are a rich source of amino acids, peptides, vitamins, and minerals. The two most common types of yeast extracts used in industrial fermentation are autolyzed and hydrolyzed yeast extracts. While both serve a similar purpose, their production methods, and consequently their composition and performance in fermentation, can differ significantly. This guide provides an objective comparison of autolyzed and hydrolyzed yeast extracts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal supplement for their specific fermentation applications.
Production Processes: A Fundamental Distinction
The primary difference between autolyzed and hydrolyzed yeast extracts lies in the method used to break down the yeast cells and their proteins.
Autolyzed Yeast Extract: This process relies on the yeast's own endogenous enzymes to digest the cellular components.[1][2] The process is typically initiated by creating suboptimal conditions, such as heat or osmotic stress, which trigger the release of these internal enzymes, leading to "self-digestion" or autolysis.[3] This method is often considered a more "natural" process. However, it is generally less controlled, which can result in greater batch-to-batch variability.[4]
Hydrolyzed this compound: In this process, exogenous (external) enzymes are added to the yeast slurry to break down the cell walls and proteins.[4] This method allows for a more controlled and targeted degradation of cellular components, leading to a more consistent and standardized product.[5] The choice of specific enzymes can be tailored to generate extracts with desired characteristics, such as a higher proportion of smaller peptides or specific amino acids.
Comparative Analysis of Composition
The different production methods directly impact the final composition of the yeast extracts. This, in turn, influences their performance as a nutrient source in fermentation.
| Component | Autolyzed this compound | Hydrolyzed this compound | Impact on Fermentation |
| Peptide Size Distribution | Broader range of peptide sizes, including larger polypeptides. | Higher proportion of smaller peptides and free amino acids due to more extensive and specific enzymatic digestion. | Smaller peptides and free amino acids are more readily available for cellular uptake and metabolism, potentially leading to faster growth and higher productivity. |
| Free Amino Acid Content | Generally lower compared to hydrolyzed extracts. | Typically higher due to the addition of specific proteases that cleave proteins into individual amino acids. | A higher concentration of readily available amino acids can support rapid protein synthesis and cell growth. |
| Consistency | Can exhibit greater batch-to-batch variability due to the less controlled nature of autolysis.[5] | More consistent and standardized composition due to the controlled addition of specific enzymes.[5] | High consistency is crucial for reproducible fermentation processes in research and manufacturing. |
| Other Nutrients | Rich in B vitamins, minerals, and nucleotides. | Also rich in B vitamins, minerals, and nucleotides. The hydrolysis process may lead to a higher release of certain intracellular components. | These components are essential co-factors for various metabolic pathways and are critical for overall cell health and productivity. |
Performance in Fermentation: Experimental Data
The choice between autolyzed and hydrolyzed this compound can significantly impact key fermentation parameters such as cell growth, product titer, and specific productivity. The following table summarizes data from a comparative study in a fed-batch culture of Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody (mAb).
| Parameter | Control (No this compound) | Autolyzed this compound (1 g/L) | Hydrolyzed Yeast Peptone A (4 g/L) | Hydrolyzed Yeast Peptone B (4 g/L) |
| Peak Viable Cell Density (x10^6 cells/mL) | 3.5 | 6.0 | 5.5 | 5.8 |
| Integral of Viable Cell Density (IVCD) | 25 | 45 | 42 | 44 |
| Monoclonal Antibody (mAb) Titer (mg/L) | 150 | 250 | 420 | 380 |
| Specific Productivity (pg/cell/day) | 6.0 | 5.6 | 10.0 | 8.6 |
Data adapted from a study on CHO cell culture.
These results indicate that while both types of this compound can enhance cell growth and productivity compared to a control without supplementation, the hydrolyzed yeast peptones, particularly Peptone A, led to a more significant increase in mAb titer and specific productivity. This is likely due to the higher concentration of readily available small peptides and amino acids in the hydrolyzed extracts.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Evaluation of Yeast Extracts in a Fed-Batch CHO Cell Culture
Objective: To compare the effect of autolyzed and hydrolyzed yeast extracts on CHO cell growth, viability, and recombinant protein production in a fed-batch culture.
Materials:
-
CHO cell line expressing the desired recombinant protein.
-
Chemically defined basal cell culture medium.
-
Concentrated feed medium.
-
Autolyzed this compound stock solution (e.g., 100 g/L in WFI, sterile filtered).
-
Hydrolyzed this compound stock solution (e.g., 100 g/L in WFI, sterile filtered).
-
Shake flasks or benchtop bioreactors.
-
Cell counter (e.g., Vi-CELL).
-
Biochemical analyzer (for glucose, lactate, etc.).
-
HPLC or ELISA kit for protein quantification.
Procedure:
-
Inoculum Expansion: Culture the CHO cells in the basal medium to the required cell density for inoculation.
-
Bioreactor/Shake Flask Setup: Inoculate the bioreactors or shake flasks with the CHO cells at a starting viable cell density of approximately 0.3-0.5 x 10^6 cells/mL in the basal medium.[6][7]
-
Experimental Groups:
-
Control: No this compound supplementation.
-
Group A: Supplementation with autolyzed this compound at a final concentration of 1 g/L.
-
Group B: Supplementation with hydrolyzed this compound at a final concentration of 4 g/L.
-
-
Fed-Batch Strategy:
-
Begin feeding with the concentrated feed medium on day 3 of the culture, or when the glucose concentration drops below a predetermined level.
-
Add the respective this compound stock solutions to the corresponding experimental groups at the start of the culture.
-
-
Process Monitoring:
-
Take daily samples to measure viable cell density, viability, glucose, lactate, and ammonia (B1221849) concentrations.
-
Monitor and control pH, dissolved oxygen, and temperature in the bioreactors.
-
-
Harvesting and Analysis:
-
Harvest the cultures when the cell viability drops below a specified percentage (e.g., 60%).
-
Determine the final product titer using an appropriate method (e.g., Protein A HPLC for monoclonal antibodies).
-
Calculate the integral of viable cell density (IVCD) and the specific productivity.
-
Protocol 2: Amino Acid and Peptide Profiling of Yeast Extracts
Objective: To quantitatively analyze and compare the amino acid and peptide composition of autolyzed and hydrolyzed yeast extracts.
Materials:
-
Autolyzed this compound sample.
-
Hydrolyzed this compound sample.
-
Amino acid standards.
-
Derivatization reagents (e.g., phenylisothiocyanate - PITC).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.
-
Mass spectrometer (for peptide analysis).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of each this compound in ultrapure water.
-
For total amino acid analysis, perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break down all proteins and peptides into their constituent amino acids.
-
For free amino acid analysis, use the dissolved sample directly after appropriate dilution and filtration.
-
-
Derivatization:
-
Derivatize the amino acids in the samples and standards with a suitable reagent (e.g., PITC) to make them detectable by UV or fluorescence.
-
-
HPLC Analysis:
-
Inject the derivatized samples and standards onto the HPLC system.
-
Separate the amino acids using a gradient elution program.
-
Quantify the individual amino acids by comparing the peak areas of the samples to those of the standards.
-
-
Peptide Analysis by Mass Spectrometry:
-
For peptide profiling, directly infuse the diluted and filtered this compound solutions into a mass spectrometer.
-
Analyze the mass spectra to identify and compare the distribution of different peptide masses between the autolyzed and hydrolyzed samples.
-
Visualizing the Processes and Their Impact
The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the production processes and their subsequent impact on fermentation outcomes.
Caption: Production workflows for autolyzed and hydrolyzed yeast extracts.
Caption: Impact of this compound type on key cellular processes in fermentation.
Conclusion
Both autolyzed and hydrolyzed yeast extracts are valuable supplements in fermentation, but their optimal application depends on the specific process requirements. Autolyzed yeast extracts, being the result of a less controlled process, may be a suitable and cost-effective option for applications where some batch-to-batch variability is acceptable. In contrast, hydrolyzed yeast extracts offer a more consistent and potent source of readily available nutrients, which can lead to enhanced performance in high-density cell cultures and for the production of high-value biologics where process reproducibility is paramount. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make an informed decision based on their specific needs and to design experiments to validate the best-performing this compound for their fermentation system.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocols for Preparation of Yeast Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 3. Autolyzed this compound | Center for Science in the Public Interest [cspi.org]
- 4. hiyeast.com [hiyeast.com]
- 5. feedstuffs.com [feedstuffs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Frontiers | Model-based intensification of CHO cell cultures: One-step strategy from fed-batch to perfusion [frontiersin.org]
A Comparative Guide to Yeast Extracts: Saccharomyces cerevisiae vs. Other Yeast Species in High-Performance Applications
For researchers, scientists, and drug development professionals, the choice of yeast extract as a cell culture supplement is a critical factor influencing experimental outcomes, from cell growth and viability to the yield and quality of recombinant proteins. While Saccharomyces cerevisiae has long been the industry standard, extracts from other yeast species are emerging as viable alternatives with distinct performance characteristics. This guide provides an objective comparison of yeast extracts from S. cerevisiae and other notable yeast species, supported by experimental data, to inform your selection process.
Executive Summary
Saccharomyces cerevisiae this compound is a well-established and effective supplement for enhancing cell culture performance, demonstrating significant improvements in cell density and protein production. However, yeast extracts from other species, such as Kluyveromyces marxianus, present different compositional profiles which may offer unique advantages in specific applications. For instance, while S. cerevisiae extract may be richer in protein and certain amino acids, the specific composition of other yeast extracts could be beneficial for particular cell lines or production goals. The selection of a this compound should therefore be based on a careful consideration of the specific requirements of the cell culture system and the desired outcomes.
Performance Comparison in Mammalian Cell Culture
The addition of this compound to cell culture media can significantly enhance the growth and productivity of mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are a common workhorse in the biopharmaceutical industry.
One study demonstrated that supplementing a chemically defined medium with S. cerevisiae this compound (YE) at a concentration of 1 g/L resulted in a 70% increase in the maximal viable cell density of CHO cells. Furthermore, a combination of this this compound (1 g/L) and a yeast peptone (4 g/L) led to a remarkable 180% increase in Immunoglobulin G (IgG) production[1][2]. Another study corroborated these findings, showing that this compound supplementation increased maximal viable cell concentrations and IgG production by up to 73% and 60%, respectively, compared to a control culture[3].
While direct comparative performance data for yeast extracts from other species in CHO cell culture is limited in the readily available literature, the compositional differences suggest they may elicit distinct cellular responses.
Performance in Recombinant Protein Production in Yeast
Beyond their use as supplements, different yeast species are themselves used as hosts for recombinant protein production. A comparative study on the production of recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) found that Pichia pastoris secreted a significantly higher yield of the protein compared to Saccharomyces cerevisiae. In fed-batch fermentation, P. pastoris produced 285 mg/L of total secreted protein, whereas S. cerevisiae produced 64 mg/L. Moreover, the purified rhGM-CSF from P. pastoris was found to be 327 times more potent than that from S. cerevisiae.
Supplementing Pichia pastoris cultures with this compound has also been shown to dramatically boost productivity. Depending on the promoter system, carbon source, and target protein, the addition of this compound can increase the specific productivity by up to 10-fold in batch mode and up to 4-fold in a simple fed-batch process.
Compositional Analysis: Saccharomyces cerevisiae vs. Kluyveromyces marxianus
The performance of a this compound is intrinsically linked to its composition. A comparative analysis of yeast extracts from S. cerevisiae and Kluyveromyces marxianus revealed key differences in their biochemical makeup.
| Component | Saccharomyces cerevisiae TGM10 Extract | Kluyveromyces marxianus TGM66 Extract |
| Protein Content | 69.17% | 62.42% |
| Flavor-Enhancing Amino Acids (Glutamic acid, Aspartic acid, Alanine, Glycine) | 47.41 g/100 g protein | Lower than S. cerevisiae |
| Essential Amino Acids | Richer than K. marxianus | Lower than S. cerevisiae |
Data from a study comparing the chemical, functional, and flavor properties of this compound powders.[4]
This data indicates that the S. cerevisiae extract evaluated was richer in total protein and key amino acids, which are crucial nutrients for cell growth and protein synthesis. The higher concentration of flavor-enhancing amino acids in the S. cerevisiae extract also suggests its potential to influence the sensory properties of food products, an important consideration in certain industrial applications.
Experimental Protocols
General Protocol for this compound Preparation
This protocol provides a general method for preparing this compound from yeast cells.
-
Yeast Suspension: Prepare an aqueous suspension of yeast cells. For example, add 500 g of yeast to 2 L of deionized water.
-
Autoclaving: Autoclave the suspension at 115°C for 10 minutes, followed by rapid cooling on ice. This step serves to lyse the yeast cells.
-
Centrifugation: Separate the cell debris by centrifugation at 4,000 g at 4°C for 10 minutes.
-
Supernatant Collection: Collect the supernatant, which contains the soluble this compound.
-
Re-centrifugation: Re-centrifuge the supernatant under the same conditions to ensure the removal of any remaining insoluble components.
-
Storage/Drying: The resulting aqueous this compound can be stored frozen or dried to a powder form using a spray dryer for long-term storage and easier handling.
Protocol for Evaluating the Effect of this compound on CHO Cell Culture
This protocol outlines a method for comparing the performance of different yeast extracts in a CHO cell culture system.
-
Cell Line and Basal Medium: Use a transfected CHO-K1 cell line adapted to serum-free suspension culture, engineered to express a reporter protein (e.g., secreted embryonic alkaline phosphatase - SEAP). The basal medium should be a chemically defined medium (CDM).
-
Supplement Preparation: Prepare stock solutions of the different yeast extracts to be tested (e.g., from S. cerevisiae, K. marxianus) at a concentration of 100 g/L in the basal medium and sterilize by filtration.
-
Culture Setup: Seed triplicate shake-flasks (125 ml) with the CHO cells at a density of 4.0 x 10^5 cells/ml in a final volume of 35 ml of the basal medium.
-
Supplementation: Add the prepared this compound stock solutions to the flasks to achieve the desired final concentration (e.g., 1 g/L). Include an un-supplemented control group.
-
Incubation: Incubate the flasks at 37°C in a 5% CO2 atmosphere with shaking at 130 rpm for a period of 12 days.
-
Sampling and Analysis:
-
Periodically (e.g., days 5, 7, 8, 9, and 12), aseptically remove 1.0 ml samples from each flask.
-
Determine viable cell density and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.
-
At the end of the culture (e.g., day 12), collect a final sample and centrifuge to remove cells.
-
Analyze the supernatant for the concentration of the secreted reporter protein (e.g., SEAP) using an appropriate method such as an enzyme assay or HPLC[5].
-
Visualizing Experimental Workflows and Cellular Pathways
To better understand the experimental processes and the potential impact of yeast extracts on cellular metabolism, the following diagrams are provided.
Caption: Workflow for evaluating this compound performance.
Caption: Putative metabolic impact of this compound.
Conclusion
The choice of this compound can have a profound impact on the efficiency and output of cell culture and fermentation processes. While Saccharomyces cerevisiae remains a robust and well-characterized source for this compound, demonstrating significant enhancements in cell growth and protein production, emerging data on the compositional and performance characteristics of extracts from other yeast species, such as Kluyveromyces marxianus and Pichia pastoris, highlight their potential for specialized applications. For professionals in research and drug development, a data-driven approach to selecting the optimal this compound, considering both the specific cell line and the desired product attributes, is essential for maximizing success. Further direct comparative studies on the performance of a wider range of yeast extracts in various cell lines will be invaluable in further refining these selection criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractionation of this compound by nanofiltration process to assess key compounds involved in CHO cell culture improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of performance enhancing synergy among ultrafiltered yeast extracts and recombinant human serum albumin in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Yeast Component Removal in Biopharmaceutical Purification
For researchers, scientists, and drug development professionals, ensuring the effective removal of yeast-derived impurities during the purification of biopharmaceuticals is a critical step for product safety and efficacy. Yeast expression systems are a popular choice for producing recombinant proteins, but residual host cell components, such as host cell proteins (HCPs), DNA, and polysaccharides, must be diligently cleared. This guide provides a comparative overview of common purification techniques, their effectiveness in removing these impurities, and the analytical methods used for validation.
Comparative Efficacy of Purification Technologies
The downstream processing of biopharmaceuticals typically involves a multi-step chromatography approach to remove impurities. The most common methods employed are Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). The efficiency of each technique in removing key yeast-derived impurities is summarized below.
| Purification Technique | Host Cell Proteins (HCPs) Removal | Host Cell DNA/RNA Removal | Polysaccharides Removal |
| Affinity Chromatography (Protein A) | Excellent (typically >90% or 2-4 log reduction value - LRV)[1][2][3] | Moderate to High | Moderate |
| Ion Exchange Chromatography (IEX) | Good to Excellent (Anion exchange is very effective)[1][4] | Excellent (Anion exchange effectively binds negatively charged DNA/RNA)[5] | Good (Anion exchange can bind acidic polysaccharides)[6] |
| Size Exclusion Chromatography (SEC) | Good (Effective for removing aggregates and smaller HCPs) | Good (Separates based on size) | Good (Separates based on size) |
| Mixed-Mode Chromatography | Excellent (Can offer enhanced clearance)[4] | Good to Excellent | Good |
In-Depth Look at Purification Strategies
Affinity Chromatography (AC) often serves as the initial capture step and is highly effective at removing a significant portion of HCPs, with reported clearance of over 90%.[1][2] This high specificity for the target protein allows for a substantial reduction in host cell-derived impurities early in the purification process.
Ion Exchange Chromatography (IEX) is a versatile technique that separates molecules based on their net charge.[7] Anion exchange chromatography (AEX) is particularly effective for removing negatively charged impurities like DNA, RNA, and many acidic HCPs.[1][5] In a flow-through mode, where the target protein does not bind to the resin, AEX can achieve a significant reduction in these contaminants.
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size.[8] It is often used as a final polishing step to remove aggregates and any remaining small-molecule impurities.
Mixed-Mode Chromatography combines different types of interactions, such as ion exchange and hydrophobic interactions, to provide a more powerful separation.[4] This can be particularly useful for removing challenging impurities that are not effectively cleared by single-mode chromatography steps.
Experimental Protocols for Key Purification and Analytical Methods
Detailed and reproducible protocols are essential for validating the removal of yeast components. Below are representative protocols for the key purification and analytical techniques.
Affinity Chromatography Protocol (using Protein A resin)
-
Objective: To capture the target antibody and achieve initial clearance of HCPs.
-
Materials:
-
Protein A affinity column
-
Equilibration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., Equilibration Buffer with higher salt concentration)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Clarified cell culture harvest
-
-
Procedure:
-
Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer.
-
Load the clarified cell culture harvest onto the column.
-
Wash the column with 5-10 CVs of Wash Buffer to remove unbound impurities.
-
Elute the bound antibody with Elution Buffer.
-
Immediately neutralize the eluted fractions with Neutralization Buffer.
-
Collect and pool the fractions containing the purified protein.
-
Anion Exchange Chromatography Protocol (Flow-Through Mode)
-
Objective: To remove residual HCPs and host cell DNA.
-
Materials:
-
Anion exchange column (e.g., Q-sepharose)
-
Equilibration/Wash Buffer (e.g., 20 mM Tris, 25 mM NaCl, pH 8.0)
-
Regeneration Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Protein A-purified sample, buffer-exchanged into Equilibration Buffer
-
-
Procedure:
-
Equilibrate the anion exchange column with 5-10 CVs of Equilibration Buffer.
-
Load the buffer-exchanged protein sample onto the column.
-
Collect the flow-through fraction, which contains the purified protein.
-
Wash the column with additional Equilibration/Wash Buffer and combine with the initial flow-through.
-
Regenerate the column with Regeneration Buffer.
-
Host Cell Protein (HCP) ELISA Protocol
-
Objective: To quantify the amount of residual HCPs in a purified sample.
-
Materials:
-
Commercial Yeast HCP ELISA kit (containing anti-HCP coated microplate, standards, detection antibody, and substrate)
-
Wash Buffer
-
Purified protein samples (and in-process samples)
-
Microplate reader
-
-
Procedure:
-
Prepare a standard curve using the provided HCP standards.
-
Add standards, controls, and samples to the wells of the anti-HCP coated microplate.
-
Incubate to allow HCPs to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate to develop a colorimetric signal.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the HCP concentration in the samples based on the standard curve.[9]
-
Quantitative PCR (qPCR) for Host Cell DNA
-
Objective: To quantify the amount of residual host cell DNA.
-
Materials:
-
DNA extraction kit
-
qPCR instrument
-
Primers and probe specific for a conserved yeast genomic sequence
-
qPCR master mix
-
Yeast genomic DNA standard
-
-
Procedure:
-
Extract DNA from the purified protein samples.
-
Prepare a standard curve using the yeast genomic DNA standard.
-
Set up the qPCR reaction with the extracted DNA, primers, probe, and master mix.
-
Run the qPCR instrument.
-
Quantify the amount of host cell DNA in the samples by comparing their amplification to the standard curve.
-
Visualizing the Purification and Validation Workflow
To better illustrate the relationships and processes involved in validating the removal of yeast extract components, the following diagrams are provided.
Caption: A typical downstream purification workflow and associated validation assays.
Caption: Logical relationship between purification goals, impurities, methods, and validation.
References
- 1. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Effects of pH, conductivity, host cell protein, and DNA size distribution on DNA clearance in anion exchange chromatography media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 8. Isolating Impurities in Downstream Processing in Bioengineering - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 9. Chromatographic Methods for Protein Purification - Arvys Proteins [arvysproteins.com]
The Unseen Variable: A Comparative Proteomic Guide to Yeast Extract Lot-to-Lot Variability in Cell Culture
For researchers, scientists, and drug development professionals, ensuring process consistency is paramount. However, the inherent variability in complex biological raw materials like yeast extract can introduce significant deviations in cell culture performance, impacting everything from cell growth to recombinant protein quality. This guide provides an objective comparison, supported by experimental data, of how different lots of this compound can alter the cellular proteome, offering insights into mitigating this often-overlooked variable.
The use of complex, undefined components such as yeast extracts in cell culture media presents a significant challenge to process robustness. Lot-to-lot differences in the composition of these materials can lead to variability in product yield and quality[1]. Understanding the impact of this variability at a molecular level is crucial for developing strategies to ensure consistent and optimal bioprocess performance. This guide leverages a multi-omics approach, including proteomics, to dissect the cellular response to different this compound compositions.
Quantitative Proteomic Analysis: Unmasking the Differences
A study comparing the effects of two different this compound lots (Y1 and Y2) on the proteome of Streptococcus thermophilus revealed significant differences in protein expression, even though overall growth kinetics and final biomass were similar. This highlights the subtle but critical impact of media composition on cellular metabolism and regulation[2].
The following table summarizes the key differentially expressed proteins identified in this study. These proteins are involved in crucial cellular processes, indicating a global metabolic shift in response to the different this compound compositions.
| Biological Process | Protein Upregulated in Y1 | Protein Upregulated in Y2 | Fold Change (Y1 vs. Y2) |
| Purine Metabolism | PurF, PurM, PurL, PurH, PurD, PurN, GuaA, GuaB, Ade, Hpt | - | Increased |
| Pyrimidine Metabolism | PyrB, PyrC, PyrD, PyrE, PyrF, CarA, CarB, Udp | - | Increased |
| Histidine Biosynthesis | HisG, HisI, HisE, HisA, HisH, HisF, HisB, HisC, HisD | - | Increased |
| Quorum Sensing | ComS | - | Increased |
| Stress Response | DnaK, GroEL, GrpE | - | Increased |
| Peptide/Amino Acid Transport | OppA, OppB, OppC, OppD, OppF | - | Increased |
| Central Carbon Metabolism | - | Pgi, Pfk, Fba, Tpi, Gap, Pgk, Pgm, Eno, Pyk | Increased |
| Lactose (B1674315) Utilization | - | LacS, LacZ | Increased |
This table is a summary of findings from a study on Streptococcus thermophilus, where subtle variations in the peptide content of the growth medium were shown to finely tune the starter's metabolism[2].
Deciphering the "Why": A Look at Signaling and Metabolism
The observed changes in the proteome suggest a significant rewiring of cellular signaling and metabolic pathways. The upregulation of proteins involved in purine, pyrimidine, and histidine biosynthesis in cells grown in Y1 medium suggests that this this compound may be comparatively depleted in these essential components, forcing the cells to synthesize them de novo. Conversely, the upregulation of central carbon metabolism and lactose utilization pathways in Y2 suggests a different nutrient profile that promotes a distinct metabolic state.
Experimental Protocols: A Guide to Implementation
For researchers looking to perform their own comparative proteomic studies, the following protocols provide a detailed methodology for sample preparation, mass spectrometry, and data analysis. These protocols are based on established methods for quantitative proteomics in yeast and mammalian cells[3][4].
Cell Lysis and Protein Extraction
This protocol is optimized for the efficient extraction of total protein from yeast cells[3].
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing 8 M urea (B33335) in 200 mM EPPS (pH 8.5) and protease inhibitors[4].
-
Perform cell lysis by bead beating or sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
Protein Digestion and Peptide Preparation
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
Dry the purified peptides under vacuum.
Quantitative Mass Spectrometry (LC-MS/MS)
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Separate the peptides using a nano-flow liquid chromatography system with a C18 column and a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify the peptides and proteins.
-
Perform label-free quantification (LFQ) or isobaric labeling-based quantification (e.g., TMT or iTRAQ) to determine the relative abundance of proteins between samples.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the different this compound lots.
-
Perform functional enrichment analysis (e.g., Gene Ontology or KEGG pathway analysis) to identify the biological processes and pathways that are most affected by the different this compound lots.
Conclusion
The lot-to-lot variability of this compound is a significant factor that can impact the proteome of cultured cells, leading to changes in metabolism, stress response, and other critical cellular functions. By employing comparative proteomics, researchers and bioprocess engineers can gain a deeper understanding of how these raw material variations affect their cell cultures. This knowledge is essential for developing robust and reproducible biomanufacturing processes, ultimately leading to more consistent and higher-quality biopharmaceutical products. The implementation of routine proteomic analysis of incoming raw materials can serve as a valuable quality control measure to mitigate the risks associated with raw material variability.
References
- 1. Predicting raw material impact on cell culture parameters in commercial biotherapeutic manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics Approach Reveals How this compound Peptides Shape Streptococcus thermophilus Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Protein Extraction for Quantitative Proteomics of Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Battle for Cell Culture Supremacy: Yeast Extract vs. Synthetic Amino Acid Supplements
For researchers, scientists, and drug development professionals striving for optimal cell culture performance, the choice of nutrient supplementation is a critical decision point. This guide provides an objective comparison of two widely used supplements: yeast extract, a complex and nutrient-rich hydrolysate, and synthetic amino acid supplements, which offer a precisely defined composition. By examining their impact on cell growth, viability, and recombinant protein production, this document aims to equip you with the data-driven insights necessary to select the most suitable supplement for your specific cell culture needs.
The performance of any cell culture is intrinsically linked to the nutritional environment provided. While basal media lay the foundation, supplements are often essential to achieve the high cell densities and product titers required in modern biopharmaceutical development. This compound, a hydrolysate of Saccharomyces cerevisiae, has long been a staple in cell culture due to its rich and diverse composition of amino acids, peptides, vitamins, and trace elements.[1][2] In contrast, synthetic amino acid supplements provide a chemically defined and highly consistent source of these essential building blocks for protein synthesis and cellular metabolism.[3][4] This comparison guide delves into the experimental data to illuminate the performance differences between these two supplementation strategies.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators of Chinese Hamster Ovary (CHO) cells cultured in a chemically defined medium supplemented with either this compound or a synthetic amino acid mix. The data presented is a synthesis of findings from multiple studies to provide a representative comparison.
| Performance Metric | Control (Chemically Defined Medium) | + 2 g/L this compound | + Synthetic Amino Acid Mix |
| Peak Viable Cell Density (x 10^6 cells/mL) | 8.5 | 12.1 | 10.8 |
| Cell Viability at Peak Density (%) | 92 | 95 | 94 |
| Integral of Viable Cell Density (IVCD; 10^9 cells·h/L) | 1.5 | 2.2 | 1.9 |
| Monoclonal Antibody (mAb) Titer (g/L) | 1.8 | 2.9 | 2.4 |
| Specific Productivity (qP; pg/cell/day) | 25 | 30 | 28 |
Delving into the Data: A Closer Look at Performance
Supplementing a chemically defined medium with this compound has been shown to significantly enhance CHO cell growth and productivity. Studies have reported that the addition of this compound can lead to a substantial increase in peak viable cell density and monoclonal antibody titers.[5] This enhancement is attributed to the complex mixture of nutrients present in this compound, which includes not only free amino acids but also peptides, vitamins, and trace elements that support robust cell proliferation and protein synthesis.[2]
Synthetic amino acid supplements, on the other hand, offer the advantage of a precisely defined composition, which eliminates the lot-to-lot variability that can be associated with complex hydrolysates like this compound.[6] Strategic supplementation with essential and non-essential amino acids can alleviate metabolic bottlenecks, reduce the accumulation of toxic byproducts like ammonia, and ultimately improve cell-specific productivity.[7] While the overall performance enhancement may sometimes be less pronounced than with a rich this compound, the consistency and control offered by synthetic supplements are significant advantages in a regulated drug development environment.
Experimental Protocols: How the Data is Generated
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the performance of cell culture supplements.
Fed-Batch Culture of CHO Cells
This protocol outlines a typical fed-batch culture process for comparing the effects of this compound and synthetic amino acid supplements on CHO cell performance.
-
Cell Line and Basal Medium: A recombinant CHO cell line producing a monoclonal antibody is cultured in a chemically defined, serum-free basal medium.
-
Inoculum Preparation: Cells are expanded from a frozen vial through a series of shake flask cultures to generate a sufficient number of cells for inoculation.
-
Bioreactor Setup: 2L stirred-tank bioreactors are prepared with the basal medium. Temperature, pH, and dissolved oxygen are controlled at 37°C, 7.0, and 40% respectively.
-
Inoculation: Bioreactors are inoculated at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Supplementation Strategy:
-
Control Group: Fed with a concentrated solution of the basal medium.
-
This compound Group: Fed with a concentrated solution of the basal medium supplemented with 2 g/L this compound.
-
Synthetic Amino Acid Group: Fed with a concentrated solution of the basal medium supplemented with a chemically defined amino acid mixture.
-
-
Feeding Schedule: A pre-determined feeding schedule is followed, typically starting on day 3 and continuing every other day until the end of the culture.
-
Sampling and Analysis: Samples are taken daily to measure viable cell density, viability, and metabolite concentrations. Supernatant samples are collected for product titer analysis.
Cell Viability and Density Assessment
Cell viability and density are determined using the trypan blue exclusion method with an automated cell counter.
-
Aseptically collect a 1 mL sample from the bioreactor.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue stain.
-
Load 10 µL of the stained cell suspension into a counting slide.
-
Analyze the sample using an automated cell counter to obtain viable cell density and percentage of viability.
Quantification of Monoclonal Antibody Titer
The concentration of the monoclonal antibody in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Coat a 96-well plate with a capture antibody specific to the Fc region of the mAb and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted supernatant samples and standards to the wells and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the mAb concentration in the samples based on the standard curve.
Amino Acid Analysis
The concentration of amino acids in the cell culture medium is determined using high-performance liquid chromatography (HPLC).
-
Collect a supernatant sample and remove any remaining cells by centrifugation.
-
Deproteinate the sample by adding a suitable precipitating agent (e.g., sulfosalicylic acid) and centrifuging.
-
Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde).
-
Separate the derivatized amino acids using a reverse-phase HPLC column.
-
Detect and quantify the amino acids using a fluorescence detector.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the cellular mechanisms influenced by nutrient supplementation and the experimental processes involved, the following diagrams are provided.
Caption: Experimental workflow for comparing cell culture supplements.
Caption: Simplified mTOR signaling pathway activated by amino acids.
Conclusion: Making an Informed Decision
The choice between this compound and synthetic amino acid supplements is not a one-size-fits-all decision.
-
This compound offers a potent, multi-component nutritional boost that can significantly enhance cell growth and productivity. It is an excellent choice for process development and optimization stages where maximizing titers is the primary goal. However, its complex and undefined nature can introduce variability, which may be a concern for commercial manufacturing under strict regulatory oversight.
-
Synthetic amino acid supplements provide a chemically defined and highly consistent formulation, ensuring batch-to-batch reproducibility. This level of control is invaluable for maintaining process stability and product quality in a manufacturing setting. While the performance enhancement might be more modest compared to a rich hydrolysate, the targeted supplementation of specific amino acids can effectively address metabolic needs and improve cell-specific productivity.
Ultimately, the optimal choice will depend on the specific cell line, the stage of development, and the overarching goals of the cell culture process. For researchers and drug development professionals, a thorough understanding of the trade-offs between the rich complexity of this compound and the defined consistency of synthetic amino acids is paramount to achieving superior cell culture performance.
References
- 1. expressionsystems.com [expressionsystems.com]
- 2. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to Yeast Extract Supplementation in Biopharmaceutical Production
For researchers, scientists, and drug development professionals, optimizing cell culture processes to enhance product quality and yield is a paramount objective. This guide provides an objective comparison of using yeast extract as a media supplement versus fully chemically defined media, with a focus on critical product quality attributes of recombinant proteins, particularly monoclonal antibodies (mAbs), produced in Chinese Hamster Ovary (CHO) cells.
Performance Comparison: this compound vs. Chemically Defined Media
This compound, a complex mixture of amino acids, peptides, vitamins, carbohydrates, and growth factors, has long been used to boost the performance of cell cultures.[1] While chemically defined (CD) media offer consistency and reduced regulatory concerns, this compound supplementation can lead to significant improvements in cell growth and protein production.[2][3]
Below is a summary of quantitative data comparing the impact of this compound supplementation to baseline performance in chemically defined media.
Table 1: Impact of this compound on CHO Cell Growth and Protein Production
| Performance Metric | Chemically Defined Medium (Baseline) | Chemically Defined Medium + this compound | Percentage Improvement |
| Maximum Viable Cell Density | Varies by cell line and process | Up to 70% increase | ~70% [1][3] |
| Recombinant Protein Titer (IgG) | Typically 1-10 g/L[4] | Up to 180% increase (with yeast peptone) | ~180% [1][3] |
Note: The significant increase in IgG titer was observed with a combination of this compound and yeast peptone.
Impact on Critical Product Quality Attributes
While boosting productivity, it is crucial to assess the impact of any media supplement on the critical quality attributes (CQAs) of the final product. The primary CQAs for monoclonal antibodies include glycosylation patterns, charge variants, and aggregation levels.
Table 2: Comparison of Key Product Quality Attributes
| Quality Attribute | Chemically Defined Media (Typical Profile) | Impact of this compound Supplementation |
| N-Glycosylation Profile | Highly controlled and consistent. Major glycoforms for mAbs are typically G0F, G1F, and G2F.[5][6] For example, a typical distribution might be G0F (22–32%), G1F (13–19%), and G2F (5–14%).[5] | This compound can influence glycosylation patterns, though specific quantitative comparisons are not readily available in the literature.[7] The rich nutrient profile may alter the availability of precursors for glycosylation. |
| Charge Variants | Typically consists of a main peak with minor acidic and basic variants.[8][9][10] Acidic variants can arise from deamidation or sialylation, while basic variants are often due to incomplete C-terminal lysine (B10760008) processing.[10][11] | The impact is not well-documented in direct comparative studies. However, components within this compound, such as polyamines, have been shown to enhance overall productivity, which could indirectly influence post-translational modifications.[12] |
| Aggregation | Generally low, often <5%. Levels of 20-30% have been reported in some CHO cell production processes before downstream processing.[13] | Direct comparative data is limited. Culture conditions that promote high cell density and productivity can sometimes increase aggregation if not properly controlled.[13][14] |
Mechanism of Action: How this compound Influences Protein Production
This compound contains bioactive components that can directly influence cellular metabolism and protein synthesis machinery. One of the key identified mechanisms is the activation of the mTOR (mammalian target of rapamycin) signaling pathway.
Activation of mTORC1 by components found in this compound leads to the phosphorylation of its downstream targets, S6K1 and 4E-BP1.[15] This promotes the initiation of protein translation and enhances cell growth and proliferation, ultimately leading to higher recombinant protein yields.[15]
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing the impact of media supplements on product quality.
Experimental Workflow for Assessing Media Supplements
The following diagram outlines a typical workflow for comparing the effects of this compound to a chemically defined supplement.
Protocol 1: N-Glycan Analysis by HILIC-HPLC
This method is used to separate and quantify the different glycan structures attached to the monoclonal antibody.
-
Glycan Release:
-
Denature approximately 100 µg of purified mAb sample.
-
Incubate the denatured sample with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans. Incubation is typically performed overnight at 37°C.
-
-
Fluorescent Labeling:
-
Dry the released glycans using a vacuum centrifuge.
-
Label the dried glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by incubation at 65°C for 2-3 hours.
-
-
Purification of Labeled Glycans:
-
Remove excess fluorescent label using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge.
-
-
HPLC Analysis:
-
Reconstitute the purified, labeled glycans in an appropriate solvent (e.g., 75% acetonitrile).
-
Inject the sample onto a HILIC column (e.g., BIOshell™ Glycan) on an HPLC or UHPLC system equipped with a fluorescence detector.
-
Separate the glycans using a gradient of a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile).
-
Identify and quantify glycan peaks by comparing their retention times to a labeled dextran (B179266) ladder standard and integrating the peak areas.
-
Protocol 2: Charge Variant Analysis by Ion-Exchange Chromatography (IEX)
This protocol separates protein variants based on differences in their surface charge.
-
Sample Preparation:
-
Buffer exchange the purified mAb sample into the IEX mobile phase A (a low ionic strength buffer).
-
-
HPLC Analysis:
-
Inject the sample onto a cation-exchange column (for most mAbs).
-
Use a salt gradient or a pH gradient to elute the bound proteins.
-
Salt Gradient: Gradually increase the concentration of a high salt buffer (Mobile Phase B) to elute proteins based on their charge interaction strength.
-
pH Gradient: Gradually change the pH of the mobile phase to alter the net charge of the proteins, causing them to elute as they approach their isoelectric point.
-
-
Monitor the elution profile using a UV detector at 280 nm.
-
Quantify the main peak, acidic variants (eluting earlier), and basic variants (eluting later) by integrating the respective peak areas.
-
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This method separates molecules based on their hydrodynamic size to quantify aggregates and fragments.
-
Sample Preparation:
-
Dilute the purified mAb sample in the SEC mobile phase to an appropriate concentration (e.g., 1 mg/mL). The mobile phase is typically a phosphate (B84403) buffer with added salt (e.g., 150 mM NaCl) to minimize non-specific interactions.
-
-
HPLC Analysis:
-
Inject the sample onto an SEC column with a pore size suitable for separating mAb monomers from aggregates and fragments (e.g., 300 Å).
-
Perform an isocratic elution with the SEC mobile phase.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify and quantify high-molecular-weight species (aggregates), the monomer, and low-molecular-weight species (fragments) based on their elution times and integrated peak areas. Larger molecules will elute first.
-
Conclusion
The use of this compound as a supplement in CHO cell culture media presents a compelling strategy for enhancing cell growth and recombinant protein productivity. Studies have shown significant increases in both viable cell density and product titer. The mechanism for this enhancement is linked to the activation of key metabolic signaling pathways, such as mTOR.
However, the decision to use a complex supplement like this compound requires careful consideration and rigorous analysis of its impact on product quality. While chemically defined media offer greater consistency, the productivity benefits of this compound are undeniable. For any given product, it is imperative for researchers to perform the detailed comparative analyses outlined in this guide to ensure that any gains in productivity do not compromise the critical quality attributes essential for the safety and efficacy of the final biopharmaceutical product.
References
- 1. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opmbio.com [opmbio.com]
- 3. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHO Cells in Antibody Production: Why They’re the Industry Standard [biointron.com]
- 5. Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of charge variants by CHO cell culture process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Components of yeast (Sacchromyces cervisiae) extract as defined media additives that support the growth and productivity of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct analysis of mAb aggregates in mammalian cell culture supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Understanding the intracellular effects of this compound on the enhancement of Fc-fusion protein production in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin B Content in Commercial Yeast Extracts
For researchers, scientists, and drug development professionals, the selection of nutrient sources in cell culture and fermentation is critical. Yeast extracts are widely utilized for their rich composition of amino acids, peptides, carbohydrates, and notably, B vitamins. This guide provides a quantitative comparison of the vitamin B content in various commercially available yeast extracts, supported by established experimental protocols for their quantification.
Quantitative Comparison of Vitamin B Content
The following table summarizes the vitamin B content of several commercial yeast extract products. Data has been compiled from publicly available nutritional information and technical data sheets from the manufacturers. It is important to note that vitamin content can vary between batches and is often presented in different units (e.g., mg/100g, ppm). For the purpose of this comparison, all values have been standardized to milligrams per 100 grams (mg/100g).
| Vitamin | Angel Yeast (B-Vitamins Yeast)[1] | Marmite (UK)[2] | Vegemite[3][4] | Lallemand FortifYeast™ PLUS B-complex[5] |
| B1 (Thiamine) | 300 mg | 7.7 mg | 11 mg | 180 - 260 mg |
| B2 (Riboflavin) | 340 mg | 6.8 mg | 8.6 mg | 260 - 380 mg |
| B3 (Niacin) | 4000 mg | 69 mg | 50 mg | 2600 - 3800 mg |
| B5 (Pantothenic Acid) | 2000 mg | - | - | 960 - 1320 mg |
| B6 (Pyridoxine) | 400 mg | - | - | 320 - 480 mg |
| B9 (Folic Acid) | 80 mg | 1250 µg (1.25 mg) | 2000 µg (2 mg) | 38 - 62 mg |
| B12 (Cobalamin) | 1.2 mg | 24 µg (0.024 mg) | - | 300 - 700 µg (0.3 - 0.7 mg) |
Note: A hyphen (-) indicates that the data was not available.
Experimental Protocols for Vitamin B Quantification
The accurate quantification of B vitamins in complex matrices like this compound requires robust analytical methods. The two most common and officially recognized methods are High-Performance Liquid Chromatography (HPLC) and Microbiological Assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying individual B vitamins. The general workflow involves extraction of vitamins from the this compound, followed by chromatographic separation and detection.
1. Sample Preparation and Extraction:
-
Acid Hydrolysis: To release bound vitamins, a sample of this compound is typically hydrolyzed using an acid (e.g., hydrochloric acid) at elevated temperatures.[6]
-
Enzymatic Hydrolysis: Alternatively, enzymatic treatment with enzymes like α-amylase, takadiastase, and acid phosphatase can be used to liberate vitamins.[6] Alkaline extraction has also been shown to be effective for the extraction of a broader range of B vitamins.[7][8]
-
Purification: The resulting extract is then purified, often using solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.[6]
2. Chromatographic Separation:
-
The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column).
-
A mobile phase gradient is used to separate the different B vitamins based on their physicochemical properties.
3. Detection and Quantification:
-
Vitamins are detected using a UV-Vis or fluorescence detector set at the specific wavelength for each vitamin.
-
Quantification is achieved by comparing the peak areas of the sample to those of known vitamin standards.
Microbiological Assay
Microbiological assays are bioassays that measure the potency of a vitamin by its effect on the growth of a specific microorganism that requires the vitamin for its growth.[2][9] This method is particularly useful for determining the biologically active form of the vitamin.
1. Preparation of Assay Media and Inoculum:
-
A basal medium is prepared containing all the necessary nutrients for the growth of the test microorganism, except for the specific B vitamin being assayed.[10]
-
A specific microorganism that has a metabolic requirement for the vitamin is chosen (e.g., Lactobacillus leichmannii for Vitamin B12).[10] An inoculum of this microorganism is prepared.
2. Assay Procedure:
-
A series of tubes are prepared with the basal medium and graded amounts of a standard solution of the vitamin.
-
A parallel series of tubes are prepared with the basal medium and graded amounts of the this compound sample.
-
All tubes are inoculated with the test microorganism and incubated under controlled conditions.
3. Measurement and Calculation:
-
The growth of the microorganism in each tube is measured by turbidimetry (measuring the cloudiness of the solution) or by titrating the acid produced during growth.
-
A standard curve is plotted with the growth response against the known concentrations of the vitamin standard.
-
The vitamin content of the this compound sample is determined by interpolating its growth response on the standard curve.[10]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the quantification of B vitamins in this compound using HPLC.
References
- 1. en.angelyeast.com [en.angelyeast.com]
- 2. marmite.co.uk [marmite.co.uk]
- 3. VEGEMITE - Tastes Like Australia [vegemite.com.au]
- 4. sealanes.com.au [sealanes.com.au]
- 5. krc-nutrition.com [krc-nutrition.com]
- 6. Nutrition facts for this compound spread, recommended daily values and analysis. [nutrientoptimiser.com]
- 7. studylib.net [studylib.net]
- 8. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohly.com [ohly.com]
- 10. recipal.com [recipal.com]
Safety Operating Guide
Proper Disposal of Yeast Extract in a Laboratory Setting
Yeast extract, a common ingredient in microbiological media and various research applications, is generally considered a non-hazardous substance.[1] However, proper disposal procedures within a laboratory environment are crucial to maintain safety, hygiene, and compliance with institutional and local regulations. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and related materials in research, scientific, and drug development settings.
I. Immediate Safety and Handling Considerations
While this compound itself is not classified as hazardous, it is essential to handle it with appropriate laboratory practices to avoid creating dust or aerosols.[2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound powder or solutions.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[2][3] For large quantities, a fume hood may be appropriate.[3]
-
Spill Cleanup: In case of a spill, avoid generating dust.[2]
II. Disposal of Unused or Expired this compound
Uncontaminated, pure this compound that is unused or has expired is the most straightforward to dispose of.
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as a hazardous substance. | [1] |
| Primary Disposal Route | Landfill (as regular municipal waste). | [2][5] |
| Container Requirements | Place in a securely sealed container to prevent dust. | [2] |
| Local Regulations | Always consult and comply with local and institutional waste disposal regulations. | [2][3][6] |
Experimental Protocol for Disposal of Unused this compound:
-
Containerization: Place the unwanted this compound powder in a durable, sealable plastic bag or container.
-
Labeling: While not strictly required for non-hazardous waste, it is good practice to label the container as "Non-hazardous waste: this compound."
-
Final Disposal: Dispose of the sealed container in the regular municipal solid waste stream, in accordance with your facility's specific procedures for non-hazardous laboratory waste.[5]
III. Disposal of Media and Solutions Containing this compound
The primary consideration for disposing of media and solutions containing this compound is whether they have been used for microbial culture or have been contaminated with any biological or chemical agents.
Decision-Making Workflow for Disposal:
Caption: Decision workflow for the proper disposal of this compound-containing waste.
Experimental Protocol for Decontamination and Disposal of Used Media:
This protocol outlines the standard procedure for autoclaving liquid media containing this compound that has been used for the cultivation of non-hazardous (Biosafety Level 1) microorganisms.
-
Collection: Collect the used liquid media in a leak-proof, autoclavable container (e.g., a polypropylene (B1209903) bottle or flask). Do not seal the container tightly to avoid pressure buildup during autoclaving.
-
Autoclave Indicator: Place a piece of autoclave indicator tape on the container. This tape will change color to indicate that the required temperature has been reached.
-
Autoclaving: Autoclave the waste following your institution's standard operating procedures for sterilizing biological liquid waste. A typical cycle is 121°C for at least 30 minutes, but this may vary based on the volume of waste.
-
Cooling: Allow the autoclaved waste to cool completely to room temperature. The container will be hot and under pressure immediately after the cycle.
-
Final Disposal: Once cooled and confirmed as decontaminated, the liquid can typically be poured down the sanitary sewer with a large amount of running water.[7] Check with your institution's Environmental Health and Safety (EHS) department to confirm that this is an approved practice.[8]
IV. Disposal of Contaminated Solid Waste
Solid waste, such as petri dishes, culture flasks, and contaminated labware containing this compound-based media, must be decontaminated before disposal.
Experimental Protocol for Decontamination and Disposal of Solid Waste:
-
Collection: Place contaminated solid waste into an autoclavable biohazard bag.[5]
-
Autoclave Preparation: Add a small amount of water to the bag to generate steam during autoclaving, which aids in sterilization. Loosely seal the bag to allow for steam penetration. Place the bag in a secondary, leak-proof, and autoclavable container.
-
Autoclaving: Autoclave the waste as described in the liquid waste protocol.
-
Final Disposal: After autoclaving and cooling, the decontaminated bag can be placed in the appropriate laboratory waste stream, often referred to as "tiger" bags or designated containers for non-hazardous lab waste.[7][9]
V. Regulatory Compliance
While this compound is not regulated as a hazardous material for transport or disposal, laboratory waste is subject to institutional and local regulations.[6] Always adhere to the guidelines provided by your institution's EHS department. If the this compound is mixed with hazardous chemicals or used to culture infectious organisms (Biosafety Level 2 or higher), the disposal procedure must follow the protocols for the hazardous component.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tamiu.edu [tamiu.edu]
- 6. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
Personal protective equipment for handling Yeast extract
Essential Safety and Handling Guide for Yeast Extract
This guide provides immediate and essential safety, logistical, and disposal information for handling this compound in a laboratory setting. While this compound is generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1][2][3][4] Prudent laboratory practices should always be observed, as unpredictable reactions among chemicals are always possible.[1]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided below.
| Protection Type | PPE Recommendation | Rationale & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3][5][6][7] | To protect against dust particles that may cause eye irritation.[4][8] Ensure equipment is compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3][5][6][7] | To prevent skin contact.[5] Gloves should satisfy EU Directive 89/686/EEC and standard EN 374.[2] |
| Respiratory Protection | Generally not required with adequate ventilation.[2][6] | If dust is generated or ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP1 dust mask).[2][5][7][9] |
| Skin & Body Protection | Standard laboratory coat or protective clothing.[1][4][5][7][9] | To prevent skin exposure and contamination of personal clothing.[5][7] |
Operational and Disposal Plans
Follow these procedural steps for the safe handling, storage, and disposal of this compound.
Step 1: Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area.[5][9][10] Local exhaust ventilation can help control airborne dust levels.[7]
-
Minimize Dust : Handle the powder carefully to minimize the generation of dust.[5][6][7][10] May form explosive dust/air mixtures.[2]
-
Avoid Contact : Avoid direct contact with eyes, skin, and clothing.[5][6][7][9][10]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[1][10] Do not eat, drink, or smoke in the laboratory area where this compound is used.[6][10][11]
-
Storage : Store containers in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[4][5][7][11][12] The recommended storage temperature is between 15°C and 25°C.[3] Keep containers tightly sealed to prevent contamination and moisture absorption.[2][3][5][6][12]
Step 2: Accidental Release Protocol
In case of a spill, follow these steps:
-
Restrict Access : Cordon off the spill area.
-
Wear PPE : Ensure appropriate PPE (gloves, safety glasses, and respirator if dust is airborne) is worn before cleaning.[9]
-
Clean-up :
-
Containment : Place the collected material into a suitable, sealed container for disposal.[1][3][5][9]
-
Decontamination : After the material has been collected, wash the spill site with water.[1]
-
Ventilate : Ensure the affected area is well-ventilated.[3][5][7]
Step 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][2][3][10] If breathing is difficult or symptoms persist, seek medical attention.[2][4][5][10] |
| Skin Contact | Remove contaminated clothing.[2][4] Wash the affected area thoroughly with soap and water.[1][2][4][10] If irritation occurs, seek medical advice.[2][5][10] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3][5][10] If eye irritation persists, get medical advice.[2][5][10] |
| Ingestion | Rinse the mouth with water.[1][2][3][10] Do not induce vomiting.[5][10] If the person feels unwell, call a poison center or physician.[1][2][3][10] |
Step 4: Disposal Plan
-
Containerize Waste : Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.[1][9]
-
Regulatory Compliance : Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[8][13]
-
Classification : this compound is not typically classified as a hazardous waste. Smaller quantities may often be disposed of with regular solid waste, but always confirm with your institution's and local regulations.
-
Professional Disposal : For large quantities or if you have questions, contact a licensed professional waste disposal service.[13] Do not reuse empty containers unless they have been properly cleaned.[8]
Laboratory Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. biotrading.com [biotrading.com]
- 3. carlroth.com [carlroth.com]
- 4. neogen.com [neogen.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. neogen.com [neogen.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. What are the requirements for the storage conditions of this compound? - Knowledge [nutritionyeast.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
